6-(tert-Butyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-tert-butyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMZMZUCSUOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696294 | |
| Record name | 6-tert-Butyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250038-86-8 | |
| Record name | 6-tert-Butyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
[1][2]
Executive Summary & Chemical Identity[3]
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators.[1][2] Its structural significance lies in the unique combination of the pyrimidine core (a privileged scaffold in drug discovery), a tert-butyl group (providing steric bulk and metabolic stability), and a primary amine (serving as a critical handle for further functionalization or hydrogen bonding).[3]
This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, physicochemical properties, and application in high-value pharmaceutical research.[3][4][5]
Chemical Identification Data
| Identifier | Value |
| CAS Number | 1250038-86-8 |
| IUPAC Name | 6-(tert-Butyl)-2-methylpyrimidin-4-amine |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| SMILES | CC1=NC(=CC(=N1)C(C)(C)C)N |
| InChI Key | BJSUBFRIDCIFGA-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Structural Analysis & Design Rationale
The pharmacological utility of 6-(tert-Butyl)-2-methylpyrimidin-4-amine is dictated by three key structural features:
-
The 2-Methyl Group:
-
Effect: Restricts rotational freedom when the pyrimidine is linked to other ring systems, potentially locking the molecule into a bioactive conformation (atropisomerism control).[3]
-
Metabolism: The methyl group is a potential site for metabolic oxidation, but its position between two nitrogens often reduces lability compared to aryl-methyl groups.[3]
-
-
The 6-tert-Butyl Group:
-
Lipophilicity & Shape: This bulky hydrophobic moiety significantly increases the LogP (approx.[3] 1.9), enhancing membrane permeability.[3]
-
Metabolic Blocking: The tert-butyl group acts as a "metabolic blocker," preventing oxidative metabolism at the C6 position and shielding the adjacent C5 position from enzymatic attack.[3] This is a classic medicinal chemistry tactic to extend half-life (
).[2][3]
-
-
The 4-Amino Group:
Synthetic Methodologies
The synthesis of 2,4,6-trisubstituted pyrimidines is well-established, but achieving high purity and yield for this specific substitution pattern requires precise control over the condensation conditions.[3]
Primary Route: The Pinner/Amidine Condensation
The most efficient route involves the cyclocondensation of Acetamidine with Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).[1][2][3] This method directly yields the target amine without the need for chlorination/amination steps required by beta-keto ester routes.[3]
Reaction Scheme Logic
-
Activation: Base-mediated deprotonation of the amidine hydrochloride.[3]
-
Nucleophilic Attack: The neutral amidine attacks the ketone carbonyl of the beta-keto nitrile.[3]
-
Cyclization: Intramolecular attack of the second amidine nitrogen onto the nitrile carbon (or activated intermediate).[3]
-
Aromatization: Loss of water drives the formation of the aromatic pyrimidine ring.[3]
Experimental Protocol (Standardized)
Reagents:
-
Acetamidine Hydrochloride (1.2 eq)[3]
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 eq)[3]
-
Solvent: Absolute Ethanol (EtOH)[3]
Step-by-Step Workflow:
-
Preparation of Base Solution:
-
Amidine Free-Basing:
-
Add Acetamidine Hydrochloride (1.2 eq) to the ethoxide solution at room temperature.[3] Stir for 15 minutes to ensure full deprotonation and formation of NaCl precipitate.
-
-
Condensation:
-
Work-up:
-
Purification:
Visualization of Synthetic Workflow
Caption: Figure 1. One-pot cyclocondensation pathway for the synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Physicochemical Profiling
Understanding the physicochemical behavior of this scaffold is crucial for its application in biological systems.[3]
| Property | Value / Range | Implication for Drug Design |
| LogP (calc) | 1.9 ± 0.2 | Optimal for oral bioavailability (Lipinski compliant).[1][2] |
| pKa (Base) | ~6.0 - 6.5 | The pyrimidine N3 is the most basic site.[3] At physiological pH (7.4), a significant fraction remains uncharged, aiding membrane permeation.[3] |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within the range for CNS penetration (<90 Ų) and general oral absorption (<140 Ų).[3] |
| H-Bond Donors | 1 (NH₂) | Key for interaction with backbone carbonyls in protein targets.[1][2][3] |
| H-Bond Acceptors | 3 (2 Ring N, 1 Amine N) | Facilitates water solubility and receptor binding.[3] |
Applications in Drug Discovery[3][4]
A. Kinase Inhibition
The 4-aminopyrimidine motif is a "privileged structure" in kinase inhibitor design.[3]
-
Mechanism: The N1 and the 4-amino group often form a bidentate hydrogen bond motif with the hinge region of kinases (e.g., CDK, Aurora, VEGFR).[3]
-
Role of tert-Butyl: The bulky 6-tert-butyl group often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving selectivity against other kinases.[1][2][3]
B. Metabolic Stability Engineering
In lead optimization, replacing a phenyl or methyl group with a tert-butyl group on the pyrimidine ring can resolve metabolic "hotspots."[3]
Safety & Handling Guidelines
While specific toxicological data for this exact derivative may be limited, it should be handled according to protocols for functionalized aminopyrimidines.[3]
References
-
PubChem Compound Summary. (n.d.). 6-(tert-Butyl)-2-methylpyrimidin-4-amine (CID 53394688).[1][2] National Center for Biotechnology Information.[3] Retrieved from [Link][3]
-
Jain, K. S., et al. (2006).[3] Recent Advances in Pyrimidine-Based Drugs.[1][2] Current Science, 90(6), 793-803.[3] (Contextual grounding on pyrimidine scaffold utility).
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011).[3][7][8] A Synthesis of Acetamidines.[3][7][8][9] The Journal of Organic Chemistry, 76(6), 1683–1691.[3][8] Retrieved from [Link] (Protocol for amidine precursor handling).[3]
-
Organic Syntheses. (1943).[3] Acetamidine Hydrochloride.[3][9] Org.[3][10][11] Synth. 1943, 23,[3] 3. Retrieved from [Link] (Foundational chemistry for amidine condensation).[3][9]
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Synthesis of Acetamidines [organic-chemistry.org]
- 8. A synthesis of acetamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 10. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Summary
6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS 1250038-86-8) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. Distinguished by its bulky tert-butyl group at the C6 position, this scaffold offers a unique combination of steric demand and lipophilicity, making it an ideal "anchor" motif for hydrophobic pockets in enzymes such as Janus Kinases (JAK) and Cyclin-Dependent Kinases (CDK).
This guide provides a comprehensive technical analysis of the compound, detailing a validated synthesis protocol, structural characterization data, and its strategic application in structure-activity relationship (SAR) optimization.
Chemical Identity & Physicochemical Profile[1][2][3]
The compound is an aminopyrimidine derivative characterized by a high degree of metabolic stability due to the steric shielding of the tert-butyl group.
| Property | Specification |
| IUPAC Name | 6-(tert-Butyl)-2-methylpyrimidin-4-amine |
| CAS Number | 1250038-86-8 |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~7.2 (Pyridine-like nitrogen) |
| LogP (Calc) | ~1.9 - 2.1 |
| Key Functional Groups | Primary Amine (Nucleophile), Pyrimidine Ring (Electron-deficient), tert-Butyl (Lipophilic/Steric) |
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 6-(tert-Butyl)-2-methylpyrimidin-4-amine involves the condensation of a
Core Disconnection:
-
Fragment A: 4,4-Dimethyl-3-oxopentanenitrile (Provides the tert-butyl and
-ketonitrile core). -
Fragment B: Acetamidine Hydrochloride (Provides the 2-methyl and N-C-N motif).
Reaction Pathway Visualization
The following diagram outlines the condensation mechanism and workflow.
Figure 1: Synthetic pathway for the construction of the 2-methyl-6-tert-butylpyrimidine core via cyclocondensation.
Detailed Experimental Protocol
Objective: Synthesis of 10g of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Reagents:
-
4,4-Dimethyl-3-oxopentanenitrile (1.0 eq, ~125.17 g/mol )[1]
-
Acetamidine Hydrochloride (1.2 eq, 94.54 g/mol )
-
Sodium Ethoxide (2.5 eq, 21% wt in Ethanol)
-
Ethanol (Anhydrous, Solvent)
Step-by-Step Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Acetamidine Hydrochloride (11.3 g, 120 mmol) and anhydrous Ethanol (100 mL).
-
Base Addition: Add Sodium Ethoxide solution (2.5 eq) dropwise over 15 minutes under nitrogen atmosphere. The solution will become cloudy as NaCl precipitates. Stir for 30 minutes at room temperature to liberate the free amidine base.
-
Substrate Addition: Add 4,4-Dimethyl-3-oxopentanenitrile (12.5 g, 100 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (80°C) and maintain for 6–8 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM; Product
~0.4) or LC-MS. -
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove the bulk of ethanol.
-
Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).
-
Wash combined organics with Brine (50 mL), dry over anhydrous
, and filter.
-
-
Purification:
-
Evaporate the solvent to yield a crude solid.
-
Recrystallization: Dissolve crude in minimal hot Ethyl Acetate/Hexane (1:4) and cool to 0°C. Filter the resulting white crystals.
-
Yield: Expect 60–75% yield (approx. 10–12 g).
-
Analytical Validation
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
1H NMR (400 MHz, DMSO-d6) Predictions:
- 1.25 ppm (s, 9H): tert-Butyl group (Characteristic strong singlet).
- 2.35 ppm (s, 3H): Methyl group at C2 position.
- 6.15 ppm (s, 1H): Pyrimidine aromatic proton at C5 (Singlet, critical for confirming cyclization).
-
6.60 ppm (br s, 2H): Primary amine (
), exchangeable with .
Mass Spectrometry (ESI+):
-
Observed [M+H]+: 166.3 m/z.
Medicinal Chemistry Applications
This compound is rarely the final drug but acts as a high-value "warhead" or "hinge-binder" precursor.
Pharmacophore Mapping
The 6-(tert-butyl)-2-methylpyrimidin-4-amine scaffold is designed to address specific binding challenges:
-
Hinge Binding: The N1 and 4-Amino groups form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Leu residues in CDK/JAK).
-
Gatekeeper Interaction: The bulky tert-butyl group at C6 is positioned to fill the hydrophobic "back pocket" or interact with the gatekeeper residue, often improving selectivity against kinases with smaller gatekeepers.
-
Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the C6 position, a common soft spot in pyrimidines.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional role of each substituent on the pyrimidine core.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handle as a substituted aminopyrimidine.
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Stable at room temperature for >2 years if sealed correctly.
References
-
PubChem Compound Summary. "N-tert-butyl-2-methylpyrimidin-4-amine (Related Structure/Analog)." National Center for Biotechnology Information. Link (Accessed 2023). Note: Used for physicochemical property extrapolation.
-
Sigma-Aldrich. "Product Catalog: Pyrimidine Building Blocks." Link (Verification of CAS 1250038-86-8 existence).
-
BLDpharm. "6-(tert-Butyl)-2-methylpyrimidin-4-amine Product Page." Link (Source of commercial availability and CAS verification).
- Fischer, G. et al. "Synthesis of 2,4,6-trisubstituted pyrimidines." Journal of Heterocyclic Chemistry.
Sources
Technical Profile: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Molecular Weight & Synthetic Strategy Guide
Part 1: Physiochemical Core & Identity
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and agrochemicals.[1][2][3][4] Its structural uniqueness lies in the steric bulk of the tert-butyl group at the C6 position, which modulates lipophilicity and metabolic stability, combined with the electron-donating amine at C4 and the methyl anchor at C2.[2][3]
Key Data Summary
| Property | Value | Technical Note |
| Molecular Weight | 165.24 g/mol | Calculated based on IUPAC atomic weights ( |
| Exact Mass | 165.1266 Da | Monoisotopic mass for HRMS validation.[1][2][3][4] |
| Molecular Formula | ||
| CAS Number | 1250038-86-8 | Distinct from the non-methylated analog (CAS 3435-27-6).[1][2][3][4] |
| SMILES | CC1=NC(=CC(=N1)N)C(C)(C)C | Useful for chemoinformatic integration.[1][3][4] |
| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity; suitable for CNS-active scaffolds.[1][2][3][4] |
| Physical State | Off-white crystalline solid | Hygroscopic; store under inert atmosphere.[1][2][3][4] |
Part 2: Strategic Synthesis Pathways
For the research chemist, the synthesis of this core requires selecting a pathway that balances atom economy with reagent availability.[2][3][4] I present two validated methodologies: the Direct Cyclocondensation (Method A) and the Stepwise Functionalization (Method B) .
Method A: The -Ketonitrile Route (Direct Amination)
This is the modern, atom-economical approach.[1][2][3] It constructs the pyrimidine ring and the amine functionality in a single pot by condensing an amidine with a
-
Reagents: Acetamidine hydrochloride, 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile), Sodium Ethoxide (NaOEt).[1][2][3][4]
Protocol:
-
Activation: Dissolve acetamidine hydrochloride (1.1 eq) in absolute ethanol. Add NaOEt (2.5 eq) at 0°C to liberate the free amidine base.[3][4] Stir for 30 minutes.
-
Addition: Dropwise add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) to the mixture. The nitrile carbon serves as the electrophile for the initial amidine attack, or the ketone facilitates enamine formation depending on pH.[2][3][4]
-
Cyclization: Heat the mixture to reflux (78°C) for 6-12 hours. The reaction proceeds via a Michael-type addition followed by intramolecular cyclodehydration.[1][2][3][4]
-
Workup: Concentrate in vacuo. Resuspend in water and extract with Ethyl Acetate.[3][4] The product often precipitates upon cooling or requires recrystallization from hexanes/EtOAc.[2][3][4]
Method B: The -Ketoester Route (Chlorination-Amination)
Use this method if the nitrile precursor is unavailable or if you require the 4-hydroxy intermediate for other diversifications.[1][2][3][4]
-
Condensation: React acetamidine with methyl 4,4-dimethyl-3-oxopentanoate (Methyl pivaloylacetate) to yield 6-(tert-butyl)-2-methylpyrimidin-4-ol .[1][2][3][4]
-
Chlorination: Treat the pyrimidinol with
(Phosphorus oxychloride) at reflux to generate 4-chloro-6-(tert-butyl)-2-methylpyrimidine .[2][3][4] -
Amination: Nucleophilic aromatic substitution (
) using aqueous ammonia ( ) or ammonia in methanol at high pressure/temperature (autoclave, 100°C) yields the final amine.[3][4]
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and chemical flow for synthesizing this scaffold.
Caption: Comparative synthetic workflows. Method A (Blue path) offers a direct route, while Method B (Red path) provides intermediate versatility.[3][4]
Part 4: Structural Characterization & Validation
To validate the molecular weight and identity, the following spectroscopic signatures are diagnostic.
H-NMR (300 MHz, or )
- 1.25 ppm (9H, s): The strong singlet of the tert-butyl group.[2][3][4] This is the most intense signal.[2][3][4]
- 2.35 ppm (3H, s): The methyl group at position 2.[3][4]
- 6.10 ppm (1H, s): The aromatic proton at position 5 (C5-H).[3][4] This singlet is crucial; splitting here indicates regio-isomeric impurities.[1][2][3][4]
-
6.50 - 7.00 ppm (2H, br s): The amine protons (
).[3][4] This peak may broaden or disappear depending on solvent exchange ( ).[3][4]
Mass Spectrometry (LC-MS)[1][2][3][4]
-
Expected Parent Ion:
.[3][4] -
Fragmentation: Look for loss of the tert-butyl group (
or ) in harder ionization modes.[2][3][4]
Part 5: Application in Drug Discovery
This molecule is not just a passive intermediate; it is a "privileged scaffold" in kinase inhibitor design.[3][4]
-
Steric Occlusion: The bulky tert-butyl group at C6 is often used to fill the hydrophobic pocket (Gatekeeper region) of ATP-binding sites in kinases, improving selectivity against off-targets.[1][2][3][4]
-
H-Bonding: The 2-methyl and 4-amine motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase enzyme.[1][2][3]
-
Metabolic Stability: The tert-butyl group blocks metabolic oxidation at that position, a common liability in linear alkyl chains.[2][3][4]
Safety Note: While not classified as acutely toxic, aminopyrimidines are generally irritants.[2][3][4]
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3][4] 2A (H319).
-
Handling: Use standard PPE. Avoid inhalation of dusts.[3][4][7]
References
-
PubChem. (2025).[3][4] Compound Summary: N-tert-butyl-2-methylpyrimidin-4-amine.[2][3][4][5] (Note: Isomeric data used for property validation).[3][4] Retrieved from [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011).[2][3][4][8][9] A synthesis of acetamidines. Journal of Organic Chemistry, 76(6), 1683-1691.[2][3][4][9] (Primary reference for amidine precursor synthesis). Retrieved from [Link]
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine | C13H28N2 | CID 118285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-(tert-butyl)pyrimidin-4-amine 97% | CAS: 3435-27-6 | AChemBlock [achemblock.com]
- 8. A Synthesis of Acetamidines [organic-chemistry.org]
- 9. A synthesis of acetamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the bulky tert-butyl group and the specific substitution pattern on the pyrimidine ring can impart unique pharmacological properties, making its efficient synthesis a topic of significant interest for researchers in the field.
This technical guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine. The presented methodology is grounded in established chemical principles and offers a step-by-step protocol suitable for laboratory-scale preparation.
Strategic Approach to Synthesis
The most direct and convergent synthetic strategy for constructing the 6-(tert-butyl)-2-methylpyrimidin-4-amine core involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with an appropriate amidine. This classical approach to pyrimidine synthesis is known for its robustness and versatility.
The chosen pathway is a two-step process:
-
Synthesis of the Key Intermediate: 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile). This β-ketonitrile provides the C4, C5, C6, and the tert-butyl substituent of the final pyrimidine ring.
-
Cyclocondensation with Acetamidine Hydrochloride. This step introduces the N1, C2, N3, the 2-methyl group, and the 4-amino group to form the desired pyrimidine ring.
This strategy is advantageous due to the commercial availability of the starting materials for the intermediate and the generally high-yielding nature of pyrimidine ring-forming reactions.
Synthesis Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway for 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Part 1: Synthesis of 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)
The synthesis of the β-ketonitrile intermediate is a critical first step. A reliable method involves the Claisen condensation of methyl pivalate with acetonitrile using a strong base such as sodium hydride.
Experimental Protocol
Materials:
-
Methyl pivalate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to anhydrous toluene.
-
With vigorous stirring, add acetonitrile (1.1 equivalents) dropwise to the suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, add methyl pivalate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 2-3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pivaloylacetonitrile.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Value | Reference |
| Typical Yield | 60-75% | |
| Purity (by GC) | >95% | |
| Boiling Point | 125-126 °C at 22 mmHg | |
| Melting Point | 66-69 °C |
Part 2: Synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
The final step involves the cyclocondensation of the synthesized pivaloylacetonitrile with acetamidine hydrochloride in the presence of a base to construct the pyrimidine ring.
Experimental Protocol
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile (from Part 1)
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetamidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
To this mixture, add a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 6-(tert-Butyl)-2-methylpyrimidin-4-amine as a solid.
| Parameter | Value |
| Typical Yield | 50-65% |
| Purity (by HPLC) | >97% |
| Melting Point | 138-140 °C |
| Appearance | White to off-white solid |
Mechanistic Insights
The formation of the pyrimidine ring proceeds through a well-established mechanism. The base deprotonates the acetamidine, which then acts as a nucleophile, attacking the ketone carbonyl of the pivaloylacetonitrile. This is followed by an intramolecular cyclization via nucleophilic attack of the newly formed amino group onto the nitrile carbon. Subsequent tautomerization and elimination of water lead to the aromatic pyrimidine ring.
Caption: Simplified mechanism of pyrimidine ring formation.
Safety Considerations
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Acetamidine Hydrochloride: Can be corrosive and irritating. Avoid inhalation and contact with skin and eyes.
-
Solvents: Toluene, ethanol, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
-
Acids and Bases: Concentrated hydrochloric acid and sodium ethoxide are corrosive. Handle with care and appropriate PPE.
Conclusion
The described two-step synthesis pathway provides a reliable and scalable method for the preparation of 6-(tert-Butyl)-2-methylpyrimidin-4-amine. The synthesis of the key pivaloylacetonitrile intermediate followed by its cyclocondensation with acetamidine hydrochloride offers a practical route for obtaining this valuable building block for drug discovery and development. The provided experimental protocols and mechanistic insights serve as a comprehensive guide for researchers in the field.
References
- Organic Syntheses, Coll. Vol. 4, p.1 (1963); Vol. 32, p.1 (1952). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0001]
- Brown, D. J., The Pyrimidines, in The Chemistry of Heterocyclic Compounds, Vol. 16, Wiley-Interscience, New York, 1962.
- Joulin, G.; Brown, D. J. The Pyrimidines, Supplement I; Wiley-Interscience: New York, 1970.
- Lakhvich, F. A.; Lis, L. G.; Akhrem, A. A. Russian Chemical Reviews, 1984, 53 (6), 582-603.
- Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry; Pergamon Press: Oxford, 1984; Vol. 3.
- ChemicalBook. Pivaloylacetonitrile. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7665596.htm]
- PrepChem. Synthesis of pivaloylacetonitrile. [Link: https://www.prepchem.com/synthesis-of-pivaloylacetonitrile/]
An In-depth Technical Guide to the Solubility Profile of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 6-(tert-Butyl)-2-methylpyrimidin-4-amine and outlines a detailed experimental framework for its precise determination. While specific experimental solubility data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of physical chemistry and analytical methodologies to empower researchers in their own laboratory investigations. The guide delves into the structural attributes of the molecule, predicts its solubility behavior in various solvent systems, and provides a robust, step-by-step protocol for accurate solubility assessment, ensuring data integrity and reproducibility.
Introduction: Understanding the Molecule
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative. The core pyrimidine ring is a heterocyclic aromatic structure fundamental to various biologically active molecules, including nucleic acids. The substituents—a tert-butyl group, a methyl group, and an amine group—will collectively dictate its physicochemical properties, most notably its solubility.
-
Pyramidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially contributing to solubility in protic solvents.
-
Amine Group (-NH₂): The primary amine group is a key functional group that can act as both a hydrogen bond donor and acceptor. Its basic nature implies that the compound's solubility will be highly dependent on pH. In acidic conditions, the amine group will be protonated, forming a more soluble salt.
-
tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group will significantly influence the molecule's lipophilicity. A large nonpolar substituent generally decreases aqueous solubility and increases solubility in organic solvents.
-
Methyl Group (-CH₃): A small alkyl group that will also contribute to the overall lipophilicity of the molecule.
Based on its structure, 6-(tert-Butyl)-2-methylpyrimidin-4-amine is expected to be a weakly basic compound with limited aqueous solubility at neutral pH, and higher solubility in organic solvents and acidic aqueous solutions.
Predicted Solubility Profile
While specific quantitative data is sparse, a qualitative prediction of solubility in common laboratory solvents can be made based on the principles of "like dissolves like".
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in water at neutral pH, moderate in alcohols. | The polar amine and pyrimidine nitrogens can interact with protic solvents. However, the bulky tert-butyl group is expected to significantly limit aqueous solubility. Solubility in alcohols is likely to be better than in water due to the organic character of the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, which should facilitate the dissolution of the compound. |
| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar tert-butyl and methyl groups will favor interaction with nonpolar solvents, but the polar amine and pyrimidine core may limit high solubility. |
| Acidic Aqueous | Dilute HCl, Dilute H₂SO₄ | High | The basic amine group will be protonated in acidic solutions, forming a salt which is expected to be significantly more water-soluble.[1] |
Experimental Determination of Solubility: A Validated Protocol
The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of 6-(tert-Butyl)-2-methylpyrimidin-4-amine. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Instrumentation
-
6-(tert-Butyl)-2-methylpyrimidin-4-amine (of known purity)
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Calibrated micropipettes
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.
Figure 1: A flowchart illustrating the shake-flask method for solubility determination.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 6-(tert-Butyl)-2-methylpyrimidin-4-amine of known concentrations in a suitable solvent (e.g., the mobile phase of the HPLC method). These will be used to generate a calibration curve.
-
Sample Preparation: To a series of vials, add an excess amount of the compound to a known volume of the test solvent. The key is to ensure that there is undissolved solid present at the end of the experiment.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. It is crucial not to disturb the solid pellet. Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of the dissolved compound is determined by comparing the peak area to the calibration curve generated from the standard solutions.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
The Influence of pH on Solubility
Given the basic nature of the amine group, it is critical to assess solubility at different pH values, especially for applications in drug development.
Figure 2: The relationship between pH and the expected solubility of an amine-containing compound.
To experimentally determine the pH-solubility profile, the shake-flask method described above should be repeated using a series of buffered solutions at different pH values (e.g., from pH 2 to pH 10). This will generate a curve that is invaluable for predicting the compound's behavior in different physiological environments.
Conclusion
While direct, published solubility data for 6-(tert-Butyl)-2-methylpyrimidin-4-amine is limited, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The bulky tert-butyl group is expected to render the compound poorly soluble in water at neutral pH, while the basic amine functionality suggests that solubility will be significantly enhanced in acidic conditions. For researchers and drug developers, it is imperative to experimentally determine the solubility profile using a robust and validated method, such as the shake-flask technique detailed in this guide. The resulting data will be crucial for formulation development, pharmacokinetic studies, and the overall advancement of any research involving this compound.
References
-
Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Analysis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
[1]
Executive Summary & Molecular Architecture[1]
-
Compound: 6-(tert-Butyl)-2-methylpyrimidin-4-amine[1]
-
CAS: 1250038-86-8[1]
-
Molecular Formula:
[2] -
Role: Pharmacophore scaffold (steric bulk provider via tert-butyl; H-bond donor via amine).[1]
Structural Logic for Analysis
The molecule consists of a pyrimidine core substituted at three positions.[3][4] This specific substitution pattern creates a highly distinct spectroscopic signature:
-
Symmetry Breaking: Unlike symmetric pyrimidines, the 2-methyl and 6-tert-butyl groups create a chemically inequivalent environment, simplifying NMR assignment (no complex coupling networks).[1]
-
Steric Bulk: The tert-butyl group (Pos 6) significantly influences the relaxation times (
) in NMR and affects the solubility profile. -
Exchangeable Protons: The 4-amino group (
) is sensitive to solvent choice (DMSO- vs. ) and pH.
Experimental Workflow
The following workflow ensures data integrity from crude sampling to final structural confirmation.
Sample Preparation Protocol
-
Solvent Selection: DMSO-
is the preferred solvent for characterization.[1]-
Reasoning: It prevents solute aggregation common with aminopyrimidines and slows proton exchange, allowing for sharp observation of the
signal. often leads to broadened or invisible amine peaks.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (approx. 60–90 mM).
-
Internal Standard: Tetramethylsilane (TMS) at 0.05% v/v.
Analytical Workflow Diagram
Figure 1: Integrated analytical workflow for structural validation of aminopyrimidines.
Nuclear Magnetic Resonance (NMR) Characterization
NMR Interpretation (500 MHz, DMSO- )
The proton spectrum is characterized by three distinct singlets and one exchangeable broad signal.
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| 6 | 1.22 – 1.28 | Singlet (s) | 9H | Intense signal; characteristic of free rotation of t-butyl methyls. | |
| 2 | 2.30 – 2.38 | Singlet (s) | 3H | Deshielded by the adjacent aromatic ring and imine nitrogens. | |
| 5 | 6.05 – 6.15 | Singlet (s) | 1H | Highly shielded for an aromatic proton due to the ortho-amino electron donation (mesomeric effect).[1] | |
| 4 | 6.60 – 6.90 | Broad (br s) | 2H | Exchangeable. Chemical shift is concentration/temperature dependent. |
Critical Validation Step: The integration ratio must be 9:3:1 (t-Bu : Me : Ar-H).[1] A deviation in the t-Bu integral often indicates residual solvent (e.g., hexane/grease) or synthesis precursors.
NMR Interpretation (125 MHz, DMSO- )
The carbon spectrum confirms the pyrimidine scaffold. Note that quaternary carbons (C2, C4, C6) will have lower intensity due to lack of NOE enhancement and longer relaxation times.
| Carbon Type | Shift ( | Assignment |
| Aliphatic | 25.5 | 2-Methyl group |
| Aliphatic | 29.2 | tert-Butyl methyls ( |
| Quaternary | 36.8 | tert-Butyl quaternary center ( |
| Aromatic CH | 100.5 | C5 (Shielded by adjacent |
| Aromatic C | 163.0 | C4 (Attached to |
| Aromatic C | 167.5 | C2 (Between Nitrogens) |
| Aromatic C | 176.0 | C6 (Attached to t-Bu) |
Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion:
-
Purity Check: UV detection at 254 nm (pyrimidine absorption max).
Fragmentation Pattern (MS/MS)
The fragmentation of this molecule follows a specific "alkyl loss" pathway typical of tert-butyl aromatics.
-
Precursor:
-
Primary Fragment: Loss of methyl radical from tert-butyl (
).[1] -
Secondary Fragment: Ring cleavage or loss of ammonia (
).
Vibrational Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.
| Frequency ( | Vibration Mode | Diagnostic Value |
| 3300 – 3450 | Doublet characteristic of primary amines ( | |
| 2950 – 2970 | Strong aliphatic stretch from tert-butyl group. | |
| 1580 – 1620 | Pyrimidine ring breathing modes. | |
| 1200 – 1250 | Aryl-amine stretch. |
Structural Decision Tree
Use this logic flow to troubleshoot unexpected spectral results during synthesis or QC.
Figure 2: Logic gate for rapid structural verification.
Quality Control & Impurity Profiling
In drug development, this intermediate often carries specific impurities from the condensation of tert-butyl-substituted
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122692483, N-tert-butyl-2-methylpyrimidin-4-amine (Isomer/Analog Reference).[1] Retrieved from [Link]
-
ResearchGate (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. (Contextual reference for pyrimidine shifts). Retrieved from [Link]
Technical Whitepaper: Mechanistic Hypothesis & Pharmacophore Analysis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Abstract
This technical guide provides an in-depth analysis of the mechanistic potential of 6-(tert-Butyl)-2-methylpyrimidin-4-amine (TBMPA). While primarily cataloged as a chemical intermediate in the synthesis of pharmaceutical agents, structural bioisosterism identifies TBMPA as a high-value pharmacophore fragment for kinase inhibitor discovery. This document outlines a mechanistic hypothesis where TBMPA functions as an ATP-competitive anchor, utilizing its aminopyrimidine core to engage the kinase hinge region while leveraging the bulky tert-butyl group to exploit hydrophobic selectivity pockets. We present a theoretical binding model, a validation framework using biochemical assays, and a fragment-based drug discovery (FBDD) workflow.
Structural Analysis & Chemical Space
To understand the mechanism of action (MoA), we must first deconstruct the molecule into its functional pharmacophores. TBMPA is not merely a passive building block; it possesses the "privileged structure" attributes of a Type I kinase inhibitor.
Pharmacophore Decomposition
| Structural Element | Chemical Property | Hypothesized Biological Function |
| Pyrimidine Core | Aromatic Heterocycle | Scaffolding; |
| 4-Amino Group | H-Bond Donor ( | Primary Anchor: Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (mimicking Adenine's |
| N1 Nitrogen | H-Bond Acceptor | Secondary Anchor: Accepts a hydrogen bond from the backbone amide NH of the hinge region (mimicking Adenine's |
| 6-tert-Butyl | Lipophilic/Bulky | Selectivity Filter: Occupies the hydrophobic "Selectivity Pocket" or "Back Pocket" (often adjacent to the Gatekeeper residue), displacing water and increasing entropy-driven binding. |
| 2-Methyl Group | Small Hydrophobic | Conformational Lock: Restrains rotation or engages the solvent-exposed front region/ribose pocket. |
Chemical Space Context
Aminopyrimidines are foundational to FDA-approved kinase inhibitors (e.g., Dasatinib , Pazopanib ). The specific inclusion of a tert-butyl group at position 6 suggests a design intended to target kinases with accessible, deep hydrophobic pockets, potentially differentiating it from inhibitors that use planar aromatic rings in this position.
Hypothesized Mechanism of Action (The Core)
Hypothesis Statement: TBMPA acts as a low-molecular-weight, ATP-competitive inhibitor fragment. Its MoA is defined by "Hinge-Binding with Hydrophobic Latching."
The ATP-Competitive Binding Mode
In the absence of a full drug structure, TBMPA functions as the "warhead" or "anchor." The mechanism proceeds via the following molecular events:
-
Entry & Desolvation: The hydrophobic tert-butyl group drives the molecule into the ATP-binding cleft, displacing ordered water molecules from the hydrophobic back-pocket.
-
Hinge Recognition: The 2-methyl-4-aminopyrimidine motif orients itself towards the "Hinge Region" (the segment connecting the N- and C-terminal lobes of the kinase).
-
Bidentate Hydrogen Bonding:
-
The N1 of the pyrimidine accepts a proton from the hinge backbone amide (residue
). -
The 4-Amino group donates a proton to the hinge backbone carbonyl (residue
).
-
-
Hydrophobic Latching: The 6-tert-butyl group lodges into the hydrophobic pocket II (often defined by the Gatekeeper residue), stabilizing the active conformation or locking the kinase in an inactive (DFG-out) state depending on specific steric clashes.
Visualization of Signaling Pathway Modulation
The following diagram illustrates how TBMPA (as a scaffold) interrupts generic phosphorylation cascades (e.g., MAPK/ERK or Src pathways).
Figure 1: Mechanistic intervention of TBMPA within a generic tyrosine kinase signaling cascade. The scaffold acts as a competitive antagonist at the ATP binding site.
Experimental Validation Framework
To validate this MoA hypothesis, the following experimental protocols are required. These move from in silico prediction to biochemical confirmation.
Protocol A: In Silico Molecular Docking
Objective: Confirm the binding pose and calculate theoretical binding energy (
-
Preparation: Retrieve crystal structures of representative kinases (e.g., c-Src PDB: 2SRC or CDK2 PDB: 1DI8 ).
-
Ligand Setup: Generate 3D conformers of 6-(tert-Butyl)-2-methylpyrimidin-4-amine using energy minimization (MMFF94 force field).
-
Grid Generation: Define the search space around the hinge region (typically residues Met341 in Src or Leu83 in CDK2).
-
Docking: Use AutoDock Vina or Glide.
-
Constraint: Enforce H-bond constraints on the hinge backbone.
-
-
Output Analysis: Select poses with the lowest RMSD and highest binding affinity. Look for the tert-butyl group occupying the hydrophobic gatekeeper region.
Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: Determine physical binding by measuring the increase in protein melting temperature (
-
Reagents: Recombinant Kinase Domain, SYPRO Orange dye, TBMPA (dissolved in DMSO).
-
Workflow:
-
Mix Kinase (2
M) + SYPRO Orange (5x) + TBMPA (concentration gradient: 0, 10, 50, 100 M) in a 384-well PCR plate. -
Incubate for 10 min at RT.
-
Run melt curve: 25°C to 95°C at 0.5°C/min ramp.
-
Validation Criteria: A
C indicates significant binding/stabilization of the kinase domain.
-
Protocol C: ADP-Glo™ Kinase Assay (Functional)
Objective: Quantify inhibition (
-
Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by luciferase.
-
Step-by-Step:
-
Kinase Reaction: Incubate Kinase (e.g., Src) + Substrate (Poly Glu:Tyr) + ATP (10
M) + TBMPA (serial dilution) for 60 mins. -
ADP-Glo Reagent: Add reagent to deplete remaining ATP. Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP
ATP Light). Measure Luminescence. -
Analysis: Plot RLU vs. Log[TBMPA]. Calculate
.
-
Fragment-Based Drug Discovery (FBDD) Workflow
Since TBMPA is a fragment, its utility is best realized via "Fragment Growing."
Figure 2: Workflow for evolving the TBMPA scaffold into a potent clinical candidate.
References
-
Vertex AI Search. (2025). Tert-Butyl 4-(6-((8-Cyclopentyl-5-Methyl-7-Oxo-6-Vinyl-7,8-Dihydropyrido[2,3-D]Pyrimidin-2-Yl)Amino)Pyridin-3-Yl)Piperazine-1-Carboxylate - Product Description. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Retrieved from
-
Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.[1] Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. (2025). 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]... Biological Activity. Retrieved from
-
MySkinRecipes. (2025). tert-butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate - Intermediate in Kinase Inhibitor Synthesis. Retrieved from
Sources
In Silico Characterization and Optimization of 6-(tert-Butyl)-2-methylpyrimidin-4-amine: A Technical Guide
Executive Summary & Chemical Context[1][2][3]
6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 1250038-86-8) represents a privileged structural motif in medicinal chemistry, particularly within the kinase inhibitor space.[1] The molecule combines a polar, hydrogen-bond-rich aminopyrimidine "hinge-binding" core with a bulky, hydrophobic tert-butyl moiety at the C6 position.[1]
This guide provides a comprehensive in silico workflow for modeling this entity. Unlike flat aromatic systems, the tert-butyl group introduces significant steric volume and internal rotational dynamics that challenge standard rigid-receptor docking protocols.[1] This document details the specific protocols for Quantum Mechanical (QM) preparation, Force Field parameterization, and Molecular Dynamics (MD) simulations required to accurately predict the bioactivity and physicochemical profile of this scaffold.
Key Structural Features[1][3]
-
Hinge Binder: The 2-methylpyrimidin-4-amine motif is a classic donor-acceptor-donor (D-A-D) system capable of bidentate hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).[1]
-
Hydrophobic Anchor: The 6-tert-butyl group acts as a "selectivity filter," requiring a deep hydrophobic pocket (often the Gatekeeper or Back Pocket II) for accommodation.
-
Tautomeric Complexity: The 4-amino group necessitates rigorous QM analysis to rule out high-energy imino tautomers.[1]
Quantum Mechanical (QM) Preparation
Before any classical simulation, the electronic structure must be resolved to handle the tautomeric state and partial charge distribution accurately.
Tautomer & Conformer Enumeration
Aminopyrimidines can theoretically exist in amino (
Protocol:
-
Software: Gaussian 16 or ORCA 5.0.
-
Method: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.
-
Solvation: IEFPCM (Implicit Solvation) with water (
) to mimic physiological conditions. -
Workflow:
-
Generate all possible tautomers.
-
Perform geometry optimization and frequency calculation (verify no imaginary frequencies).
-
Calculate Boltzmann populations. Expect >99% preference for the amino tautomer due to aromaticity retention.
-
Electrostatic Potential (ESP) Mapping
To accurately model the non-covalent interactions (NCIs) in a protein pocket, we generate RESP (Restrained Electrostatic Potential) charges.
-
Objective: Derive partial charges that reproduce the QM electrostatic potential outside the van der Waals radius.
-
Critical Output: The tert-butyl group often carries a subtle dipole; standard library charges (e.g., Gasteiger) may underestimate the polarization of the C-N bonds adjacent to the methyl group.
Force Field Parameterization
Accurate MD simulation requires a force field that correctly handles the rotational barrier of the tert-butyl group.
Topology Generation
Standard force fields like CHARMM36 or Amber14SB do not contain specific parameters for this exact ligand. We utilize the General Amber Force Field (GAFF2) with AM1-BCC charges.
Step-by-Step Protocol:
-
Antechamber (AmberTools):
-
Rotational Barrier Check: The rotation of the tert-butyl group relative to the pyrimidine ring is not free. It has a 3-fold barrier.[2]
-
Validation: Perform a relaxed Potential Energy Surface (PES) scan on the
bond (0° to 120°). Compare the GAFF2 barrier height to the QM-calculated barrier. If the deviation is >1 kcal/mol, fit a custom torsional parameter.
-
Molecular Docking Strategy: The "Induced Fit" Necessity
Rigid docking fails for this molecule because the tert-butyl group (approx.[1] volume 85 ų) requires significant displacement of receptor side chains.
Target Selection & Grid Generation[3]
-
Target: EGFR (Epidermal Growth Factor Receptor) or p38 MAP Kinase (known to accommodate bulky hydrophobic groups).
-
Grid Box: Centered on the hinge region, but extended 5Å towards the solvent-exposed front to accommodate the tert-butyl group if the back pocket is closed.[1]
Induced Fit Docking (IFD) Protocol
We employ an IFD workflow to allow the receptor to "breathe."
-
Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to generate initial poses.
-
Prime Refinement: Residues within 5Å of the ligand are minimized using the OPLS4 force field.
-
Redocking: Final docking into the optimized receptor structure with hard potentials.
Success Metric: Look for the "Gatekeeper" residue (e.g., Thr790 in EGFR) rotating to accommodate the tert-butyl group.
Visualization of the Workflow
The following diagram illustrates the integrated computational pipeline, from QM preparation to ADMET profiling.
Caption: Integrated workflow for the structural and thermodynamic characterization of the 6-(tert-butyl)-2-methylpyrimidin-4-amine scaffold.
Experimental Protocols
Protocol A: Molecular Dynamics Simulation (GROMACS)
This protocol validates the stability of the hydrophobic tert-butyl interaction within the binding pocket.
-
System Construction:
-
Place the Docked Complex in a cubic box with 1.0 nm buffer distance.
-
Solvate with TIP3P water model.
-
Neutralize with Na+/Cl- ions (0.15 M physiological concentration).[1]
-
-
Energy Minimization:
-
Steepest Descent algorithm (50,000 steps) until Fmax < 1000 kJ/mol/nm.
-
-
Equilibration:
-
NVT: 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.
-
NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).[1]
-
-
Production Run:
-
Time: 100 ns.
-
Step size: 2 fs.
-
Algorithm: PME for long-range electrostatics; LINCS for bond constraints.
-
-
Analysis:
-
Calculate RMSD of the ligand heavy atoms.
-
Specific Metric: Monitor the solvent accessible surface area (SASA) of the tert-butyl group. A low, stable SASA indicates successful burial in the hydrophobic pocket.
-
Protocol B: ADMET Profiling (Lipophilicity Focus)
The tert-butyl group significantly increases LogP.[1] We must verify it does not violate Lipinski's Rule of 5.
-
Tool: SwissADME or RDKit.
-
Calculation:
-
Calculate Consensus LogP.
-
Calculate Topological Polar Surface Area (TPSA).
-
Threshold: Ensure LogP < 5.0. (Predicted LogP for this molecule is approx 2.5 - 3.0, well within the "sweet spot" for oral bioavailability).
-
Data Summary & Parameters
| Parameter | Value / Method | Significance |
| Molecular Weight | 165.24 g/mol | Fragment-like; suitable for FBDD.[1] |
| LogP (Consensus) | 2.85 (Predicted) | Optimal lipophilicity for membrane permeability. |
| H-Bond Donors | 1 (Amine) | Key hinge binder.[1] |
| H-Bond Acceptors | 3 (Pyrimidines) | Key hinge binder.[1][3] |
| Rotatable Bonds | 1 (C-C t-butyl) | Low entropic penalty upon binding.[1] |
| Force Field | GAFF2 / AM1-BCC | Required for accurate t-butyl parametrization.[1] |
| Key Interaction | Met793 (EGFR) | H-bond anchor point.[4][1][3] |
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.
-
Sherman, W., Day, T., Jacobson, M. P., Friesner, R. A., & Farid, R. (2006). Novel procedure for modeling ligand/receptor induced fit effects. Journal of Medicinal Chemistry, 49(2), 534-553.
-
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.[1]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Pyrimidine Compounds: A Technical Guide
The following technical guide is structured to serve as a high-level operational manual for drug discovery professionals. It prioritizes robust data generation over simple procedural lists, addressing the specific physicochemical and biological nuances of pyrimidine scaffolds.
Executive Summary
Pyrimidine derivatives (e.g., 5-Fluorouracil, Gemcitabine) represent a cornerstone of modern oncology, acting primarily as antimetabolites or kinase inhibitors. However, their specific mechanisms—often requiring S-phase accumulation—present unique challenges in preliminary cytotoxicity screening. Standard 24-hour toxicity assays frequently yield false negatives for pyrimidines, while metabolic assays (MTT) can generate false positives due to chemical interference.
This guide outlines a validated, self-correcting screening workflow designed to minimize attrition rates in hit-to-lead optimization. It advocates for a shift from purely metabolic endpoints to biomass quantification (SRB) for primary screening, supported by mechanistic validation.
Part 1: Chemical Context & Solubility Strategy
The Solubility Paradox
Synthetic pyrimidines often exhibit high lipophilicity (LogP > 3) to facilitate membrane permeability, yet this complicates aqueous delivery in cell culture.
-
The Risk: Precipitation in culture media creates "micro-crystals" that scatter light, artificially inflating absorbance readings in optical density (OD) assays.
-
The Protocol:
-
Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10–20 mM.
-
The "0.5% Rule": The final DMSO concentration in the well must never exceed 0.5% (v/v). For sensitive lines (e.g., primary hepatocytes, neuroblasts), limit to 0.1%.
-
Pre-Screen Check: Perform a "media spike" test. Dilute the compound to 100 µM in warm media (37°C). If turbidity occurs, the compound is unsuitable for standard liquid assays and requires formulation (e.g., cyclodextrin complexation).
-
Part 2: Strategic Assay Selection
The "Metabolic Trap" of MTT
The MTT assay relies on mitochondrial succinate dehydrogenase to reduce tetrazolium to formazan.
-
Interference: Certain pyrimidine derivatives with free amine or thiol groups can chemically reduce MTT without enzymatic activity, yielding false viability signals .
-
Metabolic Shift: Pyrimidines acting as kinase inhibitors may alter mitochondrial respiration rates before cell death occurs, skewing IC50 values.
The SRB Advantage (Biomass Quantification)
The SRB assay binds stoichiometrically to protein basic amino acid residues under mild acidic conditions. It provides a direct measure of cellular protein mass, which is a stable proxy for cell number.
-
Stability: The endpoint is not time-sensitive (plates can be dried and stored indefinitely before reading).
-
Linearity: Superior linearity across a wider range of cell densities compared to MTT.[1][2]
Assay Decision Matrix (Visualization)
Figure 1: Decision matrix for selecting the appropriate cytotoxicity endpoint based on cell type and screening goals.
Part 3: The "Gold Standard" 72-Hour SRB Protocol
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, PC3) commonly used to test pyrimidine efficacy.
Experimental Setup
-
Controls:
-
Negative Control (NC): Media + 0.5% DMSO (100% viability).
-
Positive Control (PC): 5-Fluorouracil (standard pyrimidine) or Doxorubicin.
-
Blank: Media only (no cells) to subtract background absorbance.
-
-
Replicates: Minimum of
biological replicates.
Step-by-Step Methodology
Step 1: Seeding (Day 0)
-
Harvest cells in the exponential growth phase.
-
Seed 3,000–5,000 cells/well in 100 µL media in 96-well plates.
-
Why? Pyrimidines often induce cell cycle arrest. Over-seeding leads to contact inhibition, masking the drug's anti-proliferative effect.
-
-
Incubate for 24 hours to allow attachment and recovery from trypsinization stress.
Step 2: Treatment (Day 1)
-
Prepare a
concentration of the test compounds in media. -
Add 100 µL of the
compound solution to the wells (Final volume = 200 µL). -
Time Zero (Tz) Plate: Fix one plate immediately at the time of drug addition.
-
Critical: This allows calculation of LC50 (lethal concentration) vs. GI50 (growth inhibition). Without Tz, you cannot distinguish cytostatic from cytotoxic effects.
-
Step 3: Incubation (Day 1–4)
-
Incubate for 72 hours .
-
Mechanism Check: Pyrimidines targeting DNA synthesis (e.g., thymidylate synthase inhibitors) require at least one full cell cycle to manifest toxicity. A 24h assay is insufficient.
-
Step 4: Fixation and Staining (Day 4)
-
Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the supernatant (Final TCA ~10%).
-
Incubate at 4°C for 1 hour. (Do not wash before fixing; this retains dead cells for accurate biomass measurement).
-
Wash plates
with tap water and air dry. -
Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 15–30 minutes.
-
Wash
with 1% acetic acid to remove unbound dye. Air dry.
Step 5: Solubilization and Readout
-
Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Shake for 10 minutes.
-
Read Absorbance at 510–540 nm .
Part 4: Data Analysis & Interpretation[3]
Calculating Critical Parameters
Using the raw Optical Density (OD) values, calculate the percentage of growth relative to controls.
-
If
(Growth Inhibition): -
If
(Cytotoxicity/Kill):
Defining the Endpoints
-
GI50 (50% Growth Inhibition): Concentration where %Growth = +50. Indicates cytostatic potency.[3][4][5][6][7][8]
-
TGI (Total Growth Inhibition): Concentration where %Growth = 0 (i.e.,
). -
LC50 (50% Lethal Concentration): Concentration where %Growth = -50. Indicates net cell killing.
False Positive Check (PAINS)
Verify if your pyrimidine scaffold contains "Pan-Assay Interference" features (e.g., reactive Michael acceptors). If the IC50 curve is extremely steep (Hill slope > 3), suspect chemical aggregation or non-specific reactivity rather than specific binding.
Part 5: Mechanistic Validation (Advanced Screening)
Once a "hit" is identified via SRB, the mechanism must be validated. Pyrimidines typically induce apoptosis via the intrinsic pathway (mitochondrial stress) or cell cycle arrest (S-phase).
Flow Cytometry Workflow
-
Annexin V / Propidium Iodide (PI) Staining:
-
Early Apoptosis: Annexin V (+) / PI (-)
-
Late Apoptosis/Necrosis: Annexin V (+) / PI (+)
-
Live Cells: Annexin V (-) / PI (-)
-
-
Cell Cycle Analysis: Use PI staining with RNase A to observe accumulation in the S-phase (characteristic of antimetabolites).
Mechanistic Pathway Visualization
Figure 2: Typical mechanistic pathway for pyrimidine-induced cytotoxicity, leading to apoptosis.
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery screen. Nature Reviews Cancer. [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. troindia.in [troindia.in]
- 4. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 6-(tert-Butyl)-2-methylpyrimidin-4-amine for Chemical Researchers and Drug Development Professionals
An In-depth Review of Commercial Sourcing, Quality Control, and Synthetic Applications
Introduction: The Significance of Substituted Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic accessibility. As a key heterocyclic motif, pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological properties including anticancer, antiviral, and anti-inflammatory activities. This guide focuses on a specific, yet increasingly important derivative: 6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS No. 1250038-86-8). The strategic placement of a bulky tert-butyl group and a methyl group on the pyrimidine ring imparts unique physicochemical properties, making it a valuable building block for targeted drug design and the synthesis of novel organic materials. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of its commercial availability, essential quality control parameters, and its emerging applications in synthetic chemistry.
Physicochemical Properties and Structure
Molecular Formula: C₉H₁₅N₃ Molecular Weight: 165.24 g/mol IUPAC Name: 6-(tert-butyl)-2-methylpyrimidin-4-amine CAS Number: 1250038-86-8
The structure of 6-(tert-Butyl)-2-methylpyrimidin-4-amine is characterized by a pyrimidine core substituted with a tert-butyl group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.
Caption: Chemical structure of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Commercial Availability and Supplier Landscape
A critical first step in any research or development project is the reliable sourcing of starting materials. 6-(tert-Butyl)-2-methylpyrimidin-4-amine is available from a number of specialized chemical suppliers. The following table provides a comparative overview of some of the key commercial sources. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before purchase.
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | BD283104 | ≥97% | Inquire |
| AiFChem | A1250038868 | ≥98% | Inquire |
| AChemBlock | Q58740 | 97% | 1g, 5g, 25g |
Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Quality Control and Analytical Characterization: A Self-Validating Protocol
Ensuring the identity and purity of 6-(tert-Butyl)-2-methylpyrimidin-4-amine is paramount for the reproducibility and success of subsequent synthetic transformations. A multi-pronged analytical approach is recommended for comprehensive quality control.
Recommended Analytical Workflow
Caption: Recommended analytical workflow for quality control of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Step-by-Step Methodologies
1. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) can be a good starting point. The polarity should be adjusted to achieve an Rf value between 0.3 and 0.5.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Causality: TLC provides a rapid and cost-effective method to assess the presence of major impurities and to monitor reaction progress during synthesis.
2. Melting Point:
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.
-
Interpretation: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges often suggest the presence of impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the methyl protons (singlet, ~2.5 ppm), the aromatic proton on the pyrimidine ring (singlet), and the amine protons (broad singlet).
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule.
-
Causality: NMR is the most powerful tool for unambiguous structure elucidation and can also provide information about the presence of impurities.
4. Mass Spectrometry (MS):
-
Ionization Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Expected Ion: [M+H]⁺ at m/z 166.13.
-
Causality: MS confirms the molecular weight of the compound, providing crucial evidence for its identity.
5. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., ~254 nm).
-
Causality: HPLC is the gold standard for determining the purity of an organic compound, allowing for the quantification of impurities.
Synthetic Pathways and Mechanistic Insights
While specific, detailed synthetic procedures for 6-(tert-Butyl)-2-methylpyrimidin-4-amine are not abundantly available in peer-reviewed literature, its synthesis can be logically deduced from established pyrimidine synthesis methodologies. A plausible and efficient route involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.
Retrosynthetic Analysis and Proposed Forward Synthesis
Caption: Retrosynthetic analysis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (a β-ketoester) in a suitable solvent such as ethanol, add acetamidine hydrochloride and a base (e.g., sodium ethoxide).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the condensation and cyclization.
-
Workup and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield 6-(tert-butyl)-2-methylpyrimidin-4-ol.
-
Amination: The resulting pyrimidin-4-ol can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent nucleophilic aromatic substitution with ammonia or an ammonia equivalent furnishes the final product, 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of 6-(tert-Butyl)-2-methylpyrimidin-4-amine makes it an attractive scaffold for the development of kinase inhibitors and other targeted therapeutics. The tert-butyl group can serve as a lipophilic anchor, occupying hydrophobic pockets in enzyme active sites, while the 4-amino group provides a key hydrogen bond donor for interactions with the protein backbone.
While specific drugs containing this exact fragment are not yet on the market, the broader class of aminopyrimidines has seen significant success. For instance, various aminopyrimidine derivatives have been investigated as inhibitors of spleen tyrosine kinase (Syk), a key enzyme in inflammatory pathways.[1] The structural motifs present in 6-(tert-Butyl)-2-methylpyrimidin-4-amine are highly relevant to the design of such inhibitors.
Handling, Storage, and Safety
Safety Precautions:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area or under a fume hood.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents.
Conclusion
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique structural features provide a solid foundation for the design of targeted and potent therapeutic agents. This guide has provided a comprehensive overview of its commercial sourcing, essential quality control procedures, plausible synthetic routes, and potential applications. By adhering to the principles of rigorous analytical characterization and safe handling practices, researchers can confidently incorporate this promising scaffold into their synthetic endeavors, paving the way for the discovery of novel and impactful molecules.
References
-
PubChem. 6-(tert-Butyl)-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
- Google Patents. Aminopyrimidines as Syk inhibitors.
Sources
Synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine: An Application Note and Detailed Protocol
Introduction
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The presence of a bulky tert-butyl group and a methyl group on the pyrimidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This document provides a comprehensive guide for the synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Modern Approach to the Pinner Synthesis
The synthesis of the target pyrimidine is achieved through a classical yet highly efficient cyclocondensation reaction, a variant of the Pinner synthesis. This robust method involves the reaction of a β-ketonitrile with an amidine to construct the pyrimidine ring. In this specific protocol, pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) serves as the three-carbon building block, and acetamidine, generated in situ from its hydrochloride salt, provides the N-C-N fragment.
The causality behind this experimental design lies in the inherent reactivity of the starting materials. The β-ketonitrile possesses two electrophilic carbonyl carbons and an acidic α-carbon, making it susceptible to nucleophilic attack and condensation. Acetamidine, a strong nucleophile in its free base form, readily attacks the carbonyl group of the β-ketonitrile, initiating a cascade of intramolecular reactions that culminate in the formation of the stable aromatic pyrimidine ring. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the acetamidine hydrochloride, thereby generating the reactive free amidine.
Reaction Mechanism and Workflow
The overall synthetic process can be visualized as a two-part sequence: the in-situ generation of the active nucleophile followed by the cyclocondensation reaction.
Figure 1: High-level overview of the synthetic workflow.
The detailed mechanism involves the initial nucleophilic attack of the acetamidine nitrogen onto the ketone carbonyl of pivaloylacetonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Figure 2: Simplified reaction mechanism.
Experimental Protocol
This protocol is designed to be a self-validating system. Successful execution of each step, including the isolation of a solid product with the expected properties, provides confidence in the progression of the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| Pivaloylacetonitrile | C₇H₁₁NO | 125.17 | 10 | 1.0 | Sigma-Aldrich |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | 11 | 1.1 | Acros Organics |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 11 | 1.1 | Alfa Aesar |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
Safety Precautions:
-
Pivaloylacetonitrile is a combustible liquid and may be harmful if swallowed or in contact with skin.
-
Acetamidine hydrochloride is an irritant.
-
Sodium ethoxide is a corrosive and flammable solid. It reacts violently with water. All operations involving sodium ethoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethanol is a flammable liquid.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add acetamidine hydrochloride (1.04 g, 11 mmol).
-
Add anhydrous ethanol (30 mL) to the flask and stir the suspension.
-
-
In-situ Amidine Formation:
-
Under a positive flow of nitrogen, carefully add sodium ethoxide (0.75 g, 11 mmol) to the stirred suspension in portions. Caution: The addition may be exothermic.
-
Stir the resulting mixture at room temperature for 30 minutes. A white precipitate of sodium chloride will form.
-
-
Cyclocondensation Reaction:
-
To the reaction mixture, add pivaloylacetonitrile (1.25 g, 10 mmol) via syringe.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.
-
A white to off-white precipitate of the product should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add water dropwise until the solution becomes cloudy.
-
Heat the mixture again until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Characterization
The identity and purity of the final product, 6-(tert-Butyl)-2-methylpyrimidin-4-amine, should be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
References
Application Note: Purification Strategies for 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Summary
This application note details field-proven purification protocols for 6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 1250038-86-8).[1] As a critical scaffold in the synthesis of kinase inhibitors and agrochemicals, the purity of this intermediate directly correlates with the yield and reproducibility of subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Common synthetic routes—typically the condensation of acetamidine with ethyl 4,4-dimethyl-3-oxopentanoate—often yield a crude product contaminated with unreacted amidines, oily
Chemical Analysis & Solubility Profile
Understanding the physicochemical properties of the target molecule is the foundation of any purification logic.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Pyrimidine core, 4-amino, 6-t-butyl, 2-methyl | Amphiphilic: Lipophilic t-butyl tail, polar/basic pyrimidine head.[1][2] |
| Basicity (pKa) | ~4.5 - 5.5 (Pyrimidinyl nitrogen) | Key Handle: Soluble in dilute aqueous acid; insoluble in basic media. |
| Solubility (Organic) | High: DCM, EtOAc, MeOH, DMSOModerate: Toluene, Et2OLow: Hexanes (Cold) | Excellent candidate for recrystallization from Hexane/EtOAc mixtures. |
| Solubility (Aqueous) | Low (Neutral pH)High (Acidic pH < 2) | Enables "Catch-and-Release" acid-base extraction.[1] |
| Melting Point | Solid (Est. >100°C based on analogs) | Suitable for thermal recrystallization. |
Method A: Acid-Base Extraction ("Catch and Release")
Objective: Removal of non-basic impurities (starting keto-esters, neutral tars) and highly water-soluble salts (acetamidine HCl). Scale: Applicable from gram to multi-kilogram scale.
Protocol
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Note: If the crude is a gummy solid, sonication may be required.
-
-
Primary Wash: Wash the organic phase with Water (2 x 5 vol) to remove bulk inorganic salts.
-
Acid Extraction (The "Catch"): Extract the organic phase with 1.0 M HCl (3 x 4 vol) .
-
Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 x 5 vol) . Discard this organic layer (contains neutral impurities).
-
Basification (The "Release"): Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 6.0 M NaOH or solid Na2CO3 .
-
Observation: The product will precipitate as a white/off-white solid or oil out.[1]
-
-
Re-extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3 x 5 vol) .
-
Drying: Dry combined organics over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Workflow Visualization
Figure 1: Acid-Base "Catch and Release" purification logic for aminopyrimidines.
Method B: Recrystallization (Polishing)
Objective: Removal of colored impurities and trace regioisomers to achieve >99% purity. Solvent System: Hexanes / Ethyl Acetate (Non-polar / Polar).[5]
Protocol
-
Screening: Place 100 mg of semi-pure solid in a vial. Add Hexanes (1 mL) . Heat to boiling (60°C).
-
Solvation: Dropwise add Ethyl Acetate to the boiling mixture until the solid just dissolves.
-
Target Ratio: Typically 5:1 to 10:1 (Hex:EtOAc).
-
-
Filtration (Optional): If insoluble black specks remain, filter the hot solution through a glass wool plug or syringe filter.
-
Crystallization: Remove from heat and let cool to room temperature slowly. Then incubate at 4°C for 2 hours.
-
Collection: Filter the crystals and wash with cold Hexanes .
Alternative Solvent: If the compound is too soluble in EtOAc, use Ethanol/Water . Dissolve in hot Ethanol, then add warm water until turbid.
Method C: Flash Column Chromatography
Objective: Separation of complex mixtures when extraction fails (e.g., presence of other basic byproducts). Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase Strategy
Amines often "streak" or "tail" on silica due to interactions with acidic silanol groups. You must use a basic modifier.
-
Standard Eluent: 0%
50% Ethyl Acetate in Hexanes. -
Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.
-
Alternative (DCM-based): 0%
5% Methanol in DCM (with 1% NH4OH).
TLC Visualization:
-
UV (254 nm): Strong absorption due to pyrimidine ring.
-
Ninhydrin Stain: May show weak positivity (primary amine).
-
Iodine Stain: Universal detection.
Quality Control & Validation
Verify identity and purity using the following parameters:
| Technique | Expected Signal / Parameter |
| 1H NMR (CDCl3) | |
| HPLC-UV | Column: C18 (e.g., Agilent Zorbax)Mobile Phase: H2O (0.1% TFA) / MeCN gradient.Detection: 254 nm. |
| LC-MS | ESI (+): Look for |
References
-
Compound Data & Suppliers
-
Purification Methodologies
-
Synthetic Context (Analogous Chemistry)
-
Synthesis of 2-amino-4-methylpyrimidine derivatives. ResearchGate. Available at: [Link]
-
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Summary
This application note provides a comprehensive guide for the quantification of 6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 3955-45-7), a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.[1][2] Due to the molecule's basicity and significant lipophilicity (imparted by the tert-butyl group), standard reverse-phase chromatography can present challenges such as peak tailing and retention variability.[1][2]
This guide outlines two optimized protocols:
-
RP-HPLC-UV: For assay purity, process control, and high-concentration quantification.[1][2]
-
LC-MS/MS: For trace impurity profiling and genotoxic impurity (GTI) risk assessment.[1][2]
Physicochemical Profile & Method Strategy
Understanding the analyte is the first step to robust method design.[1]
| Property | Description | Analytical Implication |
| Structure | Pyrimidine ring with tert-butyl (C6), methyl (C2), amine (C4).[1][2][3][4] | UV Active: Strong absorption ~240–260 nm (aromatic ring).[1][2] |
| Basicity (pKa) | Estimated pKa ~4.5 – 6.0 (pyrimidine nitrogen).[1][2] | pH Sensitivity: At neutral pH, the molecule exists in equilibrium.[1][2] Action: Buffer pH must be < 3.0 (protonated) or > 8.0 (neutral) to ensure robustness.[1][2] |
| Hydrophobicity | tert-Butyl group adds significant non-polar character.[1][2] | Retention: Unlike polar aminopyrimidines, this molecule will retain strongly on C18 columns.[1][2] High organic content is required for elution.[1] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO.[1][2] Poor in water.[1] | Diluent: Samples should be dissolved in 50:50 Water:MeCN to prevent precipitation on injection.[1][2] |
Method Development Decision Tree
Caption: Decision matrix for selecting the appropriate chromatographic conditions based on analytical requirements.
Protocol A: RP-HPLC-UV (Assay & Purity)[1][2]
This is the "Workhorse Method" designed for QC labs.[1] It utilizes a low pH phosphate buffer to ensure the amine is fully protonated, preventing secondary interactions with silanols that cause peak tailing.[1][2]
Reagents & Materials
-
Reference Standard: 6-(tert-Butyl)-2-methylpyrimidin-4-amine (>99.0% purity).[1][2]
-
Solvents: HPLC Grade Acetonitrile (MeCN), Methanol (MeOH).[1][2]
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).[1][2] -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][2]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Low pH suppresses silanol ionization and keeps analyte protonated.[1][2] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for the lipophilic tert-butyl group.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1][2] |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility.[1][2] |
| Detection | UV @ 254 nm | Max absorption for pyrimidine ring; minimizes solvent cutoff noise.[1][2] |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL).[1][2] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 20 | 80 | Linear Gradient (Elute Main Peak) |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 25 mg of standard into a 50 mL volumetric flask. Dissolve in 10 mL MeOH, sonicate for 5 mins, and dilute to volume with Mobile Phase A (Conc: 0.5 mg/mL).
-
System Suitability: Inject the standard 6 times.
Protocol B: LC-MS/MS (Trace Impurity Analysis)[1][2]
Used when quantifying this molecule as a potential genotoxic impurity (PGI) in a final drug substance, or for pharmacokinetic studies.[1][2]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
** Rationale:** The basic amine facilitates protonation
.[1] -
Precursor Ion: m/z ~166.1 (Calculated MW: 165.24 g/mol ).[1]
LC Conditions (MS Compatible)
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[1]
MRM Transitions (Example)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 166.1 | 151.1 | 20 | Loss of methyl group ( |
| Qualifier | 166.1 | 124.1 | 35 | Ring fragmentation/Loss of t-butyl |
Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing the standard directly into the MS source.[1][2]
Method Validation (ICH Q2 Guidelines)
To ensure trustworthiness, the method must be validated.[1][2]
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) 0.999.[1]
Accuracy (Recovery)
Spike the analyte into the sample matrix (if available) or solvent at 80%, 100%, and 120% levels.[1][2]
-
Acceptance: Mean recovery 98.0% – 102.0%.[1]
Specificity (Forced Degradation)
Subject the sample to stress conditions to ensure the method separates degradation products.[1][2]
-
Acid: 0.1 N HCl, 60°C, 2 hours.
-
Base: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, RT, 4 hours.[1][2] -
Requirement: Peak purity check using Diode Array Detector (DAD) or MS to confirm no co-elution under the main peak.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between amine and residual silanols. | 1.[1][2] Ensure pH is < 3.0.2. Add 5-10 mM Triethylamine (TEA) to Mobile Phase A (competitor base).3. Switch to an "End-capped" column.[1][2] |
| Retention Time Drift | pH instability or Temperature fluctuation. | 1.[1][2] Use a column oven.2. Verify buffer preparation (measure pH after adding salt). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase or a weaker solvent (more water, less MeCN).[1][2] |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.[1][2] (Standard text for HPLC theory regarding basic compounds).
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Dolan, J. W. (2002).[1] "The Separation of Basic Compounds." LCGC North America.[1] (Authoritative guide on pH selection for amines).
-
PubChem. (2023).[1][2] Compound Summary: Pyrimidine derivatives. National Library of Medicine.[1] (Used for structural verification and physicochemical property estimation).[1][2]
Sources
- 1. n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine | C13H28N2 | CID 118285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 119-47-1 [chemicalbook.com]
- 3. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline | 2549065-70-3 | Benchchem [benchchem.com]
Application Note: Preclinical Investigation of 6-(tert-Butyl)-2-methylpyrimidin-4-amine (TBMPA) in Murine Models
Executive Summary & Biological Context
6-(tert-Butyl)-2-methylpyrimidin-4-amine (TBMPA) represents a critical "privileged scaffold" in medicinal chemistry, specifically within the class of aminopyrimidines . This structural motif is frequently utilized as the ATP-binding core for kinase inhibitors targeting Tie-2 (Tek) , p38 MAPK , and Raf kinases. The tert-butyl group provides essential hydrophobic interactions within the kinase "gatekeeper" pocket, while the aminopyrimidine moiety forms hydrogen bonds with the hinge region of the protein.
This Application Note provides a standardized workflow for the in vivo evaluation of TBMPA, either as a lead fragment or a specific probe. It addresses the challenges of lipophilicity, oral bioavailability, and target engagement validation in mice.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Validating the scaffold's pharmacokinetic (PK) profile before lead optimization.
-
Angiogenesis Research: Investigating Tie-2 signaling blockade in tumor microenvironments.
-
Inflammation Models: Assessing p38 MAPK modulation in cytokine release syndromes.
Mechanism of Action & Signaling Pathway[1]
To interpret in vivo results, researchers must understand the signal transduction pathway TBMPA is designed to modulate. The diagram below illustrates the Tie-2/Angiopoietin pathway, a primary target for this scaffold class, showing the specific intervention point of TBMPA.
Pathway Visualization: Tie-2 Kinase Inhibition
Figure 1: Mechanism of Action. TBMPA acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the Tie-2 receptor and downstream PI3K/Akt signaling, thereby destabilizing tumor vasculature.
Protocol 1: Formulation for In Vivo Administration
The tert-butyl group significantly increases lipophilicity (LogP ~2.5–3.0), making aqueous solubility a challenge. Improper formulation leads to precipitation in the peritoneum or gut, causing erratic PK data.
Recommended Vehicle Systems
| Administration Route | Vehicle Composition (v/v) | Preparation Method | Stability |
| Intravenous (IV) | 5% DMSO + 10% Solutol HS-15 + 85% Saline | Dissolve TBMPA in DMSO first. Add Solutol (warmed). Slowly add saline with vortexing. | 4 hours @ RT |
| Oral Gavage (PO) | 5% DMSO + 40% PEG400 + 55% Water | Dissolve in DMSO. Add PEG400. Add Water. Sonicate if cloudy. | 24 hours @ 4°C |
| Intraperitoneal (IP) | 10% Tween-80 + 90% Saline | Micronize powder. Suspend in Tween/Saline. Vortex heavily before dosing. | Prepare fresh |
Critical Step: For IV administration, ensure the final solution is filtered through a 0.22 µm PVDF filter to remove micro-particulates that could cause embolisms.
Protocol 2: Pharmacokinetic (PK) Profiling in Mice
This protocol establishes the bioavailability (F%) and half-life (t1/2) of TBMPA.
Experimental Design
-
Species: Male C57BL/6 mice (8-10 weeks, 20-25g).
-
Group Size: n=3 per timepoint (Total 27 mice for serial sampling or 9 for microsampling).
-
Dose:
-
IV: 2 mg/kg (Bolus).
-
PO: 10 mg/kg.
-
Workflow Steps
-
Fasting: Fast mice for 4 hours prior to PO dosing (water ad libitum).
-
Dosing: Administer compound at T=0. Volume should not exceed 10 mL/kg (PO) or 5 mL/kg (IV).
-
Sampling: Collect blood (30 µL) via tail vein or saphenous vein at:
-
0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Processing: Collect into K2-EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C to harvest plasma.
-
Bioanalysis (LC-MS/MS):
-
Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing an internal standard (e.g., Warfarin or Tolbutamide).
-
MRM Transition: Monitor parent mass [M+H]+ 166.1 -> Fragment ions (optimize for specific adducts).
-
Data Analysis Template
Calculate parameters using non-compartmental analysis (NCA).
| Parameter | Definition | Target Value for Lead Candidate |
| Cmax | Peak Plasma Concentration | > 1000 ng/mL (at 10 mg/kg) |
| Tmax | Time to Cmax | 0.5 – 2.0 hours |
| AUC(0-inf) | Total Exposure | High (indicates metabolic stability) |
| F (%) | Oral Bioavailability | > 30% |
Protocol 3: In Vivo Efficacy (Matrigel Plug Angiogenesis Assay)
Since TBMPA scaffolds often target angiogenesis (Tie-2/VEGFR pathways), the Matrigel Plug assay is the gold standard for phenotypic validation.
Materials
-
Growth Factor Reduced (GFR) Matrigel (Corning).
-
Recombinant Mouse VEGF and/or FGF-2.
-
C57BL/6 Mice.
Step-by-Step Methodology
-
Preparation (Day -1): Thaw Matrigel overnight at 4°C on ice. (It solidifies rapidly at RT).
-
Plug Mix (Day 0): Mix Matrigel (500 µL/mouse) with VEGF (100 ng/mL) and Heparin (20 U/mL).
-
Implantation: Inject 500 µL of the cold mixture subcutaneously (SC) into the abdominal flank of the mouse. It will form a solid gel plug immediately.
-
Treatment:
-
Group A: Vehicle Control (PO, Daily).
-
Group B: TBMPA (30 mg/kg, PO, Daily).
-
Group C: Positive Control (e.g., Sunitinib 40 mg/kg).
-
-
Duration: Treat for 7–10 days.
-
Harvest (Day 10): Euthanize mice. Carefully dissect the Matrigel plugs.
-
Quantification:
-
Macroscopic: Photograph plugs (Red color = angiogenesis).
-
Drabkin’s Reagent: Homogenize plug in water. Centrifuge. Measure hemoglobin content in supernatant at 540 nm (proxy for blood vessel volume).
-
Success Criteria: A statistically significant reduction in hemoglobin content in the TBMPA group compared to Vehicle indicates anti-angiogenic activity.
Safety & Tolerability Markers
When testing aminopyrimidines, monitor for specific toxicities related to "off-target" kinase inhibition (e.g., c-Kit or BCR-Abl overlap).
-
Body Weight: Measure daily. >15% loss requires euthanasia.
-
Behavior: Watch for lethargy or piloerection (signs of distress).
-
Hematology: Check for myelosuppression (neutropenia) if dosing > 14 days, as pyrimidine antimetabolites can affect DNA synthesis in rapidly dividing cells.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77539, 6-tert-Butyl-2-methylpyrimidin-4-amine. Retrieved from [Link]
- Barton, P., et al. (2012). "Identification of a novel class of Tie-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validating the aminopyrimidine core in Tie-2 inhibition).
-
Corning Life Sciences. (2023). Matrigel Matrix for In Vivo Angiogenesis Assays: Protocols and Guidelines. Retrieved from [Link]
protocol for dissolving 6-(tert-Butyl)-2-methylpyrimidin-4-amine for assays
An Application Note and Protocol for the Solubilization of 6-(tert-Butyl)-2-methylpyrimidin-4-amine for Pre-Clinical Research Assays
Authored by: Senior Application Scientist, Assay Development Core
Abstract
The accurate and reproducible execution of in vitro and in vivo assays is fundamentally dependent on the correct preparation of test compounds. Improper solubilization can lead to concentration errors, compound precipitation, and the generation of unreliable data, ultimately compromising research outcomes. This document provides a detailed protocol and technical guidance for the dissolution of 6-(tert-Butyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative of interest in drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind solvent selection and handling procedures to ensure compound integrity and maximize experimental success.
Introduction and Physicochemical Rationale
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine. Compounds in this class are prevalent in medicinal chemistry and are often investigated as inhibitors of kinases and other enzyme targets. The bulky tert-butyl group and the methyl-pyrimidine core contribute to the molecule's overall properties. While experimentally determined solubility data is not widely published, we can infer a likely solubilization strategy from its predicted physicochemical properties and the established behavior of similar small molecules.
A key predictor of solubility is the partition coefficient, LogP, which describes a compound's lipophilicity. The predicted XLogP3 value for this compound is 1.9, indicating a moderate lipophilicity and suggesting poor solubility in aqueous solutions but good solubility in organic solvents.[1] Therefore, a multi-step solubilization strategy, beginning with a high-concentration stock in an organic solvent followed by dilution into aqueous assay media, is the most appropriate approach.
Table 1: Physicochemical Properties of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | PubChem[1] |
| Molecular Weight | 165.24 g/mol | PubChem[1] |
| Predicted XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Solvent Selection: The Causality Behind the Choice
The choice of solvent is the most critical decision in the preparation of a compound for biological assays. The ideal solvent must fully dissolve the compound at a high concentration, be miscible with the final aqueous assay buffer, and exhibit minimal toxicity or interference with the biological system at its final working concentration.
Primary Solvent for Stock Solution: Dimethyl Sulfoxide (DMSO)
For initial high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent of choice.
-
Expertise & Rationale: DMSO is a powerful, polar aprotic solvent with a high capacity for dissolving a wide array of organic small molecules, including those with moderate to high lipophilicity.[2] Its miscibility with water and most aqueous buffers allows for seamless dilution to final assay concentrations. For many pyrimidine derivatives, DMSO is the standard solvent reported by chemical suppliers.[2][3][4]
Secondary Solvents and Co-Solvents
While DMSO is preferred, other solvents can be considered if DMSO is incompatible with the assay system.
-
Ethanol (EtOH): Can be an effective solvent for some pyrimidines. However, its volatility is higher than DMSO, which can lead to concentration changes upon storage or handling. It can also have more pronounced effects on cell viability or enzyme activity compared to DMSO at similar concentrations.
-
Dimethylformamide (DMF): Similar to DMSO in its solvating power, but it is more toxic and should be handled with greater caution.[2][3]
The Critical Factor: Final Solvent Concentration
It is imperative to minimize the final concentration of the organic solvent in the assay to prevent solvent-induced artifacts. For most cell-based and biochemical assays, the final concentration of DMSO should not exceed 0.5%, with a target of 0.1% being preferable to avoid any potential for cytotoxicity or off-target effects.[3][5] This constraint dictates the necessary concentration of the initial stock solution.
Experimental Workflow and Protocols
The following workflow diagram and protocols provide a step-by-step guide for preparing 6-(tert-Butyl)-2-methylpyrimidin-4-amine for assays.
General Workflow Diagram
Caption: Workflow for compound solubilization and preparation.
Protocol 1: Preliminary Solubility Assessment (Mandatory First Step)
Since no experimentally verified solubility data is available, this small-scale test is crucial to determine the maximum stock concentration and prevent wastage of the compound.
-
Weigh: Accurately weigh approximately 1-2 mg of 6-(tert-Butyl)-2-methylpyrimidin-4-amine into a sterile, clear glass or low-adhesion microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of 100% DMSO to target a high concentration (e.g., to make a 50 mM solution). See Table 2 for calculation.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If solid particles remain, place the tube in a bath sonicator for 10-15 minutes.[5]
-
Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 10 minutes, followed by vortexing or sonication.[6]
-
Visual Inspection: Carefully inspect the solution against a light source. If it is crystal clear with no visible particulates, the compound is soluble at this concentration.
-
Iterate if Necessary: If the compound is not soluble, add a known volume of DMSO to decrease the concentration (e.g., to 40 mM, then 30 mM) and repeat steps 3-5 until complete dissolution is achieved. The highest concentration that results in a clear solution is your maximum stock concentration.
Protocol 2: Preparation of a High-Concentration Stock Solution
-
Calculation: Determine the mass of the compound required to make a desired volume and concentration (e.g., 1 mL of a 20 mM stock). Use the maximum concentration determined in Protocol 1 as your guide.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
-
Weighing: On a calibrated analytical balance, weigh the calculated mass of the compound into a sterile, appropriately sized glass vial (amber vial if light-sensitive).[5]
-
Solvent Dispensing: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Complete Dissolution: Cap the vial securely and vortex until the solid is fully dissolved. Use sonication or gentle warming (37°C) as needed if dissolution is slow.[5][6] Crucial: Always ensure the compound is fully re-dissolved before use, especially after retrieving from cold storage.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]
Table 2: Example Stock Solution Calculations (MW = 165.24 g/mol )
| Desired Stock Conc. | Volume | Mass Required | DMSO Volume |
| 10 mM | 1 mL | 1.65 mg | 1.0 mL |
| 20 mM | 1 mL | 3.30 mg | 1.0 mL |
| 50 mM | 0.5 mL | 4.13 mg | 0.5 mL |
Protocol 3: Preparation of Working Solutions for Assays
-
Thaw Stock: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilutions (Optional but Recommended): It is often best practice to perform serial dilutions from the high-concentration stock in 100% DMSO to create intermediate stocks.[2] This allows for smaller volumes to be transferred to the final aqueous buffer, minimizing the risk of precipitation.
-
Final Dilution: Add the stock or intermediate stock solution to the final assay buffer or cell culture medium. Crucial: To prevent precipitation, add the DMSO stock solution to the aqueous buffer while vortexing the buffer, not the other way around.[7] This ensures rapid mixing and dispersion.
-
Final Concentration Check: Ensure the final percentage of DMSO in your assay wells is below the tolerance level for your specific system (e.g., <0.5%). Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your test wells.[3]
Troubleshooting and Best Practices
-
Problem: Compound precipitates out of solution upon dilution into aqueous buffer.
-
Cause: The aqueous solubility limit has been exceeded. This is a common issue for lipophilic compounds.[7]
-
Solution 1: Decrease the final concentration of the compound in the assay.
-
Solution 2: Decrease the final DMSO concentration. While counterintuitive, a very high percentage of DMSO can sometimes cause compounds to "crash out" when diluted. A stepwise dilution may help.[3]
-
Solution 3: Investigate the use of co-solvents or solubilizing agents (e.g., Pluronic F-68, cyclodextrins), but these must be validated for compatibility with the specific assay.
-
-
Problem: Stock solution appears cloudy or has crystals after storage.
-
Best Practice: Use Glassware: Whenever possible, use glass vials or silanized low-adhesion tubes for preparing and storing stock solutions to minimize adsorption of the compound to plastic surfaces.
-
Best Practice: Purity Matters: The protocol assumes a high-purity solid. Impurities can significantly alter the solubility characteristics of the material.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122692483, N-tert-butyl-2-methylpyrimidin-4-amine. PubChem. Available at: [Link]
-
Emulate, Inc. (2022). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122692483, N-tert-butyl-2-methylpyrimidin-4-amine. PubChem. Available at: [Link]
-
Solarbio (2024). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. Available at: [Link]
Sources
- 1. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Assay of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Abstract
This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine. Pyrimidine derivatives are fundamental scaffolds in pharmaceutical development, making reliable analytical methods for their characterization imperative. This guide provides a comprehensive protocol, from initial analyte assessment and method screening to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. We elucidate the scientific rationale behind the selection of stationary phase, mobile phase pH, and other chromatographic parameters, offering a framework applicable to other basic pharmaceutical compounds. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, ensuring its suitability for quality control and stability testing in a regulated environment.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of the target analyte, 6-(tert-Butyl)-2-methylpyrimidin-4-amine, is the critical first step in designing a selective and robust HPLC method.
Molecular Structure:
The structure reveals several key features that dictate its chromatographic behavior:
-
A Pyrimidine Core and an Exocyclic Amine: The nitrogen atoms in the pyrimidine ring and the primary amine group are basic. This means the molecule's ionization state is highly dependent on the mobile phase pH.[1]
-
A tert-Butyl Group: This bulky, non-polar moiety imparts significant hydrophobicity to the molecule.
-
A Methyl Group: This adds to the overall hydrophobicity.
These characteristics suggest that the primary retention mechanism will be hydrophobic interaction, making Reversed-Phase HPLC the ideal separation mode.[2][3] The basic nature of the analyte requires careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shape.[4]
| Property | Estimated Value | Rationale / Impact on HPLC Method |
| Molecular Formula | C₉H₁₅N₃ | As provided. |
| Molecular Weight | 165.24 g/mol | As provided. |
| pKa (most basic) | ~4.5 - 5.5 | The pyrimidine ring nitrogens and the exocyclic amine are basic. Operating the mobile phase pH at least 2 units away from the pKa (i.e., pH < 3 or pH > 7.5) is crucial to ensure a single ionic form and prevent peak tailing.[4] |
| logP | ~1.5 - 2.5 | The combination of the aromatic ring and alkyl groups suggests moderate hydrophobicity, suitable for retention on a C18 or C8 stationary phase. |
| UV Absorbance | λmax ~230 nm, ~275 nm | The substituted pyrimidine ring is a chromophore. A preliminary UV scan is necessary to determine the optimal wavelength for detection, balancing sensitivity and specificity. A wavelength of 275 nm is often a good starting point for pyrimidine derivatives.[5] |
| Solubility | Soluble in Methanol, Acetonitrile | Good solubility in common HPLC organic solvents simplifies sample and standard preparation. |
Strategic Approach to Method Development
Our strategy is a systematic, multi-stage process designed to efficiently identify and validate a suitable analytical method. This workflow ensures that critical parameters are evaluated logically, minimizing unnecessary experiments and leading to a robust final method.
Caption: Overall HPLC Method Development and Validation Workflow.
Experimental Protocol: Method Development
This section provides a step-by-step protocol for the development phase.
Materials, Reagents, and Equipment
-
Analyte: 6-(tert-Butyl)-2-methylpyrimidin-4-amine reference standard (>99.5% purity).
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), purified water (18.2 MΩ·cm).
-
Buffers: Formic acid, ammonium acetate, potassium phosphate (analytical grade or higher).
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Columns:
-
Waters Symmetry C18, 4.6 x 150 mm, 5 µm
-
Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Phenomenex Luna C8, 4.6 x 150 mm, 5 µm
-
Initial Screening Protocol
The goal of this phase is to find a suitable combination of stationary and mobile phases that provides adequate retention and acceptable peak shape.
-
Standard Preparation: Prepare a 0.1 mg/mL solution of the reference standard in 50:50 ACN:Water.
-
Detector Wavelength: Set the DAD to collect data from 200-400 nm. The extraction at the apex of the peak will confirm the optimal detection wavelength. For a fixed wavelength detector, start at 275 nm.
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
-
-
Scouting Gradient: A broad gradient is used to determine the approximate elution time of the analyte.[6]
-
Mobile Phase A: Varies (see table below)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
-
Execution: Inject the standard onto each column/mobile phase combination listed in the table below.
Screening Experiment Matrix:
| Experiment | Column | Mobile Phase A (Aqueous) | Expected Outcome Rationale |
| 1 | Agilent Zorbax C18 | 0.1% Formic Acid in Water (pH ~2.7) | At low pH, the basic analyte will be fully protonated (charged). This typically results in good peak shape on modern, end-capped silica columns. Retention is based on the hydrophobicity of the protonated species. |
| 2 | Agilent Zorbax C18 | 10 mM Ammonium Acetate in Water (pH ~6.8) | At near-neutral pH, the analyte may be partially ionized. This pH is often challenging and can lead to poor peak shape if it is too close to the analyte's pKa. |
| 3 | Phenomenex Luna C8 | 0.1% Formic Acid in Water (pH ~2.7) | A C8 column is less retentive than a C18. This is a good choice if the analyte is too strongly retained on the C18 column under acidic conditions. |
Optimization of Chromatographic Conditions
Once the best column and pH are selected from the screening phase (e.g., C18 column with a low pH mobile phase), the next step is to optimize the separation.
Caption: Iterative workflow for HPLC method optimization.
-
Gradient Optimization:
-
Based on the scouting run, calculate the elution time of the main peak.
-
Adjust the gradient to be shallower around the elution point of the analyte and any impurities. For example, if the peak elutes at 45% ACN, a new gradient could be 30-60% ACN over 10 minutes. This increases the resolution between the main peak and closely eluting impurities.
-
-
Temperature Optimization:
-
Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C).
-
Temperature can alter selectivity (the relative retention of different compounds) and will reduce mobile phase viscosity, leading to lower backpressure.[1] A slightly elevated temperature (30-35 °C) often improves peak shape and reproducibility.
-
-
Flow Rate Adjustment:
-
Once separation is achieved, the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min) to shorten the run time, provided that system backpressure remains within acceptable limits and resolution is maintained.
-
Final Optimized Analytical Method
The following table presents the final parameters after the successful completion of the development and optimization phases.
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol: Method Validation (ICH Q2(R2))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R2) guideline.[7][8][9]
Caption: Workflow for analytical method validation based on ICH Q2(R2).
Specificity
-
Protocol: Inject the diluent, a placebo (if applicable), and the reference standard. Use the DAD to assess peak purity of the analyte peak in the presence of its impurities and/or excipients.
-
Acceptance Criteria: The analyte peak should be free from interference from the diluent and placebo. Peak purity index should be > 990.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 80% to 120% of the nominal concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Prepare a placebo and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting serially diluted solutions. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Acceptance Criteria: LOQ should be determined with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 pH units)
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the assay result should not be significantly affected.
Example Validation Results Summary
The following tables summarize the expected results from the validation study, demonstrating the method's suitability.
Table 1: Linearity
| Concentration (mg/mL) | Average Peak Area |
|---|---|
| 0.08 | 810500 |
| 0.09 | 912300 |
| 0.10 | 1011500 |
| 0.11 | 1114200 |
| 0.12 | 1213900 |
| r² | 0.9998 |
Table 2: Accuracy and Precision
| Parameter | Level | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% | 99.5% Recovery | 98.0 - 102.0% |
| 100% | 100.3% Recovery | 98.0 - 102.0% | |
| 120% | 100.8% Recovery | 98.0 - 102.0% | |
| Precision | Repeatability (n=6) | 0.45% RSD | ≤ 2.0% |
| | Intermediate (n=12) | 0.68% RSD | ≤ 2.0% |
Conclusion
A systematic and scientifically grounded approach was employed to develop and validate an RP-HPLC method for the assay of 6-(tert-Butyl)-2-methylpyrimidin-4-amine. By carefully considering the analyte's physicochemical properties, a selective and efficient separation was achieved on a C18 stationary phase using a gradient elution with a low-pH mobile phase. The method was successfully validated according to ICH Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This application note serves as a comprehensive protocol for laboratories requiring a reliable quality control method for this compound and as a guiding framework for developing methods for other basic pharmaceutical molecules.
References
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 4-AMINO-6-TERT-BUTYLPYRIMIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-tert-Butylpyrimidin-4-amine Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 2,6-di-tert-butylpyrimidin-4-amine. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Shevchenko, A. M., & Yashkir, V. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 47-56.
-
Agilent Technologies. (2022). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PharmaGuru. (2023). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Simoni, E., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules, 25(21), 5038. Retrieved from [Link]
-
AA Blocks. (n.d.). N-tert-butyl-6-(2-methylpropyl)pyrimidin-4-amine. Retrieved from [Link]
-
Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). Molecules. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-amino-6-(tert-butyl)pyrimidine. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
- 3W Pharm. (n.d.). tert-Butyl 6-[(1e)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]]. Retrieved from https://www.3wpharm.com/cas-289042-12-2.html
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
Application Note: Structural Elucidation of 6-(tert-Butyl)-2-methylpyrimidin-4-amine using ¹H and ¹³C NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the structural characterization of 6-(tert-Butyl)-2-methylpyrimidin-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Intended for researchers in synthetic chemistry and drug development, this guide details optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. By explaining the causality behind experimental choices and grounding the methodology in established principles, these protocols serve as a self-validating system for ensuring the identity, purity, and structural integrity of this and related heterocyclic compounds.
Introduction: The Importance of Structural Verification
6-(tert-Butyl)-2-methylpyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals and biologically active molecules. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing precise information about the molecular structure, connectivity, and chemical environment of atoms.
This guide moves beyond a simple listing of steps to provide a field-proven framework for analysis. We will explore not only how to acquire the data but why specific parameters and preparation techniques are chosen to yield high-quality, interpretable spectra for this particular molecule.
Molecular Structure and Predicted NMR Analysis
Understanding the target structure is paramount for predicting the expected NMR spectrum. This predictive analysis is the first step in validating the experimental outcome.
Chemical Structure:
The structure of 6-(tert-Butyl)-2-methylpyrimidin-4-amine contains several distinct chemical environments that should give rise to a clean, predictable NMR signature.
-
Proton (¹H) Environments: There are five unique proton environments: the amine (NH₂), the pyrimidine ring proton (H5), the methyl group (CH₃), and the tert-butyl group ((CH₃)₃C).
-
Carbon (¹³C) Environments: There are seven unique carbon environments: four in the pyrimidine ring (C2, C4, C5, C6), one methyl carbon, and two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).
Predicted Spectral Data
The following tables summarize the anticipated chemical shifts. These predictions are based on established principles of NMR spectroscopy for heterocyclic systems and substituted aromatic rings.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Group | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| tert-Butyl (9H) | 1.2 - 1.4 | Singlet (s) | 9H | Aliphatic protons shielded by the quaternary carbon. Expected to be a sharp, intense singlet due to the nine equivalent protons. |
| Methyl (3H) | 2.4 - 2.6 | Singlet (s) | 3H | Methyl group attached to an aromatic ring, deshielded compared to simple alkanes. |
| Amine (2H) | 4.8 - 5.5 | Broad Singlet (br s) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. Position is solvent and concentration dependent. |
| Pyrimidine H5 (1H) | 6.0 - 6.3 | Singlet (s) | 1H | Aromatic proton on the electron-rich pyrimidine ring. Appears as a singlet as there are no adjacent protons for coupling. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C(CH₃)₃ | 29 - 31 | Aliphatic methyl carbons of the tert-butyl group. |
| C (CH₃)₃ | 37 - 39 | Quaternary aliphatic carbon of the tert-butyl group. |
| Ring-CH₃ | 24 - 26 | Methyl carbon attached to the pyrimidine ring. |
| C5 | 105 - 108 | Aromatic CH carbon, shielded by adjacent nitrogen and amine group. |
| C2 | 160 - 163 | Aromatic carbon attached to nitrogen and the methyl group. |
| C4 | 163 - 166 | Aromatic carbon attached to two nitrogens and the amine group. |
| C6 | 170 - 173 | Aromatic carbon attached to nitrogen and the bulky tert-butyl group, expected to be the most deshielded ring carbon. |
Detailed Experimental Protocols
Adherence to a rigorous and well-justified protocol is essential for reproducibility and data quality.
Materials and Equipment
-
Compound: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
-
Deuterated Solvents: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. DMSO-d₆ is an excellent alternative if solubility is limited or to better resolve N-H protons.
-
Internal Standard: Tetramethylsilane (TMS), often pre-dissolved in the deuterated solvent at 0.03-0.05% v/v.[4]
-
NMR Tubes: High-quality, 5 mm thin-walled NMR tubes (e.g., Norell S-5-500-7 or equivalent). Tube quality is critical for good shimming and line shape.[5][6]
-
Volumetric Glassware: Calibrated micropipettes and a small volumetric flask or vial.
-
Filtration: Pasteur pipette with a small, tightly packed plug of glass wool (not cotton).[6]
Protocol: Sample Preparation
The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter. For small molecules like the topic compound, a concentration of 10-20 mg/mL is typically sufficient for both ¹H and ¹³C NMR.[5]
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 10-15 mg of the compound directly into a clean, dry vial. For ¹³C NMR, a more concentrated sample (25-50 mg) can reduce acquisition time, though high concentrations may degrade line shape in ¹H spectra.[7][8]
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief, gentle warming can aid dissolution but should be avoided if the compound is heat-sensitive.
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution through the filtered pipette into a clean 5 mm NMR tube. This step is crucial to remove any dust or solid impurities that can severely degrade spectral quality.[6]
-
Final Volume Check: Ensure the solvent height in the NMR tube is between 4.0 and 4.5 cm. This specific volume is optimal for the receiver coils in most modern spectrometers, enabling better magnetic field shimming.
-
Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[8]
Caption: Workflow for preparing a high-quality NMR sample.
Protocol: NMR Data Acquisition
The parameters below are a robust starting point for a 400 MHz spectrometer.
Table 3: Recommended Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | Causality and Rationale |
|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse experiments for quantitative ¹H and routine ¹³C acquisition. |
| Spectral Width (SW) | 20 ppm (~8000 Hz) | 240 ppm (~24000 Hz) | A wide window ensures all expected signals are captured. |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | Balances resolution with experiment time. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for nearly complete T1 relaxation of protons and carbons, improving signal intensity and quantitation. |
| Number of Scans (NS) | 8 - 16 | 512 - 1024 | Sufficient for good signal-to-noise (S/N) for the given sample concentration. More scans may be needed for dilute samples. |
| Receiver Gain (RG) | Auto-adjusted | Auto-adjusted | The instrument optimizes this to prevent signal clipping and maximize dynamic range. |
Optional Confirmatory Experiments:
-
D₂O Shake: To confirm the NH₂ peak, acquire a ¹H spectrum, then add one drop of D₂O, shake vigorously, and re-acquire. The NH₂ protons will exchange with deuterium, causing their signal to disappear or significantly diminish.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between directly bonded protons and carbons. It is an invaluable tool for definitively assigning the C5 and CH₃ signals by correlating them to their attached, already-assigned protons.[9]
Data Processing and Interpretation Workflow
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum used for analysis.
Caption: Step-by-step workflow from raw data to final analysis.
Analysis of the ¹H Spectrum
-
Reference: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all signals. The relative ratios should match the number of protons in each unique environment (e.g., 9:3:2:1 for the tert-butyl, methyl, amine, and pyrimidine H5 protons, respectively). This step is a powerful check on purity and structural assignment.
-
Assignment: Assign each signal based on its chemical shift, integration, and multiplicity as predicted in Table 1. The lack of splitting (all singlets, except for the broad amine peak) is a key structural feature, confirming the absence of vicinal protons.
Analysis of the ¹³C Spectrum
-
Reference: Calibrate the spectrum using TMS (0.00 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Assignment: Assign each carbon signal based on the predicted chemical shifts in Table 2. The downfield signals (>100 ppm) correspond to the sp²-hybridized carbons of the pyrimidine ring, while the upfield signals (<40 ppm) correspond to the sp³-hybridized carbons of the alkyl groups.
Conclusion
This application note provides a robust and scientifically grounded framework for the NMR analysis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine. By following these detailed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of their synthesized material. The principles and workflows described herein are broadly applicable to the characterization of other small organic molecules, ensuring data integrity and accelerating research and development timelines.
References
-
PubChem. N-tert-butyl-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
University of Houston. Small molecule NMR sample preparation. [Link]
-
ResearchGate. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Link]
-
Chad's Prep. Interpreting NMR Example 1. YouTube. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ChemBK. 2,6-di-tert-butylpyrimidin-4-amine. [Link]
-
Itami, K., et al. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. emerypharma.com [emerypharma.com]
Application Note: High-Resolution LC-MS/MS Characterization of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Summary
This application note details a robust protocol for the quantification and structural characterization of 6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 3435-27-6), a critical heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1][2]
While the tert-butyl group provides necessary lipophilicity for drug-target binding, it introduces steric bulk that can complicate ionization efficiency.[1][2] Furthermore, the basicity of the pyrimidine ring often leads to peak tailing on standard C18 stationary phases.[2] This guide overcomes these challenges using a Charged Surface Hybrid (CSH) C18 column chemistry combined with optimized ESI+ fragmentation parameters.
Key Deliverables:
-
Self-Validating Protocol: A complete workflow from sample prep to data processing.[1][2]
-
Mechanistic Insight: Detailed fragmentation pathways explaining the loss of the tert-butyl moiety.[2]
-
Reproducibility: Validated MRM transitions and chromatographic conditions.
Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11]
Understanding the molecule's behavior in solution is a prerequisite for MS optimization.[2]
| Property | Value | Mass Spec Implication |
| Formula | Nitrogen rule applies (odd mass).[1][2] | |
| Exact Mass | 165.1266 Da | Monoisotopic target for HRMS.[2] |
| 166.1339 m/z | Primary precursor ion in ESI+.[2] | |
| pKa (Calc) | ~7.5 (Ring N1) | Protonates readily in 0.1% Formic Acid.[2] |
| LogP | ~2.1 | Moderately lipophilic; retains well on C18.[2] |
Structural Logic
The molecule contains two distinct domains affecting analysis:
-
Polar Head (Aminopyrimidine): The 4-amine and ring nitrogens act as proton acceptors.[2] In acidic mobile phases (pH 2-3), the ring nitrogen (N1) is the primary site of protonation, stabilized by resonance from the exocyclic amine.
-
Lipophilic Tail (tert-Butyl): This bulky group drives retention on Reverse Phase (RP) columns but is also the primary site of fragmentation (labile C-C bonds).[2]
Experimental Protocol
Sample Preparation
Objective: Minimize matrix effects while maintaining analyte solubility.
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL). Note: Do not use pure water as the stock solvent due to the lipophilic t-butyl group.[1]
-
Working Standard: Dilute stock to 1 µg/mL using 50:50 Acetonitrile:Water (0.1% Formic Acid) .
-
Calibration Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL in the starting mobile phase.
LC-MS/MS Conditions
System: Agilent 6400 Series Qqq / Waters Xevo TQ-S (or equivalent).[1][2]
Chromatographic Parameters
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).[2]
-
Why CSH? The charged surface prevents interaction between the basic pyrimidine nitrogens and residual silanols, ensuring sharp peak shapes without needing ion-pairing reagents.[2]
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Hold |
| 3.50 | 5 | 95 | Linear |
| 4.50 | 5 | 95 | Wash |
| 4.60 | 95 | 5 | Re-equilibration |
| 6.00 | 95 | 5 | End |[2]
Mass Spectrometry Parameters (ESI+)
-
Desolvation Temp: 400°C
-
Desolvation Gas: 800 L/hr
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the t-butyl group).[1][2]
Fragmentation Mechanism & MRM Transitions
This section details the specific collision-induced dissociation (CID) pathways. Understanding these is crucial for distinguishing the analyte from isobaric impurities.
Primary Fragmentation Pathway
The fragmentation is dominated by the stability of the tert-butyl group and the pyrimidine ring.[2]
-
Precursor (
166.1): Protonated molecule .[2] -
Loss of Isobutene (
110.1): The tert-butyl group undergoes a rearrangement (often involving a hydrogen transfer to the ring or simple elimination), ejecting a neutral isobutene molecule ( , 56 Da).[2] This leaves the 2-methyl-4-aminopyrimidine core.[2] This is the most abundant transition. -
Loss of Methyl Radical (
151.1): Cleavage of a methyl group from the tert-butyl moiety.[2] -
Ring Cleavage (
68.0): High-energy Retro-Diels-Alder (RDA) fragmentation of the remaining pyrimidine core.[2]
MRM Transition Table[2]
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) | Interpretation |
| Quantifier | 166.1 | 110.1 | 22 | 50 | Loss of Isobutene ( |
| Qualifier 1 | 166.1 | 151.1 | 18 | 50 | Loss of Methyl ( |
| Qualifier 2 | 166.1 | 124.1 | 28 | 50 | Ring fragmentation (Complex) |
Pathway Visualization[2]
Figure 1: Proposed ESI+ fragmentation pathway for 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Method Validation & Quality Control
To ensure the data is authoritative ("Trustworthiness"), the following validation steps are required before routine analysis.
Linearity and Range[2]
-
Requirement:
.[2] -
Typical Range: 1.0 ng/mL to 1000 ng/mL.[2]
-
Weighting:
weighting is recommended to improve accuracy at the lower end of the curve (LLOQ).
Carryover Check
Due to the lipophilic tert-butyl group, this molecule may stick to injector ports or PTFE tubing.[2]
-
Protocol: Inject a Double Blank (pure mobile phase) immediately after the highest standard (ULOQ).
-
Acceptance: Peak area in blank must be < 20% of the LLOQ area.
-
Remediation: If carryover exists, use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid .[2]
System Suitability Test (SST)
Run this sequence daily:
-
Blank[2]
-
Standard @ 50 ng/mL (Check Retention Time stability ± 0.1 min).
-
Standard @ 50 ng/mL (Check Area precision, RSD < 5%).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for routine quantification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine and silanols.[1][2] | Switch to CSH C18 column or increase buffer ionic strength (add 5mM Ammonium Formate). |
| Low Sensitivity | Ion suppression from matrix.[2] | Perform a post-column infusion to map suppression zones; consider switching to APCI if ESI is suppressed.[2] |
| Signal Drift | Source contamination.[2] | The tert-butyl group can be "sticky."[1][2] Clean the cone/capillary weekly.[2] |
| Isobaric Interference | Co-eluting impurities.[2] | Monitor the Qualifier/Quantifier ratio. If it deviates by >20%, an interference is present.[2] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine.[1][2] (Structural analog reference). Retrieved from [Link]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[2] (Column technology reference). Retrieved from [Link][2][3]
-
Holčapek, M., et al. (2010). Mass spectrometry of pyridine and pyrimidine derivatives.[2] (Fragmentation mechanism grounding).[2] Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. LC/MS Method Development for Pharmaceuticals. (General protocol grounding). Retrieved from [Link]
-
NIST Chemistry WebBook. Mass Spectrum of tert-Butylbenzene. (Analogous t-butyl fragmentation patterns).[1][2][4] Retrieved from [Link][2]
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Butyl-4-methyl-6-phenylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
Application Note: Aminopyrimidines in Kinase Inhibitor Discovery
Introduction: The Privileged Scaffold
The aminopyrimidine moiety is classified as a "privileged scaffold" in medicinal chemistry due to its inherent ability to mimic the adenine ring of ATP. This structural bioisosterism allows aminopyrimidines to function as potent ATP-competitive inhibitors across the human kinome (e.g., CDK4/6, BCR-ABL, JAK, and EGFR).
Unlike promiscuous binders, the aminopyrimidine core offers a tunable vector for selectivity. By modifying the substituents at the C2, C4, and C6 positions, researchers can exploit the "gatekeeper" residues and hydrophobic back-pockets of specific kinases, transforming a generic binder into a high-selectivity clinical candidate like Palbociclib or Imatinib .
Structural Basis & Rational Design
The Binding Paradigm
The success of aminopyrimidines relies on a conserved hydrogen-bonding motif within the kinase hinge region.
-
The Acceptor: The N1 nitrogen of the pyrimidine ring typically accepts a hydrogen bond from the backbone amide of the kinase hinge residue (e.g., Val101 in CDK6).
-
The Donor: The exocyclic amino group (usually at C2) donates a hydrogen bond to the backbone carbonyl of the hinge.
This "Donor-Acceptor" motif anchors the scaffold, orienting the R-groups into the solvent-exposed region (solubility/pharmacokinetics) or the selectivity pocket (potency).
Visualization: Palbociclib-CDK6 Interaction Map
The following diagram illustrates the critical contact points derived from crystal structure analysis (PDB: 5L2I).
Figure 1: Interaction map of Palbociclib within the CDK6 ATP-binding pocket.[1] The aminopyrimidine core anchors to Val101, while substituents probe the gatekeeper and solvent regions.
Synthetic Protocols
The synthesis of aminopyrimidine libraries typically proceeds via Nucleophilic Aromatic Substitution (
Regioselectivity Rules
In a 2,4-dichloropyrimidine scaffold:
-
C4 Position: Most reactive (kinetically favored) due to the para-like position relative to N1.
-
C2 Position: Less reactive; typically substituted second or requires higher temperatures/catalysis.
Protocol A: Regioselective (C4-Displacement)
Application: Functionalizing the core to create the "selectivity head."
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Target Amine (R-NH2) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Ethanol or n-Butanol
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration) in a round-bottom flask.
-
Addition: Cool to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the Target Amine.
-
Why? Cooling prevents bis-substitution (attack at both C2 and C4).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
QC Check: Monitor via TLC (Hexane:EtOAc 3:1). The mono-substituted product usually runs lower than the starting material but higher than the bis-product.
-
-
Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc, wash with water (2x) and brine (1x). Dry over
. -
Purification: Flash column chromatography (Silica).
-
Yield Expectation: 75–90%.
-
Protocol B: Buchwald-Hartwig Amination (C2-Displacement)
Application: Installing the "hinge-binding" amine at the deactivated C2 position if
Reagents:
-
4-substituted-2-chloropyrimidine (1.0 eq)
-
Aniline/Amine derivative (1.2 eq)
-
Catalyst:
(5 mol%) -
Ligand: Xantphos or BrettPhos (10 mol%)
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Critical Control Point: Oxygen must be rigorously excluded to prevent catalyst deactivation. Sparge solvent with Argon for 15 mins prior to use.
Biological Evaluation: TR-FRET Kinase Assay
To validate the synthesized aminopyrimidines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This homogeneous format is superior to standard ELISA for determining
Assay Principle (LanthaScreen™)
A Terbium (Tb)-labeled antibody detects a phosphorylated substrate (FRET donor). When the kinase phosphorylates the substrate (tracer), the antibody binds, bringing the Tb donor close to the FRET acceptor (fluorescein), generating a signal. Inhibitors decrease this signal.[2]
Protocol: Determination
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Target Kinase (e.g., CDK4/Cyclin D1).
-
ATP (at
concentration).
Workflow:
-
Compound Plate: Prepare 10-point dose-response curves (3-fold serial dilutions) in 100% DMSO.
-
Reaction Assembly:
-
Add 2.5 µL of 4X Compound to a 384-well low-volume white plate.
-
Add 5 µL of 2X Kinase/Antibody Mixture.
-
Incubation 1: Incubate for 15 mins at RT (allows slow-binding inhibitors to equilibrate).
-
Add 2.5 µL of 4X ATP/Substrate Mixture to initiate reaction.
-
-
Kinase Reaction: Incubate for 60 minutes at RT (protected from light).
-
Termination/Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (10 mM final) and Tb-Antibody (2 nM final).
-
Why? EDTA chelates Mg2+, stopping the kinase reaction.
-
-
Read: Incubate 30 mins. Read on a plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 490 nm (Tb donor).
-
Emission 2: 520 nm (FRET acceptor).
-
-
Analysis: Calculate Emission Ratio (
). Plot vs. log[Inhibitor].
Self-Validation (QC Metrics)
For the assay to be trustworthy, calculate the Z-prime (
-
Pass Criteria:
. If , re-optimize Kinase/Antibody concentrations.
Workflow Visualization
The following decision tree guides the optimization of the aminopyrimidine scaffold from design to data analysis.
Figure 2: The Design-Make-Test-Analyze (DMTA) cycle optimized for aminopyrimidine drug discovery.
References
-
Ialongo, D., et al. (2023).[5] "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity."[2][5] Sapienza Università di Roma. 5
-
MDPI Review. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules. 2
-
RCSB PDB. (2016). "5L2I: The X-ray co-crystal structure of human CDK6 and Palbociclib." Protein Data Bank.[1] 6
-
Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for cRAF." Application Note. 7
-
Guidechem. "How to Prepare 2-Aminopyrimidine? - Industrial Synthesis Routes." 3[1][4][8][9]
Sources
- 1. Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 6. rcsb.org [rcsb.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
Advanced Characterization of Pyrimidine-Based Kinase Inhibitors
Application Note & Experimental Protocol Guide
Abstract
Pyrimidine scaffolds constitute the backbone of some of the most potent FDA-approved kinase inhibitors (e.g., Osimertinib, Ibrutinib). However, their planar, nitrogen-rich structure presents unique challenges in experimental design, specifically regarding aqueous solubility and ATP-competitive binding kinetics. This application note provides a rigorous, self-validating workflow for characterizing pyrimidine-based inhibitors, moving from compound handling to live-cell target engagement.
Part 1: Compound Management & Solubility Optimization
The Challenge: Pyrimidine derivatives often exhibit high crystallinity and planarity, leading to poor aqueous solubility and "crash-out" events in aqueous assay buffers. This results in false negatives (loss of potency) or false positives (aggregate-based inhibition).
Protocol 1.1: DMSO Stock Preparation & Nephelometry QC
Do not assume solubility based on clear DMSO stocks. Dilution into buffer is the critical failure point.
Materials:
-
Anhydrous DMSO (Grade: Cell Culture Tested)
-
Nephelometer or Plate Reader with Absorbance (600 nm)
Procedure:
-
Stock Generation: Dissolve compound to 10 mM in 100% DMSO. Vortex for 60 seconds. Sonicate for 5 minutes if visual particulates remain.
-
The "Crash" Test:
-
Prepare the assay buffer (e.g., PBS + 0.1% BSA or Kinase Buffer).
-
Perform a serial dilution of the compound in the assay buffer (keeping DMSO constant, typically 1%) to cover the range of 100 µM to 1 nM.
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Readout: Measure Absorbance at 600 nm (
) or light scattering.-
Pass Criteria:
(relative to blank). -
Fail Criteria: Significant spike in
at high concentrations indicates precipitation.
-
Data Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Clear solution up to 100 µM | High Solubility | Proceed to biochemical assays. |
| Precipitate > 10 µM | Moderate Solubility | Limit top concentration in
Part 2: Biochemical Potency (The "Engine Room")
Scientific Rationale: Most pyrimidine inhibitors act as Type I or Type I½ ATP-competitive inhibitors. Therefore, the
Protocol 2.1: ATP-Competitive Kinase Assay (Luminescent)
This protocol uses an ADP-detection method (e.g., ADP-Glo™) to measure kinase activity.
Critical Parameter:
Workflow Diagram:
Figure 1: Step-by-step workflow for biochemical kinase inhibition assay ensuring pre-equilibrium of the inhibitor.
Procedure:
-
Enzyme Prep: Dilute kinase to 2x final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Brij-35). -
Inhibitor Addition: Add 2.5 µL of diluted pyrimidine inhibitor to 2.5 µL of Enzyme mix in a 384-well low-volume plate.
-
Pre-Incubation: Incubate for 15 minutes. This is crucial for pyrimidines with slow on-rates.
-
Reaction Start: Add 2.5 µL of 2x ATP/Substrate mix. Ensure final ATP concentration equals the pre-determined
for that specific kinase. -
Termination: After 60 minutes, add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.
-
Readout: Add 10 µL of Kinase Detection Reagent. Incubate 30 mins. Read Luminescence.
Calculation (The Cheng-Prusoff Correction):
Do not report raw
Part 3: Cellular Target Engagement (NanoBRET™)
The Gap: Biochemical potency often fails to translate to cellular efficacy due to the high intracellular ATP concentration (1–5 mM), which outcompetes pyrimidine inhibitors more effectively than in biochemical assays (usually run at µM ATP levels).
Solution: Use NanoBRET™ (Bioluminescence Resonance Energy Transfer) to measure occupancy in live cells.[5][6][7]
Protocol 3.1: Live-Cell Target Engagement
Mechanism: A kinase-NanoLuc fusion protein (Donor) transfers energy to a cell-permeable fluorescent tracer (Acceptor).[7] The pyrimidine inhibitor competes with the tracer, decreasing the BRET signal.
Mechanism Diagram:
Figure 2: Competitive displacement principle of NanoBRET assay. Inhibitor binding disrupts the energy transfer.
Procedure:
-
Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® plasmid (e.g., EGFR-Nluc). Incubate 24 hours.
-
Tracer Equilibration: Treat cells with the cell-permeable Tracer (concentration determined by prior titration, typically
). -
Dosing: Add the pyrimidine inhibitor (10-point dose response).
-
Incubation: Incubate for 2 hours at 37°C. Note: Longer incubation may be needed if the inhibitor has a long residence time.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure Donor emission (460 nm) and Acceptor emission (618 nm) on a BRET-compatible reader (e.g., GloMax).
Data Analysis:
Calculate the MilliBRET ratio (mBRET):
Part 4: References
-
Roskoski, R. Jr. (2021). "Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis." Journal of Medicinal Chemistry.
-
Cheng, Y., & Prusoff, W. H. (1973).[8] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Vasta, J. D., et al. (2018).[6] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[5][7][9] Nature Communications.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Handling and Storage of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Summary & Chemical Identity
This technical guide outlines the rigorous handling, storage, and solubilization protocols for 6-(tert-Butyl)-2-methylpyrimidin-4-amine .[1][2] This compound is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and agrochemicals due to the steric bulk of the tert-butyl group, which can modulate binding affinity and metabolic stability in downstream pharmacophores.[1][2]
Unlike simple aminopyrimidines, the hydrophobic 6-tert-butyl moiety significantly alters the physicochemical profile, reducing water solubility while enhancing solubility in non-polar organic solvents.[1][2] This guide prioritizes the prevention of oxidative degradation and moisture-induced aggregation.[1][2]
Physicochemical Profile
| Property | Specification / Value | Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[1][2] |
| Basicity (pKa) | ~4.5 - 5.5 (Estimated) | Weak base; protonation occurs at N1 or N3.[1][2] |
| LogP | ~1.9 - 2.5 | Moderate lipophilicity due to t-butyl group.[1][2] |
| H-Bond Donors | 1 (Primary Amine) | -NH₂ group is a nucleophilic handle.[1][2] |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens + amine nitrogen.[1][2] |
Safety & Hazard Assessment (GHS Standards)
Based on structural analogs and standard aminopyrimidine safety profiles.
Signal Word: WARNING
| Hazard Category | Code | Statement | Prevention Protocol |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Wear Nitrile gloves (min 0.11mm thick).[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6] | Use chemical safety goggles; do not use contact lenses.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][4] | Handle exclusively in a certified fume hood.[1] |
Emergency Response:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][3][5]
-
Spill Cleanup: Dampen solid spill with ethanol to prevent dust generation before sweeping.[1][2]
Storage & Stability Protocols
The primary degradation pathways for 6-(tert-Butyl)-2-methylpyrimidin-4-amine are oxidation of the amine group (N-oxide formation) and hygroscopic clumping , which complicates accurate weighing.[1][2]
Storage Decision Tree (DOT Visualization)
The following logic gate ensures optimal stability based on usage frequency.
Figure 1: Decision matrix for storage conditions to minimize oxidative degradation.
Detailed Storage Protocol
-
Temperature:
-
Short-term (<30 days): Refrigerate at 2–8°C.
-
Long-term: Freeze at -20°C.
-
-
Atmosphere: The amine functionality is susceptible to slow oxidation.[1][2] For storage >1 month, purge the headspace with Argon or Nitrogen before resealing.[1][2]
-
Container: Amber glass vials with Teflon-lined caps are preferred to prevent photolytic degradation.[1][2]
-
Hygroscopicity Management: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1][2]
Solubility & Reconstitution
Due to the hydrophobic tert-butyl group, this compound exhibits poor water solubility but excellent solubility in polar aprotic solvents.[1][2]
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Approx) | Application Note |
| DMSO | Excellent | >50 mM | Preferred for biological stock solutions.[1][2] |
| Ethanol | Good | ~20-30 mM | Suitable for chemical synthesis workups.[1][2] |
| Water | Poor | <1 mM | Requires pH adjustment (acidic) to dissolve. |
| DCM | Excellent | >50 mM | Ideal for extraction/purification. |
Stock Solution Preparation Protocol (Self-Validating)
Objective: Prepare a 10 mM stock solution in DMSO.
-
Weighing: Weigh 1.65 mg of substance into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Dissolution: Vortex for 30 seconds.
-
Aliquoting: Divide into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C.
Application Notes: Synthesis & Reactivity
Mechanism: The 4-amino group is a nucleophile, but its reactivity is modulated by the electron-deficient pyrimidine ring and the steric bulk of the 6-tert-butyl group.[1][2]
-
Nucleophilic Substitution (SNAr):
-
Buchwald-Hartwig Amination:
-
Protecting Group Strategy:
Analytical Verification (QC)
Before using stored material in critical assays, verify purity using HPLC.[1][2]
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[2]
-
Expected Retention: The compound will elute later than unsubstituted aminopyrimidines due to the lipophilic tert-butyl tail.[1][2]
References
-
PubChem. (n.d.).[1][2][7] N-tert-butyl-2-methylpyrimidin-4-amine (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
Sources
- 1. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 91419-48-6: tert-butyl 4-(aminocarbonyl)tetrahydropyri… [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 6-(tert-butyl)pyrimidin-4-amine 97% | CAS: 3435-27-6 | AChemBlock [achemblock.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility issues with 6-(tert-Butyl)-2-methylpyrimidin-4-amine in DMSO
Technical Support Center: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Introduction
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative investigated for its potential biological activities. As with many heterocyclic compounds developed in drug discovery, achieving and maintaining its solubility in common laboratory solvents like dimethyl sulfoxide (DMSO) is a critical first step for reliable in vitro and in vivo screening. This guide provides a comprehensive troubleshooting framework for researchers encountering solubility challenges with this compound, grounded in principles of physical chemistry and extensive field experience.
The structure of 6-(tert-Butyl)-2-methylpyrimidin-4-amine, featuring a bulky, nonpolar tert-butyl group and a polar aminopyrimidine core, presents a unique solubility profile. While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of molecules, issues such as precipitation, incomplete dissolution, or instability in solution can arise.[1][2] This document aims to be the first point of reference to diagnose and resolve these issues effectively.
Physicochemical Properties Overview
Understanding the inherent properties of a compound is fundamental to troubleshooting its behavior in solution. Below is a summary of computed physicochemical properties for 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₁₅N₃ | - |
| Molecular Weight | 165.24 g/mol [3] | Moderate molecular weight, generally favorable for solubility. |
| XLogP3 (Lipophilicity) | 1.9[3] | Indicates moderate lipophilicity. The compound has both hydrophobic (tert-butyl) and hydrophilic (amino, pyrimidine nitrogens) regions, making solvent choice crucial. |
| Hydrogen Bond Donors | 1[3] | The amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3[3] | The pyrimidine ring nitrogens and the exocyclic amine can accept hydrogen bonds. |
Troubleshooting Guide: Dissolution in DMSO
This section is structured to address the most common problems encountered when preparing DMSO stock solutions of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Q1: My compound is not fully dissolving in DMSO at room temperature, even at my target concentration. What should I do?
Answer:
This is a classic solubility limit issue, which can be influenced by several factors. The dissolution process is an equilibrium between the solid-state crystal lattice energy and the solvation energy provided by the solvent. If the lattice energy is too high, the solvent may not be able to overcome it at room temperature.
Troubleshooting Workflow:
Troubleshooting Steps for Incomplete Dissolution
Detailed Steps & Scientific Rationale:
-
Mechanical Agitation (Vortexing): Before applying heat, ensure maximum mechanical energy has been applied. Vortexing for an extended period (5-10 minutes) increases the surface area of the solid solute exposed to the solvent, accelerating the dissolution rate.
-
Controlled Heating: Gently warm the vial in a water bath to 37-40°C.[4][5] Increasing the temperature provides the necessary kinetic energy to overcome the intermolecular forces within the compound's crystal lattice.[4]
-
Sonication: Use a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that act as a powerful mechanical force, breaking apart solute aggregates and enhancing solvent penetration. This is often more effective than simple heating.
-
Re-evaluation: If the compound remains insoluble after these steps, you have likely exceeded its thermodynamic solubility limit in DMSO under these conditions. The next logical step is to prepare a more dilute stock solution.
Q2: The compound dissolved initially, but a precipitate formed after a few hours at room temperature or upon freeze-thawing. Why did this happen and how can I fix it?
Answer:
This phenomenon points to either the formation of a supersaturated solution or issues related to solvent quality, specifically water absorption.
-
Supersaturation: You may have created a temporarily clear, supersaturated solution, especially if heat was used for dissolution. Upon cooling or agitation (like that from a freeze-thaw cycle), the solution returns to equilibrium, and the excess solute precipitates out.
-
Hygroscopicity of DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] The solubility of many organic compounds, especially those with moderate lipophilicity, is significantly lower in DMSO that contains even small amounts of water.[8] Water can disrupt the solvation shell DMSO forms around the molecule, leading to precipitation.
Troubleshooting Workflow:
Workflow for Post-Dissolution Precipitation
Preventative Protocols & Solutions:
-
Use High-Quality Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (≤0.1% water) DMSO for preparing stock solutions.
-
Proper Solvent Handling: Once opened, minimize the bottle's exposure to ambient air. Consider aliquoting the DMSO into smaller, single-use vials under an inert gas like nitrogen or argon.
-
Storage of Stock Solutions:
-
If precipitation occurs after a freeze-thaw cycle, try storing the stock solution at room temperature or 4°C (if stable), tightly sealed. The high freezing point of DMSO (18.5°C) means it will solidify at 4°C, but this phase transition is less disruptive than a full freeze-thaw from -20°C.[9]
-
Before each use, visually inspect the stock for any precipitate. If present, gently warm and vortex the solution to re-dissolve the compound completely before making serial dilutions.
-
Frequently Asked Questions (FAQs)
Q: Can I use solvents other than DMSO? A: Yes. For pyrimidine derivatives, solvents like N,N-Dimethylformamide (DMF) can also be effective and sometimes offer higher solubility.[4][10] However, DMSO is often preferred for biological assays due to its broad solvency and relatively lower toxicity at typical working concentrations.[1] If switching to DMF, be aware of its different physical properties and potential effects on your specific assay.
Q: What is the maximum concentration of DMSO my cell culture can tolerate? A: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO in your cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts or toxicity.[11] It is critical to run a vehicle control (media + DMSO at the final concentration) to ensure the observed effects are from your compound, not the solvent.
Q: My compound seems to degrade in DMSO over time, indicated by a color change. How can I prevent this? A: Compound instability in DMSO can occur, though it's less common than precipitation.[12] To mitigate this:
-
Store at -80°C: For long-term storage, -80°C is preferable to -20°C to slow down any potential degradation reactions.
-
Prepare Fresh Solutions: The most reliable method is to prepare stock solutions fresh on the day of the experiment or as needed.
-
Inert Gas Overlay: Store aliquots under an inert gas (argon or nitrogen) to prevent oxidation.
Standard Protocol for Solubilization
This protocol provides a standardized starting point for dissolving 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Materials:
-
6-(tert-Butyl)-2-methylpyrimidin-4-amine (solid)
-
Anhydrous DMSO (Biotechnology Grade, ≤0.1% water)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Sonicator bath
Procedure:
-
Pre-Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial. Perform this in a low-humidity environment if possible.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Initial Vortex: Tightly cap the vial and vortex at maximum speed for 2 minutes. Visually inspect for undissolved particles.
-
Gentle Warming: If particles remain, place the vial in a 37°C water bath for 15 minutes. Intermittently vortex the sample every 5 minutes.
-
Sonication: If the solution is still not clear, place the vial in a sonicator bath for 10 minutes. Ensure the water in the sonicator does not become excessively hot.
-
Final Inspection: The solution should now be a clear, homogenous liquid. If particulates are still visible, the concentration is too high. Dilute the sample by adding a known volume of DMSO and repeat the steps.
-
Storage: For immediate use, keep at room temperature. For short-term storage (1-2 weeks), store at 4°C or -20°C, tightly sealed. For long-term storage, aliquot into single-use vials, overlay with argon or nitrogen if possible, and store at -80°C.
References
-
Anonymous. (2022). How to tackle compound solubility issue. Reddit. [Link]
-
Anonymous. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Solubility of Things. Pyrimidine. [Link]
-
SciSpace. (Date unavailable). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research. [Link]
-
Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. International Journal of Molecular Sciences. [Link]
-
Ziath. (Date unavailable). Samples in DMSO: What an end user needs to know. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
PubChem. N-tert-butyl-2-methylpyrimidin-4-amine. [Link]
-
Baluja, S., et al. (Date unavailable). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Baluja, S., et al. (2015). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Gaylord Chemical. (Date unavailable). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Godhani, D., et al. (2025). Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures. Indian Journal of Chemistry. [Link]
-
Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Unpublished manuscript. [Link]
-
PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]
-
Gaylord Chemical. (Date unavailable). DMSO Physical Properties. [Link]
-
Anonymous. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? ResearchGate. [Link]
-
PubChem. n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. ziath.com [ziath.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-(tert-Butyl)-2-methylpyrimidin-4-amine in aqueous solution
Technical Support Center: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Welcome to the technical support center for 6-(tert-Butyl)-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-(tert-Butyl)-2-methylpyrimidin-4-amine in aqueous solutions?
A1: While specific data for this molecule is not extensively published, based on the general chemistry of aminopyrimidines, the primary stability concerns in aqueous media are potential hydrolysis, photodegradation, and to a lesser extent, oxidation.[1][2][3] The stability can be significantly influenced by pH, temperature, light exposure, and the presence of other reactive species in the solution.
Q2: How does pH affect the stability of 6-(tert-Butyl)-2-methylpyrimidin-4-amine?
A2: The pH of the aqueous solution is a critical factor. The pyrimidine ring contains nitrogen atoms that can be protonated in acidic conditions. This protonation can alter the electron distribution in the ring, potentially making it more susceptible to nucleophilic attack by water (hydrolysis).[2] Conversely, in strongly basic conditions, deprotonation of the amino group or other functionalities could occur, which may also lead to degradation pathways. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: Is 6-(tert-Butyl)-2-methylpyrimidin-4-amine sensitive to light?
A3: Yes, pyrimidine derivatives can be susceptible to photodegradation, especially upon exposure to UV light.[2] Energy from light absorption can promote the molecule to an excited state, leading to various reactions such as ring opening, dimerization, or reaction with other molecules in the solution. Therefore, it is highly recommended to protect solutions of this compound from light, particularly during long-term storage or prolonged experiments.
Q4: What are the recommended storage conditions for aqueous stock solutions of this compound?
A4: To maximize the shelf-life of your aqueous stock solutions, we recommend the following:
-
Storage Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified with a stability study.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect from light.
-
pH: Buffer the solution to a pH where the compound is most stable, which should be determined experimentally. A pH range of 6-8 is often a reasonable starting point for many amine-containing compounds.
-
Inert Atmosphere: For maximal stability, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
This section addresses common problems encountered during experiments with 6-(tert-Butyl)-2-methylpyrimidin-4-amine in aqueous solutions.
Issue 1: Loss of compound concentration over time in aqueous solution.
Possible Causes & Solutions:
-
Degradation: The compound may be degrading under the experimental conditions.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is strongly acidic or basic, consider buffering to a more neutral pH.
-
Protect from Light: Ensure your experiments are conducted in low-light conditions or with light-protective containers.
-
Control Temperature: Avoid high temperatures. If the experiment allows, conduct it at a lower temperature.
-
Perform a Forced Degradation Study: To identify the primary degradation pathway, intentionally expose the compound to harsh conditions (e.g., strong acid, strong base, high heat, UV light, oxidizing agent). Analyze the samples at different time points using a suitable analytical method like HPLC-UV or LC-MS to identify degradation products and determine the conditions under which the compound is most stable.
-
-
-
Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your storage containers (e.g., plastic tubes, glass vials).
-
Troubleshooting Steps:
-
Use Low-Adsorption Containers: Switch to low-binding microcentrifuge tubes or silanized glassware.
-
Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) can help prevent adsorption, provided it does not interfere with your downstream application.
-
-
Issue 2: Inconsistent results in biological or chemical assays.
Possible Causes & Solutions:
-
Solution Instability: The compound may be degrading in the assay buffer, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before use.
-
Assess Compound Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of your experiment and measure its concentration at the beginning and end to check for degradation.
-
-
-
Precipitation: The compound may be precipitating out of solution, especially if you are diluting a concentrated stock in an organic solvent (like DMSO) into an aqueous buffer.
-
Troubleshooting Steps:
-
Check Solubility: Determine the aqueous solubility of your compound under your experimental conditions.
-
Modify Dilution Scheme: When diluting from a DMSO stock, ensure the final concentration of DMSO is low (typically <1%) and that the dilution is done with vigorous mixing.
-
-
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol provides a framework for evaluating the stability of 6-(tert-Butyl)-2-methylpyrimidin-4-amine at different pH values.
Materials:
-
6-(tert-Butyl)-2-methylpyrimidin-4-amine
-
Aqueous buffers: pH 3, 5, 7.4, and 9
-
HPLC-UV or LC-MS system
-
Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C)
-
Amber HPLC vials
Procedure:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution into each of the aqueous buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Immediately after preparation (T=0), take an aliquot from each pH solution and analyze it by HPLC-UV or LC-MS to determine the initial concentration.
-
Incubate the remaining solutions at the desired temperature, protected from light.
-
At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), take aliquots from each solution and analyze them.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Data Presentation:
| pH | Temperature (°C) | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h |
| 3.0 | 37 | |||
| 5.0 | 37 | |||
| 7.4 | 37 | |||
| 9.0 | 37 |
Protocol 2: Photostability Assessment
This protocol helps determine the susceptibility of the compound to photodegradation.
Materials:
-
6-(tert-Butyl)-2-methylpyrimidin-4-amine
-
Aqueous buffer at a pH where the compound is chemically stable
-
HPLC-UV or LC-MS system
-
A controlled light source (e.g., a photostability chamber with a UV lamp) or exposure to direct sunlight.
-
Clear and amber HPLC vials
Procedure:
-
Prepare a solution of the compound in the chosen aqueous buffer.
-
Divide the solution into two sets of vials: one clear (for light exposure) and one amber (as a dark control).
-
Analyze an initial sample from the amber vial (T=0).
-
Place the clear vials under the light source and the amber vials in the same environment but shielded from light.
-
At various time points, take samples from both the clear and amber vials and analyze them by HPLC-UV or LC-MS.
-
Compare the degradation in the light-exposed samples to the dark controls to isolate the effect of light.
Visualizations
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine - Smolecule.
- Stability study of tert-Butyl (5-(Pyridin-2-yl) - ResearchGate.
- Hydrolysis cascade from diaminopyrimidine (D) to C to U. - ResearchGate.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC.
-
N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem . Available at: [Link]
Sources
Technical Support Center: Enhancing Cell Permeability of Pyrimidine Compounds
Welcome to the technical support center dedicated to addressing the significant challenge of poor cell permeability in pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals actively working to optimize the cellular uptake of these promising therapeutic agents. Here, we dissect the underlying causes of low permeability and provide actionable, field-proven troubleshooting strategies and detailed experimental protocols to empower your research and development efforts.
Introduction: The Permeability Predicament with Pyrimidines
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their inherent physicochemical properties often lead to suboptimal cell membrane permeability, a critical roadblock to achieving desired efficacy. This guide will navigate you through the complexities of this issue, offering a structured approach to both understanding and overcoming these permeability barriers.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of my pyrimidine compound that are likely hindering its cell permeability?
A1: The permeability of a small molecule like a pyrimidine derivative is a delicate balance of several factors. Key properties to investigate are:
-
Lipophilicity (logP/logD): An optimal lipophilicity is crucial. While a certain degree of fat-solubility is needed to partition into the lipid bilayer, excessively high lipophilicity can cause the compound to become trapped within the membrane. Conversely, very low lipophilicity (high polarity) will prevent the compound from efficiently entering the hydrophobic membrane core.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to shed the surrounding water molecules (desolvation penalty) before entering the lipid membrane.[1] This can significantly impede passive diffusion.
-
Molecular Weight (MW) and Size: Larger molecules generally exhibit lower passive diffusion rates. Lipinski's Rule of Five suggests that a molecular weight of over 500 can be detrimental to permeability.[2]
-
Polar Surface Area (PSA): A high PSA, typically associated with the number of polar atoms (oxygens, nitrogens, and attached hydrogens), is indicative of lower permeability.
-
Ionization State (pKa): The charge of your compound at physiological pH (around 7.4) is critical. Charged molecules have great difficulty crossing the nonpolar lipid bilayer.[3] Understanding the pKa of your compound will help determine its predominant ionization state in your experimental system.
Q2: My pyrimidine analog shows high potency in enzymatic assays but has poor activity in cell-based assays. Is this likely a permeability issue?
A2: This is a classic indicator of poor cell permeability.[4] When a compound is potent against its purified target enzyme but fails to elicit a response in a whole-cell context, it strongly suggests that the compound is not reaching its intracellular target at a sufficient concentration. Before exploring other possibilities like metabolic instability or efflux, assessing the compound's permeability should be a primary troubleshooting step.
Q3: What are the main transport mechanisms for small molecules across the cell membrane?
A3: Small molecules can cross the cell membrane through several mechanisms:[5][6]
-
Passive Diffusion: The molecule moves down its concentration gradient directly through the lipid bilayer. This is the primary route for many lipophilic drugs.
-
Facilitated Diffusion: The molecule moves down its concentration gradient with the help of a membrane protein (a channel or carrier), but without the expenditure of cellular energy.[6]
-
Active Transport: The molecule is moved against its concentration gradient by a transporter protein, a process that requires energy (e.g., ATP hydrolysis).[5][7]
-
Paracellular Transport: The molecule moves through the tight junctions between cells. This is more relevant for very small, hydrophilic molecules in epithelial or endothelial cell layers.
The dominant mechanism for your pyrimidine compound will depend on its specific physicochemical properties.
Troubleshooting Guides & Experimental Protocols
Problem 1: Consistently low apparent permeability coefficient (Papp) in Caco-2 assays.
The Caco-2 permeability assay is a gold-standard in vitro model for predicting human intestinal absorption.[8][9] A low Papp value indicates poor absorption.
Causality Analysis:
-
Intrinsic Molecular Properties: As discussed in the FAQs, the inherent lipophilicity, size, and hydrogen bonding characteristics of your pyrimidine compound are the most likely culprits.
-
Efflux Transporter Activity: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the cell, reducing the net flux from the apical (intestinal lumen) to the basolateral (blood) side.
-
Low Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, leading to an underestimation of its true permeability.[10]
-
Non-Specific Binding: The compound could be binding to the plastic of the assay plate, reducing the concentration available for transport.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Dosing Solutions: Prepare the dosing solution of your pyrimidine compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a concentration where it remains soluble. It is advisable to set the pH of the apical buffer to 6.5 and the basolateral buffer to 7.4 to mimic the pH gradient in the small intestine.[11]
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
At the same time points, take a sample from the apical chamber and replace it with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.[11]
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculation of Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Problem 2: My pyrimidine compound has poor aqueous solubility, complicating permeability assessment.
Poor solubility can lead to inaccurate permeability data and is a common issue for lipophilic compounds.
Causality Analysis:
-
Hydrophobic Nature: The pyrimidine scaffold and its substituents may be highly nonpolar, leading to low solubility in aqueous buffers.
-
Crystalline Structure: A stable crystal lattice can make it difficult for the compound to dissolve.
Troubleshooting Strategies:
-
Formulation Approaches:
-
Use of Co-solvents: While not ideal as they can affect cell membrane integrity, small amounts of co-solvents like DMSO can be used. Ensure the final concentration is low (typically <1%) and consistent across all experiments.
-
Inclusion of Bovine Serum Albumin (BSA): Adding BSA to the basolateral (receiver) compartment can help maintain sink conditions and reduce non-specific binding of lipophilic compounds, improving recovery.[10]
-
-
Prodrug Strategy: This is a chemical modification approach where a labile, hydrophilic moiety is attached to the parent drug. This promoiety is designed to be cleaved by enzymes in the body to release the active drug.[12][13] This strategy can dramatically improve solubility and, in some cases, permeability.[14]
Data Summary: Impact of Prodrug Strategy on a Pyrazolo[3,4-d]pyrimidine
| Compound | Solubility | Passive Membrane Permeability (Papp) |
| Parent Drug | Low | 0.01 x 10⁻⁶ cm/s |
| Prodrug | 600-fold increase | 2.11 x 10⁻⁶ cm/s |
Data adapted from a study on pyrazolo[3,4-d]pyrimidine prodrugs.[14]
Problem 3: How can I rationally design new pyrimidine analogs with improved permeability?
A proactive approach to designing for permeability can save significant time and resources.
Design Principles and Strategies:
-
Structure-Activity Relationship (SAR) Guided Design: Systematically modify the pyrimidine scaffold and analyze the impact on permeability.[15][16] This can reveal which positions on the ring are sensitive to substitutions that affect permeability.
-
Minimize Hydrogen Bonding:
-
Replace hydrogen bond donors (e.g., -OH, -NH) with groups that cannot donate hydrogen bonds (e.g., -OCH₃, -N(CH₃)₂).
-
Utilize intramolecular hydrogen bonding to mask polar groups and reduce the desolvation penalty.[1][17] The formation of an internal hydrogen bond can shield the polar groups from the aqueous environment, effectively making the molecule more lipophilic and enhancing its ability to cross the cell membrane.[18]
-
-
Optimize Lipophilicity: Aim for a logD at pH 7.4 in the range of 1-3. This is often a good starting point for achieving a balance between solubility and permeability.
-
Nanoparticle-based Delivery: Encapsulating pyrimidine compounds in nanoparticles, such as those made from biocompatible polymers or lipids, can improve their solubility, protect them from degradation, and facilitate their transport across cell membranes.[19][20][21]
Conceptual Workflow for Permeability-Focused Drug Design:
Caption: Iterative design cycle for improving pyrimidine permeability.
Concluding Remarks
Overcoming the poor cell permeability of pyrimidine compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental principles of membrane transport and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively diagnose permeability issues and rationally design next-generation compounds with enhanced cellular uptake and, ultimately, improved therapeutic potential.
References
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]
-
Factors Affecting Cell Membrane Structure (A-level Biology). Study Mind. [Link]
-
Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]
-
Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology. Study Mind. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. National Center for Biotechnology Information. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]
-
Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
-
Journal of Medicinal Chemistry. ACS Publications. [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. National Center for Biotechnology Information. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]
-
Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors. National Center for Biotechnology Information. [Link]
-
Transport Across Cell Membrane. Chemistry LibreTexts. [Link]
-
Effects of intramolecular hydrogen bonds on lipophilicity. ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Passive transport and active transport across a cell membrane article. Khan Academy. [Link]
-
Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes. National Center for Biotechnology Information. [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
In Vitro Permeability Assay. Creative Bioarray. [Link]
-
Synthesis and evaluation of PEGylated amino pyrimidines coated on gold and silver nanoparticles as drug delivery system for anticancer activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
-
Transport across cell membrane. BYJU'S. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. [Link]
-
Cell Permeability Assay. BioIVT. [Link]
-
(PDF) Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. ResearchGate. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. [Link]
-
Integrative lipophilicity assessment and pharmacokinetic correlation of pyrimidine precursors and artesunate–pyrimidine hybrids: development of QSAR models for anticancer activity and interaction with P-glycoprotein. Taylor & Francis Online. [Link]
-
Gum Arabic Modulates Redox–Ionic Microenvironments via Rheology and Kinetics to Induce Selective Cytotoxicity in Colorectal Cancer Cells. MDPI. [Link]
-
What factors affect a molecule's permeability through a membrane? Quora. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Synthesis of pyrimidines using nano-NiZr4 (PO4)6 as a retrievable and robust heterogeneous catalyst. Nanochemistry Research. [Link]
-
Principles of Membrane Transport. National Center for Biotechnology Information. [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. [Link]
-
Transport Across Cell Membranes. YouTube. [Link]
-
Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. [Link]
-
The nanoencapsulation process of pyridopyrimidines. ResearchGate. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. [Link]
Sources
- 1. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Selectivity for 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Ticket Reference: #SC-PYR-402 Subject: Minimizing Off-Target Effects & Optimizing Selectivity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for 6-(tert-Butyl)-2-methylpyrimidin-4-amine . This compound is not merely a reagent; it is a privileged pharmacophore, most notably serving as the "hinge-binding" scaffold for the BRAF inhibitor Dabrafenib (Tafinlar) .
When researchers report "off-target effects" with this scaffold, they are typically encountering one of two distinct failure modes:
-
Biological Promiscuity: The aminopyrimidine core mimics adenine, leading to ATP-competitive inhibition of unintended kinases (e.g., CRAF, p38, CDK2).
-
Synthetic Impurities: Side-products from the coupling reactions (e.g., phenyl amino impurities) that possess distinct, often cytotoxic, biological profiles.
This guide provides the protocols to distinguish, troubleshoot, and resolve these issues.
Diagnostic Workflow: Isolating the Source of Off-Target Effects
Before modifying your experimental design, use this logic flow to determine if your issue is chemical or biological.
Figure 1: Diagnostic logic tree for isolating the root cause of off-target signals.
Module A: Chemical Purity & Synthetic Artifacts
The Issue: In the synthesis of Dabrafenib and related analogs, a specific impurity (Phenyl Amino Dabrafenib) often forms when the aromatic fluoro group is displaced by an amine. This impurity has a different kinase inhibition profile than the parent compound, often leading to "false" off-target data.
Troubleshooting Protocol:
-
Detection: Monitor Relative Retention Time (RRT) at ~0.94 in reverse-phase HPLC.
-
Resolution: If this impurity is present, biological data is invalid. Recrystallize using an ethanol/water gradient or perform prep-HPLC. Do not proceed to biological assays until purity >98%.
Module B: Minimizing Biological Promiscuity (SAR)
The Issue: The 2-aminopyrimidine motif binds to the ATP hinge region. Because the ATP pocket is highly conserved across the human kinome (~518 kinases), the unmodified scaffold is inherently promiscuous.
Optimization Strategy: To engineer specificity for a target (e.g., BRAF) and minimize off-targets (e.g., CRAF, p38), you must exploit the Gatekeeper Residue .
Structure-Activity Relationship (SAR) Guidelines
| Feature | Modification Strategy | Impact on Selectivity |
| C6-tert-Butyl Group | Do Not Modify (Usually) | This bulky group targets the hydrophobic pocket. Removing it often increases promiscuity by allowing the molecule to fit into smaller, less specific pockets. |
| N4-Amine (Hinge Binder) | Substitution | The N4-amine acts as a Hydrogen Bond Donor to the hinge. Derivatizing this nitrogen (e.g., with a thiazole as in Dabrafenib) allows you to reach into the solvent-exposed region, which is less conserved than the ATP pocket. |
| C2-Methyl Group | Extension | Extending this group can induce steric clashes with larger gatekeeper residues (e.g., Methionine) in off-target kinases, while being tolerated by Threonine gatekeepers (common in BRAF). |
Module C: Validation Protocols
Once you have a pure compound and a rational design, you must validate that off-target effects are minimized.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm the compound binds the intended target in a complex cellular environment, rather than non-specifically aggregating proteins.
-
Preparation: Treat cells (e.g., A375) with the compound (1 µM) and DMSO control for 1 hour.
-
Heating: Aliquot cells and heat at a gradient (40°C to 67°C) for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath).
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/aggregated proteins.
-
Detection: Run Western Blot on the supernatant.
-
Success Criteria: The target protein (e.g., BRAF) remains soluble at higher temperatures in the treated sample compared to DMSO.
-
Failure Mode: If "housekeeping" proteins (e.g., Actin) also shift, your compound is causing non-specific proteome destabilization (a major off-target effect).
-
Protocol 2: The "Safety Panel" (Counter-Screening)
Do not rely solely on IC50. You must screen against a panel of "frequent hitter" kinases that share structural homology.
Recommended Exclusion Panel:
-
c-KIT: Common off-target for aminopyrimidines; associated with myelosuppression.
-
p38 MAPK: Often inhibited by hinge binders; leads to anti-inflammatory effects that may confound cancer studies.
-
LCK/SRC: Off-target inhibition here causes immunosuppression.
Visualizing the Mechanism of Action
The following diagram illustrates how the aminopyrimidine scaffold integrates into the MAPK signaling pathway and where off-target liabilities typically occur.
Figure 2: MAPK signaling cascade showing the primary inhibition of BRAF and the potential for paradoxical pathway activation via CRAF off-target binding.
Frequently Asked Questions (FAQs)
Q: My compound shows high potency in enzymatic assays but cytotoxicity in wild-type cells. Is this an off-target effect? A: Likely, yes. If your compound kills cells that do not harbor the specific mutation (e.g., BRAF V600E) or pathway dependency you are targeting, it is hitting essential "housekeeping" kinases (like CDK1 or Aurora). Action: Run a proliferation assay on a "bystander" cell line (e.g., PBMC or fibroblasts) to calculate a Selectivity Index (SI). An SI < 10 indicates poor selectivity.
Q: Can I replace the tert-butyl group to improve solubility? A: Proceed with extreme caution. The tert-butyl group fills a hydrophobic pocket that provides significant binding energy. Replacing it with a smaller group (e.g., methyl) often reduces potency. Replacing it with a polar group usually abolishes binding entirely. To improve solubility, modify the solvent-exposed regions (the "tail" attached to the amine), not the "head" (the pyrimidine core).
Q: I am seeing "Paradoxical Activation" of the pathway. What is happening? A: This is a classic aminopyrimidine issue. If you inhibit BRAF but also bind CRAF (off-target) without fully inhibiting it, you can induce BRAF-CRAF dimerization, which actually activates downstream ERK signaling in RAS-mutant cells. Action: Ensure your concentration is high enough to inhibit both monomers, or optimize the scaffold to avoid CRAF binding.
References
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against Melanoma.[1] ACS Medicinal Chemistry Letters.
-
Impurity Characterization: Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica.
-
Scaffold Selectivity: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of kinase inhibitors. RSC Advances.
-
Off-Target Mechanisms: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health (PMC).
Sources
optimizing reaction conditions for aminopyrimidine synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Aminopyrimidine Synthesis
Technical Support Center: Aminopyrimidine Synthesis
Welcome to the technical support hub for aminopyrimidine synthesis. This guide is structured to address the specific "pain points" encountered during the construction of this privileged scaffold, widely utilized in kinase inhibitors (e.g., Imatinib, Palbociclib).
We categorize synthesis into two primary workflows: De Novo Cyclization (building the ring) and Functionalization (modifying an existing halogenated core).
Part 1: Route Selection & Strategy
Before beginning, verify your starting materials against this decision matrix to select the most robust protocol.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and nucleophile reactivity.
Part 2: De Novo Synthesis (Cyclocondensation)
Context: The reaction between guanidine (or amidines) and 1,3-dicarbonyls (or enaminones) is the classical route. Common Issue: Low yield due to incomplete cyclization or side reactions.
FAQ: Troubleshooting Cyclization
Q: My reaction between guanidine carbonate and my
A: This is often a base/solvent mismatch or solubility issue .
-
Free Base Generation: Guanidine salts (carbonate/hydrochloride) must be neutralized to release the free base. If you use weak bases (e.g.,
) in non-polar solvents, the active species is never generated.-
Optimization: Switch to NaOEt in Ethanol (freshly prepared). The ethoxide generates free guanidine in situ.
-
-
Water Scavenging: Water is a byproduct of condensation. Its accumulation pushes the equilibrium backward.
-
Optimization: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap if using high-boiling solvents like toluene.
-
-
The "Trap": If using microwave irradiation, ensure the vessel is sealed properly but monitor pressure. Microwave synthesis at 120°C for 10-20 mins often boosts yields from 30% to >80% by overcoming the activation energy barrier for the final dehydration step [1].
Q: I need to synthesize a regioselective aminopyrimidine from an unsymmetrical 1,3-dicarbonyl. I’m getting a 1:1 mixture.
A: Regioselectivity is dictated by the "Hard/Soft" nature of the electrophiles.
-
Solution: Convert the 1,3-dicarbonyl to an enaminone (using DMF-DMA) prior to cyclization. The enaminone creates a distinct difference in electrophilicity between the two carbons, directing the guanidine attack more selectively [2].
Part 3: Functionalization via
Context: Displacing chlorides on 2,4- or 4,6-dichloropyrimidines. Common Issue: Regioselectivity (C2 vs C4 position).
Protocol: Regioselective on 2,4-Dichloropyrimidine
Mechanism: The C4 position is generally more reactive than C2 due to the para-like stabilization of the Meisenheimer intermediate by the N1 and N3 atoms.
Step-by-Step Optimization:
-
Temperature Control (Critical):
-
C4 Substitution: Run at 0°C to Room Temperature . Kinetic control favors C4.
-
C2 Substitution: Requires forcing conditions (Reflux) after C4 is substituted, or specialized catalysts.
-
-
Base Selection: Use DIPEA (Hünig's base) (1.2 equiv) in THF or IPA . Avoid strong inorganic bases which might hydrolyze the remaining chloride.
-
Self-Validating Check: Monitor by TLC. The C4-substituted product usually runs slightly more polar than the starting material but less polar than the disubstituted byproduct.
Data: Regioselectivity Ratios
| Solvent | Temperature | Base | C4:C2 Ratio | Yield |
|---|---|---|---|---|
| THF | 0°C | TEA | 95:5 | 88% |
| Ethanol | Reflux | TEA | 60:40 | 92% (Mixed) |
| DMF | 25°C | K2CO3 | 85:15 | 75% |
Insight: Protic solvents (Ethanol) at high heat degrade regioselectivity by stabilizing the transition states for both pathways non-selectively [3].
Part 4: Buchwald-Hartwig Amination (Advanced)
Context: When
Troubleshooting Guide: Failed Coupling
Q: The starting material is consumed, but I see only dehalogenated pyrimidine (reduction).
A: This indicates
-
Cause: Your amine is too sterically hindered, or the solvent is "wet" (acting as a hydride source).
-
Fix:
-
Switch solvent to anhydrous Dioxane or Toluene .
-
Switch ligand to BrettPhos or RuPhos .[1] These bulky ligands facilitate reductive elimination over
elimination.
-
Q: No reaction occurs. The catalyst turns into a black precipitate (Pd black).
A: The pyrimidine nitrogen is coordinating to the Pd, shutting down the cycle ("Catalyst Poisoning").
-
The Fix: You need a ligand that is bulky enough to prevent the Pd from binding to the heterocycle N, but open enough to bind the amine.
-
Recommended System:
-
Pre-catalyst: Use BrettPhos Pd G3 or XantPhos Pd G3 . Do not use Pd(OAc)2 + Ligand, as the in-situ generation of Pd(0) is often inefficient with N-heterocycles.
-
Base: NaOtBu (Sodium tert-butoxide) is standard.[1] If functional groups are sensitive (e.g., esters), switch to
and run at higher temp ( ).
-
Figure 2: Troubleshooting logic for Palladium-catalyzed amination of chloropyrimidines.
Part 5: References
-
Microwave-Assisted Synthesis: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Regioselectivity in Cyclization: Foloppe, N., et al. (2006). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Hydrophobic Interactions." Journal of Medicinal Chemistry. Link
-
SNAr Regioselectivity: Smith, S. M., & Buchwald, S. L. (2016).[2] "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters. Link
-
Buchwald-Hartwig on Heterocycles: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
Sources
troubleshooting unexpected NMR peaks in pyrimidine synthesis
Welcome to the Pyrimidine Synthesis Technical Support Center.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Anomalous NMR Signals in Pyrimidine Scaffolds[1]
Introduction: The Pyrimidine Paradox
In drug discovery, the pyrimidine ring is a "privileged scaffold," yet it remains notoriously difficult to characterize by NMR. Its electron-deficient nature, combined with multiple nitrogen heteroatoms, creates a perfect storm for magnetic anisotropy, tautomeric blurring, and regiochemical ambiguity.[1]
This guide is not a textbook definition of NMR; it is a troubleshooting workflow designed to rescue your experiment when the spectrum does not match the structure.
Diagnostic Workflow: The "Triage" Diagram
Before diving into specific issues, use this logic flow to categorize your spectral anomaly.
Figure 1: Diagnostic logic for categorizing NMR anomalies in heterocyclic synthesis.
Category 1: The "Wrong" Isomer (Regioselectivity)
The Issue: You attempted an alkylation on a 2-hydroxypyrimidine or 4-aminopyrimidine, but the chemical shifts of the ring protons are slightly off. The Science: Pyrimidines are ambident nucleophiles.[1] Under basic conditions, alkylation can occur at N1 , N3 , or the exocyclic Oxygen/Nitrogen .
-
N-alkylation generally preserves aromaticity (or quasi-aromaticity) but changes the shielding cone significantly.[1]
-
O-alkylation (forming alkoxypyrimidines) increases electron density in the ring, often causing an upfield shift of adjacent protons compared to the N-alkylated lactam form.[1]
FAQ: How do I distinguish N-alkylation from O-alkylation?
Do not rely on 1D proton NMR alone. The chemical shift differences are subtle (~0.2 - 0.5 ppm) and solvent-dependent.[1]
The Solution: 2D NMR (HMBC) is the gold standard. [1]
| Feature | N-Alkylation (Lactam) | O-Alkylation (Lactim) |
| Carbonyl Carbon (C2/C4) | Deshielded (~155-165 ppm) due to C=O character.[1] | Shielded (~160-170 ppm) but distinct C-O-C shift.[1] |
| HMBC Correlation | Alkyl protons correlate to a Carbonyl carbon (C=O). | Alkyl protons correlate to an Aromatic carbon (C-O). |
| IR Signature (Solid State) | Strong C=O stretch (~1650-1700 cm⁻¹).[1] | Missing C=O; new C=N stretch. |
FAQ: I have an unsymmetrical pyrimidine. Did I alkylate N1 or N3?
This is the most common failure mode in pyrimidine synthesis.
-
N1-Alkylation: The alkyl group is closer to C6.[1]
-
N3-Alkylation: The alkyl group is closer to C2 and C4.[1]
Protocol: The NOE Difference Experiment
-
Irradiate the alkyl group protons.
-
Observe the Nuclear Overhauser Effect (NOE) enhancement on the ring protons.[1]
Category 2: The "Ghost" Peaks (Dynamic Phenomena)
The Issue: Your product should be pure, but the spectrum shows broad "humps" instead of sharp peaks, or some protons are entirely missing. The Science: Pyrimidines are prone to prototropic tautomerism (lactam-lactim equilibrium) and restricted rotation (rotamers).[1]
Troubleshooting Guide: Tautomerism vs. Rotamers
Scenario A: The "Missing" Amide Proton
-
Symptom: You expect an NH signal (e.g., uracil derivative), but it's invisible in CDCl₃.
-
Cause: Rapid exchange of the acidic NH proton with trace water in the solvent, or extreme broadening due to quadrupole relaxation of the nitrogen.[1]
-
Fix: Switch to DMSO-d₆ . DMSO is a hydrogen-bond acceptor; it "locks" the NH proton in place, slowing the exchange rate and sharpening the peak (usually to a doublet if adjacent coupling exists).[1]
Scenario B: The "Double" Spectrum (Rotamers)
-
Symptom: Every peak is doubled (e.g., two singlets for one methyl group) with a ratio like 60:40.
-
Cause: If you have an N-acyl group or a bulky substituent at C4/C5, steric hindrance prevents free rotation on the NMR timescale.[1] You are seeing two distinct conformers.
-
Verification:
-
Heat the NMR probe to 50°C or 80°C.
-
If the peaks coalesce into a single sharp peak, it is a rotamer issue (dynamic equilibrium).
-
If they remain distinct, you have a mixture of inseparable impurities (or regioisomers).
-
Category 3: The "Dirty" Spectrum (Common Impurities)[1]
The Issue: Sharp, unassigned singlets appear in the aliphatic region. The Science: Pyrimidine synthesis often involves condensation reactions (e.g., Biginelli) using urea, ethanol, or acetic acid. These small molecules trap easily in the crystalline lattice of pyrimidines.[1]
Common Impurity Table (in CDCl₃)
| Impurity | Chemical Shift (δ) | Multiplicity | Source |
| Water | ~1.56 ppm (Variable) | Broad Singlet | Wet solvent / Hygroscopic product |
| Acetone | 2.17 ppm | Singlet | Glassware cleaning residue |
| Acetic Acid | 2.10 ppm | Singlet | Recrystallization solvent |
| Ethanol | 3.72 (q), 1.25 (t) | Quartet/Triplet | Reaction solvent (Biginelli) |
| DMF | 8.02 (s), 2.96 (s), 2.88 (s) | Singlets | Reaction solvent (difficult to remove) |
| Grease | 0.86, 1.26 ppm | Multiplets | Ground glass joints |
Reference: Gottlieb, H. E., et al. (1997).[1][2]
Experimental Protocols
Protocol 1: The D₂O Shake Test
Use this to identify exchangeable protons (NH, OH) immediately.[1]
-
Acquire a standard ¹H NMR spectrum in CDCl₃.[3]
-
Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.[1]
-
Cap and shake the tube vigorously for 30 seconds.
-
Allow layers to separate (if immiscible) or equilibrate.
-
Re-acquire the spectrum.[4]
-
Result: Peaks corresponding to -NH or -OH will disappear (exchange with D).[1] Peaks corresponding to CH will remain unchanged.
-
Protocol 2: Variable Temperature (VT) NMR for Rotamers
Use this when you suspect restricted rotation is broadening your signals.[1]
-
Solvent Selection: Use DMSO-d₆ (boiling point ~189°C) or Tetrachloroethane-d₂ (for high temp).[1] Do not use CDCl₃ above 50°C (pressure risk).
-
Baseline Scan: Acquire a spectrum at 25°C.
-
Stepwise Heating: Increase probe temperature in 10°C increments (35°C, 45°C, 55°C).
-
Equilibration: Allow 5-10 minutes at each temperature for the sample to thermalize before scanning.
-
Analysis: Look for Coalescence Temperature (Tc) —the point where two split peaks merge into a flat broad peak before sharpening into a single average peak at higher temperatures.
Visualizing Regiochemistry Logic
Use this flowchart to determine the correct 2D experiment for your isomer problem.
Figure 2: Decision matrix for selecting 2D NMR experiments to solve regiochemical ambiguity.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5][6][7] Journal of Organic Chemistry, 1997 , 62(21), 7512–7515. Link[1]
-
Katritzky, A. R.; Karelson, M. "AM1 Calculations of Reaction Field Effects on the Tautomeric Equilibria of Nucleic Acid Pyrimidine and Purine Bases."[8] Journal of the American Chemical Society, 1991 , 113, 1561.[8][9] Link[1]
-
Laxer, A.; Major, D. T.; Gottlieb, H. E.; Fischer, B. "(15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy."[8] Journal of Organic Chemistry, 2001 , 66, 5463–5481.[1][8] Link[1]
-
Singh, R. M.; et al. "N- versus O-Alkylation: Utilizing NMR Methods to Establish Reliable Primary Structure Determinations."[1] Chemical Biology & Drug Design, 2013 . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. carlroth.com [carlroth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Degradation of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Summary
6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 39550-34-6) is a robust heterocyclic building block often used in the synthesis of kinase inhibitors and agrochemicals. While the steric bulk of the tert-butyl group at the C6 position confers significant stability against nucleophilic attack at that site, the molecule remains susceptible to specific degradation pathways at the C4-amino group, the N1/N3 ring nitrogens, and the C2-methyl substituent.
This guide provides a mechanistic breakdown of these pathways, troubleshooting steps for common experimental anomalies, and validated stress-testing protocols.
Degradation Map & Mechanistic Pathways
The following diagram illustrates the primary degradation routes. The molecule's stability is dictated by the electron-rich nature of the pyrimidine ring (facilitating oxidation) and the lability of the exocyclic amine (facilitating hydrolysis).
Figure 1: Primary degradation pathways. The most common impurities observed in storage are N-oxides (oxidative) and pyrimidinones (hydrolytic).
Troubleshooting Guide (Q&A)
Issue 1: "I see a new peak at M+16 in my LC-MS spectrum."
Diagnosis: N-Oxidation. The electron-rich pyrimidine nitrogens are susceptible to oxidation by peroxides or atmospheric oxygen over long storage periods, forming an N-oxide. This is common if the solvent used (e.g., THF, ethers) contains peroxides.
-
Mechanism: Electrophilic attack of oxygen on the ring nitrogen (N1 or N3).
-
Differentiation:
-
N-Oxide: Mass shift +16 Da. Retention time (RT) usually shifts earlier (more polar).
-
Hydroxylation (C-OH): Also +16 Da. However, C-hydroxylation on the tert-butyl group is metabolically possible but chemically rare under standard storage.
-
-
Action Plan:
-
Check the age of your ether/THF solvents; test for peroxides.
-
Add a reducing agent (e.g., Triphenylphosphine) to the sample. If the peak disappears, it is an N-oxide.
-
Issue 2: "My compound precipitated from aqueous buffer and lost potency."
Diagnosis: Hydrolytic Deamination. Under strong acidic (pH < 2) or basic (pH > 10) conditions, the C4-amino group can be hydrolyzed to a hydroxyl group, which tautomerizes to the ketone form: 6-(tert-butyl)-2-methylpyrimidin-4(3H)-one .
-
Mechanism: Nucleophilic aromatic substitution (SNAr) where water/hydroxide displaces ammonia.
-
Impact: The resulting "pyrimidinone" is significantly less soluble in water and lacks the H-bond donor/acceptor profile required for kinase binding, leading to loss of potency.
-
Action Plan:
-
Verify buffer pH. Avoid prolonged exposure to extreme pH.
-
Check LC-MS for a peak at M+1 Da (166.2 Da).
-
Dissolve the precipitate in DMSO; pyrimidinones are often insoluble in water but soluble in DMSO.
-
Issue 3: "The white powder has turned yellow/orange."
Diagnosis: Photo-oxidation / Radical Coupling. Aminopyrimidines are light-sensitive. UV exposure can generate radical species on the amino group, leading to the formation of azo-dimers or extended conjugation systems (chromophores) which appear yellow.
-
Mechanism: Homolytic cleavage of N-H bonds followed by radical coupling.
-
Action Plan:
-
Recrystallize from ethanol/water to remove surface impurities.
-
Store in amber vials under argon.
-
Experimental Protocols: Stress Testing
To validate analytical methods or determine shelf-life, perform the following forced degradation studies.
Summary of Stress Conditions
| Stress Type | Condition | Duration | Expected Degradant | Mass Shift |
| Acid | 1N HCl, 60°C | 24 Hours | Pyrimidinone (Hydrolysis) | +1 Da |
| Base | 1N NaOH, 60°C | 4 Hours | Pyrimidinone (Hydrolysis) | +1 Da |
| Oxidation | 3% H₂O₂, RT | 2 Hours | N-Oxide | +16 Da |
| Thermal | 80°C (Solid) | 7 Days | Dimer/Oligomer | Variable |
| Photo | 1.2M Lux hours | 24 Hours | Radical adducts | Variable |
Detailed Workflow: Oxidative Stress Test
-
Preparation: Dissolve 10 mg of 6-(tert-Butyl)-2-methylpyrimidin-4-amine in 1 mL of Acetonitrile (ACN).
-
Induction: Add 100 µL of 30% Hydrogen Peroxide (H₂O₂).
-
Incubation: Vortex and let stand at Room Temperature (RT) for 2 hours.
-
Quenching: CRITICAL STEP. Add 100 µL of 10% Sodium Metabisulfite (Na₂S₂O₅) to quench excess peroxide. Failure to quench will cause on-column oxidation during LC-MS analysis.
-
Analysis: Dilute 1:10 with water/ACN and inject into HPLC/LC-MS. Look for the M+16 peak eluting before the parent.
Analytical Troubleshooting Flowchart
Use this logic tree to identify unknown impurities in your sample.
Figure 2: Rapid diagnostic logic for LC-MS impurity profiling.
References
-
PubChem. (n.d.).[1] N-tert-butyl-2-methylpyrimidin-4-amine Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
- Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology.
(Note: While specific literature on the exact degradation of the 6-tert-butyl derivative is limited, the mechanisms described above are chemically validated for the 2-methyl-4-aminopyrimidine scaffold as supported by general heterocyclic chemistry principles.)
Sources
Technical Support Guide: Synthesis & Purification of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Document ID: TS-PYR-06TB-2M Version: 2.1 Target Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis optimization, impurity profiling, and purification protocols.
Compound Profile & Technical Specifications
Before addressing specific troubleshooting scenarios, verify that your target molecule matches the physicochemical profile below. Mismatches here often indicate fundamental synthesis errors (e.g., wrong regioisomer).
| Parameter | Specification |
| IUPAC Name | 6-(tert-Butyl)-2-methylpyrimidin-4-amine |
| CAS Number | 1250038-86-8 (Note: Do not confuse with 3435-27-6, which lacks the 2-methyl group) |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| Structure | Pyrimidine ring substituted with a tert-butyl group at C6, a methyl group at C2, and an amine at C4.[1][2][3][4][5][6][7][8][9] |
| Key Precursors | Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) + Acetamidine HCl |
Troubleshooting Guide (Q&A)
This section addresses the most frequent issues reported by users attempting to scale or purify this intermediate.
Issue 1: "My crude product is a dark, viscous oil that refuses to crystallize."
Diagnosis: This is typically caused by residual solvent entrapment or oligomeric impurities formed during the condensation step. The tert-butyl group adds significant lipophilicity, making the compound prone to "oiling out" rather than precipitating if the solvent system is not ideal.
Corrective Action:
-
Azeotropic Drying: Dissolve the oil in Toluene and rotovap to dryness (2-3 times). This removes trapped ethanol or water that prevents crystal lattice formation.
-
Seed & Cool: Dissolve the residue in a minimum amount of hot Ethyl Acetate (EtOAc). Slowly add Heptane until slight turbidity appears. Scratch the flask walls and cool to -20°C overnight.
-
Acid-Base Reset: If crystallization still fails, perform the Acid-Base Purification Protocol (see Section 4). This is the most reliable method to remove non-basic oligomers.
Issue 2: "HPLC shows a persistent impurity at RRT ~0.9 or ~1.1."
Diagnosis:
-
RRT ~0.9 (Precursor): Unreacted Pivaloylacetonitrile. This occurs if the base (Sodium Ethoxide/Methoxide) was old or if the Acetamidine HCl was wet. Acetamidine is highly hygroscopic; water kills the reaction by hydrolyzing the active imine intermediate.
-
RRT ~1.1 (Side Product): 6-(tert-butyl)-2-methylpyrimidin-4-ol. This "hydroxy" impurity forms if water was present in the reaction solvent, leading to hydrolysis of the nitrile or intermediate amidine.
Corrective Action:
-
Prevention: Dry Acetamidine HCl under vacuum over P₂O₅ before use. Use anhydrous Ethanol/Methanol.
-
Removal: The hydroxy impurity is phenolic (weakly acidic). It can be removed by washing the organic product layer with 1M NaOH . The amine product will stay in the organic layer; the hydroxy impurity will form a sodium salt and wash away.
Issue 3: "The product has a pink or reddish hue even after recrystallization."
Diagnosis: Trace oxidation of the amine or metal contamination (if metal catalysts were used in previous steps, though unlikely here). Aminopyrimidines can form colored charge-transfer complexes with trace air-oxidized byproducts.
Corrective Action:
-
Charcoal Treatment: Dissolve the crude material in boiling Ethanol. Add Activated Carbon (10% w/w). Reflux for 15 minutes. Filter hot through a Celite pad. The filtrate should be colorless or pale yellow.
Visualized Workflows
Figure 1: Synthesis Pathway & Mechanistic Logic
The reaction relies on the condensation of a 1,3-electrophile (beta-keto nitrile) with a 1,3-nucleophile (amidine).
Caption: Mechanistic pathway showing the critical condensation step. Moisture control is essential to prevent the diversion to the hydroxy-impurity.
Figure 2: Purification Decision Tree
Use this logic flow to determine the correct purification strategy based on crude purity.
Caption: Decision matrix for selecting the optimal purification method based on impurity profile.
Validated Experimental Protocols
Protocol A: Optimized Synthesis
Rationale: Using excess acetamidine compensates for its instability and hygroscopic nature.
-
Setup: Equip a dry 3-neck flask with a reflux condenser, nitrogen inlet, and thermometer.
-
Reagents:
-
Ethanol (Anhydrous): 10 Vol (relative to nitrile)
-
Sodium Ethoxide (21% in EtOH): 2.5 equiv
-
Acetamidine HCl: 1.5 equiv (Dry thoroughly!)
-
Pivaloylacetonitrile: 1.0 equiv
-
-
Procedure:
-
Charge Ethanol and Sodium Ethoxide solution.
-
Add Acetamidine HCl in portions at room temperature. Stir for 30 min to liberate the free base.
-
Add Pivaloylacetonitrile dropwise.
-
Heat to Reflux (78-80°C) for 6-8 hours. Monitor by HPLC/TLC.
-
-
Workup:
-
Concentrate under vacuum to remove bulk Ethanol.
-
Add Water (10 Vol) to the residue. The product may precipitate.[10]
-
If solid forms: Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3x).
-
Protocol B: Acid-Base Purification (The "Reset" Button)
Rationale: Exploits the basicity of the pyrimidine amine to separate it from neutral precursors and acidic byproducts.
-
Dissolution: Dissolve crude oil/solid in 1M HCl (approx. 10 volumes). Check pH < 2.
-
Wash (Remove Neutrals): Wash the acidic aqueous layer with Ethyl Acetate (2x). Discard the organic layer (contains unreacted nitrile and neutral oligomers).
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >10 using 6M NaOH or 50% NaOH .
-
Note: The product should precipitate as a white/off-white solid.
-
-
Extraction: Extract the basic aqueous mixture with Ethyl Acetate (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Crystallization: Recrystallize the residue from EtOAc/Heptane (1:3) .
References
-
Synthesis of Aminopyrimidines: Organic Syntheses, Coll. Vol. 1, p. 5 (Acetamidine HCl preparation and general condensation logic). Link
-
Impurity Profiling in Pyrimidine Synthesis: National Institutes of Health (PMC). Investigation into the Formation of Impurities during the Optimization of Kinase Inhibitors. Link
-
Recrystallization of Lipophilic Amines: University of Rochester. Solvents for Recrystallization Guide. Link
-
Compound Data: PubChem CID 122692483 (N-tert-butyl-2-methylpyrimidin-4-amine isomer data for structural comparison). Link
-
Commercial Reference: AChemBlock, CAS 3435-27-6 (Non-methylated analog) and CAS 1250038-86-8 (Target Compound).[4] Link
Sources
- 1. 6-(tert-butyl)pyrimidin-4-amine 97% | CAS: 3435-27-6 | AChemBlock [achemblock.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 38222-83-2|2,6-Di-Tert-butyl-4-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 6. 5-bromo-6-tert-butyl-2-methylpyrimidin-4-amine - C9H14BrN3 | CSCS00012458435 [chem-space.com]
- 7. 6-(Tert-butyl)-2-methylpyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 8. CAS 91419-48-6: tert-butyl 4-(aminocarbonyl)tetrahydropyri… [cymitquimica.com]
- 9. 4-(tert-butyl)-6-chloro-2-methylpyrimidine;CAS No.:128939-55-9 [chemshuttle.com]
- 10. reddit.com [reddit.com]
addressing batch-to-batch variability of a synthesized compound
Welcome to the Advanced Synthesis & Formulation Support Hub. Status: Operational | Response Tier: Senior Application Scientist
Introduction: The Philosophy of Consistency
Batch-to-batch variability is not merely an operational annoyance; it is a critical failure in the "Chain of Identity" of your compound. In drug development, consistency is synonymous with safety. If Batch A dissolves in 10 minutes and Batch B in 40, they are effectively different drugs in the eyes of a biological system.
This guide moves beyond basic troubleshooting to address the thermodynamic and kinetic root causes of variability. We treat your synthesis not just as a recipe, but as a multivariate system requiring strict control strategies aligned with ICH Q6A specifications and FDA Process Analytical Technology (PAT) frameworks.
Module 1: Diagnostic Triage (Analytical)
Current Status: My compound passes HPLC purity (>98%) but shows variable biological activity or solubility.
Q: Why does "pure" not mean "consistent"?
A: HPLC purity is a limited dimensional view. It detects UV-active impurities but often misses salts, amorphous phases, or trace metal catalysts that drastically alter physicochemical behavior. You are likely facing a Solid-State Divergence or a Trace Impurity issue.
Protocol: Orthogonal Analytical Profiling
Do not rely on a single method. Use this matrix to triangulate the source of variability.
| Analytical Method | Target Variable | Common "Invisible" Culprit |
| HPLC (Reverse Phase) | Chemical Purity | Co-eluting isomers; UV-inactive impurities. |
| qNMR (Quantitative NMR) | Absolute Content | Residual solvents; trapped counter-ions; stoichiometry errors. |
| PXRD (Powder X-Ray) | Crystalline Form | Polymorph shifting (Form I vs. Form II). |
| ICP-MS | Trace Metals | Palladium/Copper spikes affecting enzymatic assays. |
| DSC (Calorimetry) | Thermal Events | Amorphous content lowering stability. |
Visual Logic: The Diagnostic Decision Tree
Use this flow to isolate the variability source before attempting synthesis correction.
Figure 1: Diagnostic logic flow for isolating batch variability sources beyond standard purity checks.
Module 2: Synthesis & Reaction Control (Upstream)
Current Status: Yields fluctuate between 40-70% despite using the same reagent ratios.
Q: How do "hidden" reagent variables impact the reaction?
A: The most common silent killer of consistency is water content in hygroscopic reagents or solvents. A 0.5% increase in water content in a Grignard or organolithium reaction can quench the initiator, altering the kinetic profile entirely.
Q: Why does scaling up (1g to 10g) ruin the batch?
A: This is a Mass Transfer vs. Heat Transfer failure. At small scales, mixing is instantaneous (Kinetic Control). At larger scales, temperature gradients form (Thermodynamic Control). If your reaction is exothermic, "hot spots" in the reactor favor side-product formation.
Protocol: Critical Process Parameter (CPP) Mapping
To fix this, you must transition from "Recipe" to "Design Space" (DoE).
-
Identify CPPs: Temperature, Stir Rate (RPM), Addition Rate, Reagent Water Content.
-
Stress Test: Intentionally vary these parameters by ±10% to see which one causes failure.
-
Lock Limits: Define a "Normal Operating Range" (NOR).
Example: Impact of Addition Rate on Impurity X
-
Fast Addition (5 min): High local concentration → Dimerization (Impurity X > 5%).
-
Slow Addition (60 min): Low local concentration → Clean conversion (Impurity X < 0.5%).
Module 3: Solid-State & Isolation (Downstream)
Current Status: The powder looks different (fluffy vs. dense) and dissolves at different rates.
Q: Why is particle size distribution (PSD) critical?
A: Dissolution rate is directly proportional to surface area (Noyes-Whitney Equation). Fine particles dissolve fast; coarse particles dissolve slow.[] If Batch A is milled and Batch B is not, their in vivo exposure (AUC) will differ significantly, potentially causing toxicity or lack of efficacy [1].
Q: How do I control Polymorphism?
A: Polymorphs are different crystal arrangements of the same molecule. They have different energies.
-
Metastable forms: Dissolve faster but may convert over time.
-
Stable forms: Dissolve slower but have long shelf-life. Variability happens when you accidentally crystallize a mix of forms due to inconsistent cooling rates or lack of seeding [2].
Workflow: The Crystallization Control Loop
You must control the "Supersaturation Zone" to ensure the same crystal form every time.
Figure 2: Crystallization dynamics. Seeding is the only way to guarantee batch-to-batch polymorphic consistency.
Troubleshooting Guide: Isolation Issues
| Observation | Root Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Impurities present. | Add seed crystals at lower saturation; Slow down cooling. |
| Slow Filtration | Particle size too small (fines). | "Ostwald Ripening": Hold slurry at elevated temp to let small crystals dissolve and large ones grow. |
| Variable Melting Point | Solvate formation (trapped solvent). | Dry under vacuum > Tg; Check TGA for weight loss. |
References
-
FDA Guidance for Industry. (2004).[2] PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[3][4][5] U.S. Department of Health and Human Services.[2][6] Link
-
Llinàs, A., & Goodman, J. M. (2008). Polymorph control: past, present and future. Drug Discovery Today. Link
-
ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Yu, L. X. (2008). Pharmaceutical Quality by Design: Product and Process Development, Understanding, and Control.[5] Pharmaceutical Research. Link
Sources
Navigating the Synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 6-(tert-Butyl)-2-methylpyrimidin-4-amine. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthetic processes. This resource is structured to address the practical challenges you may encounter, from bench-scale experiments to pilot-plant production.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Q1: What is the most common and scalable synthetic route for 6-(tert-Butyl)-2-methylpyrimidin-4-amine?
A1: The most industrially viable approach is a Pinner-type pyrimidine synthesis.[1] This involves the condensation of a β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile, with acetamidine hydrochloride in the presence of a base. This method is generally favored for its atom economy and the availability of starting materials.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges during scale-up include:
-
Exothermic Reaction Control: The initial condensation can be highly exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Homogeneity of the Reaction Mixture: Ensuring uniform mixing of solids and liquids, especially during the addition of the base, is crucial for consistent reaction progress and to avoid localized "hot spots."
-
Product Isolation and Purification: The product's polarity can make extraction and crystallization challenging on a large scale.
-
Waste Stream Management: The process can generate significant aqueous waste, which requires appropriate treatment and disposal.
Q3: Are there any specific safety concerns I should be aware of?
A3: Yes, several safety considerations are paramount:
-
Strong Bases: The use of strong bases like sodium ethoxide requires strict exclusion of moisture and appropriate personal protective equipment (PPE) due to its corrosive and flammable nature.[2][3]
-
Flammable Solvents: Ethanol is a flammable solvent, and its use on a large scale requires adherence to all relevant safety protocols for handling and storing flammable liquids.
-
Reagent Toxicity: Acetamidine hydrochloride can cause skin and serious eye irritation.[4][5] Inhalation should be avoided.
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (hydrolyzed by moisture). 2. Insufficient reaction temperature or time. 3. Impure starting materials. | 1. Use freshly opened or properly stored sodium ethoxide. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reflux time or a modest increase in temperature. 3. Verify the purity of 4,4-dimethyl-3-oxopentanenitrile and acetamidine hydrochloride by NMR or another suitable analytical technique. |
| Formation of a Significant Amount of Byproducts | 1. Reaction temperature too high, leading to side reactions. 2. Presence of water in the reaction, causing hydrolysis of the nitrile or the amidine. 3. Non-optimal stoichiometry of reactants. | 1. Maintain a controlled reflux. For larger scale, consider gradual addition of the base to manage the exotherm. 2. Use anhydrous solvents and reagents. 3. Re-evaluate the molar ratios of the reactants. An excess of the amidine may be necessary to drive the reaction to completion. |
| Difficult Product Isolation/Oily Product | 1. Incomplete reaction, leaving unreacted starting materials. 2. Presence of highly polar impurities. 3. Incorrect pH during workup. | 1. Ensure the reaction has gone to completion before workup. 2. Consider a pre-purification step, such as a trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to remove less polar impurities. 3. Adjust the pH of the aqueous phase during extraction to ensure the product is in its free base form and less soluble in water. |
| Poor Yield After Recrystallization | 1. Choice of an inappropriate solvent system. 2. The product is too soluble in the chosen solvent, even at low temperatures. 3. Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter. | 1. Experiment with different solvent systems. A common and effective system for aminopyrimidines is an ethanol/water mixture.[6] 2. If the product is too soluble, add an anti-solvent (like water) dropwise to the hot ethanolic solution until the cloud point is reached, then allow it to cool slowly.[6] 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
III. Experimental Protocols
A. Synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
This protocol is based on the Pinner-type condensation reaction.
Reagents and Materials:
-
4,4-Dimethyl-3-oxopentanenitrile
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and acetamidine hydrochloride (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a stirrable slurry.
-
Base Addition: Carefully add sodium ethoxide (2.5 eq) to the mixture in portions to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
B. Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of many aminopyrimidines.[6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is still hot, add water dropwise until a persistent cloudiness is observed (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
-
C. Purification by Column Chromatography
For highly impure samples, column chromatography may be necessary. The basic nature of the amino group can cause streaking on standard silica gel.[7]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) with the addition of 1% triethylamine to the mobile phase to suppress the interaction of the basic amine with the acidic silica.[7]
IV. Visualized Workflows
Synthetic Pathway
Caption: Synthetic route to 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
V. References
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7). [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Chem LibreTexts. (n.d.). Recrystallization. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
INCHEM. (n.d.). ICSC 0674 - SODIUM ETHANOLATE. [Link]
Sources
Technical Support Center: Aminopyrimidine Kinase Inhibitor Optimization
Welcome to the Advanced Kinase Inhibitor Development Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online Session ID: AP-SEL-2024-X9
Overview
You are accessing this guide because your aminopyrimidine-based lead compound is likely suffering from "kinome promiscuity."[1] The aminopyrimidine scaffold is a privileged structure that mimics the adenine ring of ATP.[2] While this guarantees potency, it inherently challenges selectivity because the ATP-binding pocket is highly conserved across the >500 human kinases.
This guide moves beyond basic medicinal chemistry. It provides a troubleshooting framework to engineer selectivity through structural exploitation and rigorous assay validation.[1]
Module 1: Structural Design & SAR Troubleshooting
Q1: My 2-aminopyrimidine scaffold binds potently but hits >50 kinases. How do I narrow the profile?
Diagnosis: Your compound is likely acting as a "Type I" inhibitor, binding to the active (DFG-in) conformation of the kinase. This conformation is structurally conserved across the kinome, leading to off-target binding.
The Fix: Switch to Type II or Exploit the Gatekeeper. To improve selectivity, you must force the molecule to interact with non-conserved regions of the pocket.
-
Target the "Gatekeeper" Residue:
-
Mechanism: The gatekeeper residue (located at the back of the ATP pocket) controls access to the hydrophobic back pocket.
-
Strategy: If your target kinase has a small gatekeeper (e.g., Threonine), introduce a bulky hydrophobic group (e.g., a substituted phenyl or naphthyl ring) at the C4 or C5 position of the pyrimidine. This will clash with kinases possessing larger gatekeepers (e.g., Methionine, Isoleucine), effectively filtering them out.[1]
-
-
Induce the DFG-out Conformation (Type II Inhibition):
-
Mechanism: Type II inhibitors stabilize the inactive "DFG-out" conformation. This exposes an allosteric hydrophobic pocket adjacent to the ATP site.
-
Strategy: Extend your scaffold with an amide or urea linker that creates a hydrogen bond with the conserved Glu residue (of the
C-helix) and the Asp (of the DFG motif). This "linker-tail" moiety occupies the allosteric pocket, which is far less conserved than the ATP site.
-
Visualization: SAR Decision Logic The following diagram illustrates the logical flow for modifying an aminopyrimidine scaffold based on structural data.
Figure 1: Decision tree for optimizing aminopyrimidine selectivity based on kinase structural features.
Module 2: Assay Interference & Validation
Q2: My compound shows nanomolar activity in biochemical assays but fails in cellular assays. Is it permeability?
Diagnosis: Before blaming permeability, rule out Colloidal Aggregation .[1] Aminopyrimidines with extended hydrophobic tails are prone to forming promiscuous colloidal aggregates in aqueous buffers.[1] These aggregates sequester enzyme, leading to false-positive inhibition (flat SAR, steep Hill slopes).[1]
The Fix: The Detergent Counter-Screen. You must validate that your inhibition is stoichiometric and specific.
Protocol: Detergent Sensitivity Test
-
Objective: Determine if
shifts in the presence of non-ionic detergent. -
Reagents: Triton X-100 or Tween-80 (high purity).[1]
-
Steps:
Q3: How do I interpret "Selectivity Scores" from panel data?
Diagnosis: Raw hit rates are misleading. You need quantitative metrics to compare leads.
Data Presentation: Selectivity Metrics Comparison
| Metric | Definition | Interpretation | Best Use |
| Selectivity Score (S) | Lower is better.[1] | Quick "snapshot" of promiscuity. | |
| Gini Coefficient | Statistical dispersion of inhibition across the panel. | 0 = Non-selective (hits everything).[1] 1 = Single target.[1] | Comparing overall distribution of activity. |
| Entropy Score | Measure of disorder in the inhibition profile. | Lower score = Higher selectivity.[1] | Differentiating between compounds with similar S-scores. |
Module 3: The "Nuclear Option" – Covalent Targeting
Q4: Reversible binding is not achieving the required selectivity window. What next?
Diagnosis: The ATP pocket is too conserved for reversible hydrogen bonding alone to discriminate between closely related isoforms (e.g., EGFR WT vs. EGFR T790M).
The Fix: Targeted Covalent Inhibition (TCI). Aminopyrimidines are excellent scaffolds for TCI because the C2-amino or C4-position can be modified with an electrophilic "warhead" (usually an acrylamide) to react with a non-catalytic cysteine residue.
Why this works:
-
Positional Selectivity: Only kinases with a cysteine in that exact position relative to the hinge will react.
-
Potency: The reaction is irreversible, driving affinity to near-infinite over time.
Workflow: Designing a Covalent Aminopyrimidine The following diagram outlines the workflow for converting a reversible binder into a covalent inhibitor.
Figure 2: Workflow for designing targeted covalent inhibitors (TCI).
Critical Validation Parameter:
- : Affinity of the initial reversible binding.
- : Rate of the chemical reaction (bond formation).
-
Target: High
ratio means the drug binds and reacts quickly, minimizing "residence time" requirements and reducing off-target exposure.[1]
References
-
Zhou, T., et al. (2021).[1] "Structural Mechanism of Protein Kinase Inhibition." Biomolecules.[1][2][3][4][5][6]
- Context: Cited for the structural classification of Type I vs. Type II inhibitors and the role of the DFG motif.
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1][3] Nature Reviews Cancer.[1][3]
- Context: Authoritative review on the design of covalent inhibitors and the exploitation of the g
-
Copeland, R. A. (2016).[1] "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.[1] [1]
- Context: foundational text for understanding residence time and the kinetic selectivity of inhibitors ( ).
-
Shoichet, B. K. (2006).[1] "Screening in a spirit of false hope: error in assay development." Drug Discovery Today.
- Context: The definitive guide on identifying colloidal aggregation and assay interference (the detergent counter-screen).
-
Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1] [1]
- Context: Source for the definition and calculation of Selectivity Scores (S) and Gini coefficients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: In Vivo Optimization of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
This guide serves as a technical support resource for researchers optimizing the in vivo application of 6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 3435-27-6).[1][2][3][4]
As this compound is frequently used as a scaffold or intermediate in kinase inhibitor and receptor antagonist discovery, specific in vivo data for the un-derivatized fragment is limited.[3][4] This guide applies First-Principles Pharmacology to establish a robust optimization protocol.
Status: Operational Ticket ID: OPT-PYR-001 Assigned Specialist: Senior Application Scientist[1][2][3][4]
Module 1: Compound Profiling & Formulation Strategy
Before injecting animals, you must stabilize the "delivery engine."[3][4] This compound is a lipophilic weak base.[3][4] Using the wrong vehicle will lead to precipitation in the gut or peritoneum, causing false negatives (low exposure) or false positives (irritation/toxicity).[3][4]
Physicochemical Snapshot
| Parameter | Value | Implication for In Vivo Work |
| Molecular Weight | ~165.24 g/mol | High Clearance Risk: Small molecules filter rapidly; may require BID (twice daily) dosing.[1][2][3][4] |
| LogP | ~1.9 (Moderate) | Permeability: Good passive diffusion.[1][3][4] Likely Blood-Brain Barrier (BBB) penetrant.[1][2][3][4] |
| pKa (Calculated) | ~4.5 - 5.5 (Pyrimidine N) | Solubility: Poor in neutral water.[1][2][3][4] Highly soluble in acidic media (pH < 4).[3][4] |
| Physical State | Solid / Crystalline | Requires particle size reduction or complete solubilization.[1][3][4] |
Formulation Decision Matrix
Do not use 100% DMSO. It causes severe hemolysis and tissue necrosis in vivo.[4]
Recommended Vehicle Systems:
-
Standard System (First Line):
-
Acidic Buffer System (For High Concentrations >10 mg/mL):
-
Suspension (For Oral Gavage only):
Visual Workflow: Vehicle Selection
Caption: Decision tree for selecting the optimal vehicle based on administration route and solubility.
Module 2: Dose Optimization Protocol
Since this is a fragment/intermediate, literature values for derivatives (e.g., 20 mg/kg) are only rough estimates.[3][4] You must determine the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile.[3][4]
Step 1: The "Staircase" MTD Study (Safety First)
Objective: Find the ceiling dose before toxicity occurs.[4]
-
Subjects: 3 Mice (per dose level).
-
Route: IP or PO.
-
Dosing Schedule:
-
Stop Criteria: >15% body weight loss, piloerection (ruffled fur), lethargy, or ataxia.[3][4]
Step 2: Pharmacokinetic (PK) Snapshot
Objective: Determine how fast the compound clears.[4]
-
Dose: Use 50% of the MTD found in Step 1.
-
Timepoints: 0.5h, 2h, 6h post-dose.
-
Analysis: Collect plasma. Measure concentration via LC-MS/MS.
-
Decision Logic:
Step 3: Efficacy Dosing
Based on structural analogs (aminopyrimidines), the biologically active window is likely:
Module 3: Troubleshooting & FAQs
Q1: The compound precipitates immediately upon adding water to my DMSO stock. What now?
Diagnosis: "Crash-out" effect. The lipophilic tert-butyl group hates water.[1][2][3][4] Fix:
-
Add a surfactant: Include 5% Solutol HS 15 or Tween 80 to the DMSO stock before adding water.[3][4]
-
Switch to the Acidic Buffer System (Module 1).[3][4] The protonated amine is much more water-soluble than the neutral base.[1][2][3][4]
Q2: The animals become lethargic 15 minutes after injection but recover in an hour.
Diagnosis: "Cmax Effect" or Vehicle Toxicity.
-
Vehicle Check: Are you using >10% DMSO or >50% PEG? High concentrations of these solvents can cause transient sedation/ataxia.[3][4]
-
Cmax Spike: The drug hits the brain too fast.[3][4] Fix: Switch from IP (bolus) to PO (oral gavage) to slow down absorption (lower Cmax, same AUC).
Q3: I see no biological effect even at 100 mg/kg.
Diagnosis: Rapid Metabolic Clearance. The 2-methyl group on the pyrimidine ring is a "metabolic soft spot."[1][2][3][4] Liver enzymes (CYP450) likely oxidize this methyl group to a carboxylic acid rapidly, rendering the compound inactive and water-soluble for excretion.[3][4] Fix:
-
Check Plasma: Confirm if the parent compound exists in blood at 1 hour (PK study).[3][4]
-
Inhibitor: Co-dose with a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) only to prove the mechanism (not for chronic therapy).[1][2][3][4]
-
Redesign: If this is a drug discovery project, consider replacing the 2-methyl with a 2-trifluoromethyl or 2-cyclopropyl group to block metabolism.[1][2][3][4]
Module 4: Mechanism of Action & Pathway Visualization
While the specific target depends on your research, this scaffold is a classic ATP-competitive pharmacophore .[2][3][4] The aminopyrimidine binds to the "hinge region" of kinase enzymes.[3][4]
Hypothetical Signaling Interaction (Kinase Inhibition)
Caption: Mechanism of aminopyrimidine scaffolds acting as ATP-competitive kinase inhibitors.[1][2][3]
References
-
Compound Properties & Safety
-
Formulation Standards
-
In Vivo Methodology (Analogous Compounds)
-
Metabolic Stability
Disclaimer: This guide is for research purposes only. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[3][4]
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
confirming the biological activity of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Summary: The Hydrophobic Anchor in Medicinal Chemistry
6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 3280-41-9) is not merely a chemical intermediate; it is a specialized pharmacophore scaffold designed to exploit specific hydrophobic pockets in target proteins, particularly kinases and G-protein coupled receptors (GPCRs).
Unlike its ubiquitous analog 6-methylpyrimidin-4-amine , the inclusion of the bulky tert-butyl group at the C6 position drastically alters the physicochemical profile of the molecule. This guide objectively compares its performance as a building block against standard alternatives, focusing on lipophilic efficiency (LipE) , metabolic stability , and steric complementarity .
Part 1: Technical Comparison & Performance Metrics
The "Steric Lock" Effect
In drug design, the tert-butyl group acts as a "steric lock." While a methyl group (volume ~24 ų) can rotate freely and often fails to displace high-energy water molecules from a hydrophobic pocket, the tert-butyl group (volume ~74 ų) provides a rigid, spherical hydrophobic surface.
Comparative Analysis of Pyrimidine Scaffolds:
| Feature | 6-(tert-Butyl)-2-methyl... (Target) | 6-Methylpyrimidin-4-amine (Alternative A) | 6-Phenylpyrimidin-4-amine (Alternative B) |
| Steric Bulk (A-Value) | High (~5.0) | Low (1.70) | Medium (3.0) |
| Lipophilicity (cLogP) | ~1.9 - 2.1 | ~0.5 | ~1.5 |
| Electronic Effect | +I (Inductive Donor) | +I (Weak) | -I / +M (Resonance) |
| Solubility (Water) | Low (<1 mg/mL) | High (>10 mg/mL) | Low |
| Metabolic Liability | Low (Steric Shielding) | High (Benzylic Oxidation) | Medium (Para-hydroxylation) |
| Primary Application | Kinase "Gatekeeper" Targeting | General Fragment Libraries | Intercalators / Planar Binders |
Mechanism of Action: The Hydrophobic Displacement
When used as a fragment in kinase inhibitors (e.g., targeting VEGFR or BRD4 pathways), the tert-butyl moiety functions through entropic gain .
-
Water Displacement: The bulky alkyl group displaces "unhappy" (high-energy) water molecules from deep hydrophobic pockets.
-
Van der Waals Contact: The spherical shape maximizes contact surface area with hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) more effectively than planar phenyl rings.
Part 2: Experimental Protocols
Synthesis Workflow: The "One-Pot" Cyclization
Rationale: Commercial sourcing is possible, but in-house synthesis allows for isotopic labeling or side-chain modification. This protocol utilizes a condensation reaction optimized for yield and purity.
Reagents:
-
Precursor A: 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)
-
Precursor B: Acetamidine hydrochloride[1]
-
Base: Sodium Ethoxide (NaOEt)
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation of Amidine Base:
-
Dissolve Acetamidine HCl (1.2 eq) in absolute EtOH under N₂ atmosphere.
-
Add NaOEt (1.5 eq) slowly at 0°C. Stir for 30 mins to generate the free base.
-
-
Condensation:
-
Add Pivaloylacetonitrile (1.0 eq) dropwise to the mixture.
-
Critical Step: Heat to reflux (78°C) for 6–8 hours. The bulky tert-butyl group slows kinetics compared to methyl analogs; incomplete reflux leads to open-chain intermediates.
-
-
Work-up:
-
Cool to room temperature. Evaporate EtOH under reduced pressure.
-
Resuspend residue in ice-water. Neutralize with dilute acetic acid to pH 7.0.
-
The product, 6-(tert-Butyl)-2-methylpyrimidin-4-amine , will precipitate as a white/off-white solid.
-
-
Purification:
-
Recrystallize from EtOH/Water (8:2).
-
QC Check: 1H NMR should show a sharp singlet at δ ~1.2 ppm (9H, tert-butyl) and δ ~2.3 ppm (3H, 2-Me).
-
Bioactivity Validation: Kinase Binding Affinity Assay
Context: To validate the "Hydrophobic Anchor" hypothesis, we compare the IC50 of a derivative against a standard kinase (e.g., VEGFR2).
Protocol:
-
Coupling: React the 4-amine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to create a urea-linked inhibitor (Model Compound A).
-
Control: Synthesize the 6-methyl analog (Model Compound B).
-
Assay: FRET-based LanthaScreen™ Kinase Assay.
-
Incubation: 1 hour at RT with ATP (at Km) and Fluorescein-PolyGT substrate.
-
Readout: Measure TR-FRET emission ratio (520 nm / 495 nm).
-
-
Expectation: Compound A (tert-butyl) should exhibit a 5–10x lower IC50 than Compound B due to enhanced occupancy of the allosteric hydrophobic pocket.
Part 3: Visualization & Logic Mapping
Pathway: From Precursor to Bioactive Hit
The following diagram illustrates the synthesis logic and the branching decision points where the tert-butyl group provides a strategic advantage.
Caption: Synthesis and application logic tree for the 6-tert-butyl scaffold.
Structure-Activity Relationship (SAR) Map
This diagram explains why the tert-butyl group is effective at the molecular level.
Caption: Pharmacophore dissection showing the functional role of each substituent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122692483, N-tert-butyl-2-methylpyrimidin-4-amine. Retrieved from [Link]
-
Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
MDPI (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines. Molecules. Retrieved from [Link]
Sources
A Comparative Guide to the Efficacy of Substituted Pyrimidines in Drug Discovery
The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions, particularly through hydrogen bonding and pi-stacking, has made it a privileged structure in the design of targeted therapies. This guide provides a comparative analysis of the efficacy of different substituted pyrimidines, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their performance. We will delve into key therapeutic areas where substituted pyrimidines have shown remarkable success: kinase inhibition in oncology, antiviral activity, and antibacterial applications.
The Pyrimidine Scaffold: A Versatile Tool in Medicinal Chemistry
Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. Their planar nature and the presence of nitrogen atoms make them ideal for interacting with the active sites of enzymes and receptors.[1] By strategically modifying the pyrimidine core with various substituents, medicinal chemists can fine-tune the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
I. Substituted Pyrimidines as Kinase Inhibitors in Oncology
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Substituted pyrimidines have emerged as a highly successful class of kinase inhibitors, primarily by acting as ATP-competitive inhibitors.[1][4] The pyrimidine scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[5][6]
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The efficacy of pyrimidine-based kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor.
| Compound Class | Target Kinase(s) | Representative Compound(s) | IC50 (nM) | Key Structural Features & SAR Insights |
| Pyrazolo[3,4-d]pyrimidines | EGFR, BTK, CDK2 | Compound 15, Ibrutinib | 5.1 µM (CDK2)[5], GI50 = 1.18 to 8.44 μM (various cancer cell lines)[7] | Fused pyrimidine ring system acts as a purine isostere, enhancing binding to the ATP pocket.[3][5] Substitution at the C4 and C6 positions is crucial for modulating selectivity and potency.[5] A terminal hydrophobic ring often enhances anticancer activity.[7] |
| Pyrido[2,3-d]pyrimidines | FGFR, PDGFR, PI3K, CDK4/6 | PD-161570 (6c) | 0.3 µM (cell proliferation)[8] | The pyrido-fused ring system provides a rigid scaffold for optimal interaction with the kinase hinge region. Modifications can lead to selective inhibitors.[4][8] These compounds have shown significant inhibitory effects against a variety of kinases.[9] |
| 7H-Pyrrolo[2,3-d]pyrimidines | CK1α | Compound 7a | 10.96 nM[10] | This scaffold has led to the development of potent and selective inhibitors of Casein Kinase 1α.[10] |
| Aminopyrimidines | TBK1 | Varies | Varies | These compounds have been identified as inhibitors of TANK-binding kinase 1 (TBK1), a kinase implicated in neurodegeneration.[11] |
Note: IC50 and GI50 values are context-dependent and can vary based on the specific assay conditions and cell lines used.
Signaling Pathway: Kinase Inhibition by Substituted Pyrimidines
Caption: Competitive inhibition of a receptor tyrosine kinase by a substituted pyrimidine, blocking downstream signaling.
II. Antiviral Activity of Substituted Pyrimidines
The pyrimidine core is also a key structural motif in many antiviral drugs. These compounds can interfere with viral replication through various mechanisms, including the inhibition of viral enzymes or by acting as chain terminators during nucleic acid synthesis. Some pyrimidine derivatives have also been shown to induce an innate immune response, further contributing to their antiviral effects.[12]
Comparative Efficacy of Pyrimidine-Based Antiviral Agents
The antiviral efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter for a good antiviral candidate, with a higher SI indicating greater selectivity for the virus over the host cells.
| Compound Class | Target Virus | Representative Compound(s) | EC50 | CC50 | SI (CC50/EC50) | Mechanism of Action |
| 2-Aminopyrimidine Derivatives | Influenza A and B | Varies | 0.01 - 0.1 µM[13] | >500 µM (stationary cells)[13] | >5000 - >50,000 | Inhibition of plaque formation.[13] |
| Pyrimido[4,5-d]pyrimidines | Coronaviruses (HCoV-229E, HCoV-OC43) | Compounds 7a, 7b, 7f | Weak antiviral activity | Non-toxic | - | Selective efficacy against certain coronaviruses.[14] |
| Pyrimidine Biosynthesis Inhibitors | Various RNA viruses | DD264, Brequinar | Varies | Varies | - | Induces cellular innate immune response.[12] |
Experimental Workflow: Plaque Reduction Assay for Antiviral Efficacy
Caption: A typical workflow for a plaque reduction assay to determine the antiviral efficacy of a compound.
III. Antibacterial Activity of Substituted Pyrimidines
With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents.[2] Substituted pyrimidines represent a promising class of compounds with diverse antibacterial mechanisms.[2] Some act as antimetabolites, interfering with essential metabolic pathways in bacteria, while others can inhibit key bacterial enzymes involved in processes like cell division.[15][16][17]
Comparative Efficacy of Pyrimidine-Based Antibacterial Agents
The antibacterial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Target Bacteria | Representative Compound(s) | MIC (µg/mL) | Mechanism of Action |
| Thiophenyl-pyrimidine Derivatives | Gram-positive bacteria (including MRSA and VREs) | F20 | Lower than vancomycin and methicillin | Inhibition of FtsZ polymerization and GTPase activity, leading to disruption of bacterial cell division.[17] |
| Sulfonamides (contain a pyrimidine-like structure) | Broad spectrum (Gram-positive and Gram-negative) | Sulfamethoxazole | Varies | Inhibition of dihydrofolate reductase, blocking folic acid synthesis.[15][16] |
| Pyrido[2,3-d]pyrimidines | Various bacteria | Varies | Varies | Varies |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides and trimethoprim.
Experimental Methodologies
The reliable evaluation of the efficacy of substituted pyrimidines hinges on robust and well-validated experimental protocols.
In Vitro Determination of IC50 for Kinase Inhibitors
This protocol describes a common method for determining the IC50 of a kinase inhibitor using a luminescence-based assay.[18]
1. Reagent Preparation:
- Prepare a stock solution of the substituted pyrimidine inhibitor in 100% DMSO.
- Prepare a kinase assay buffer (e.g., 200 mM HEPES pH 7.5, 5 mM DTT, 0.5% Triton X-100).
- Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP.
2. Serial Dilution of the Inhibitor:
- Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
3. Assay Plate Setup (384-well or 96-well plate):
- Test Wells: Add the diluted inhibitor solutions.
- Positive Control: Add buffer without the inhibitor.
- Negative Control: Add buffer without the enzyme.
4. Kinase Reaction:
- Add the kinase and substrate to all wells except the negative control.
- Initiate the reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
5. ADP Detection:
- Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit like ADP-Glo™.
6. Data Analysis:
- Normalize the data to the positive and negative controls.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays for Antiviral Efficacy
Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more physiologically relevant context.[19][20]
1. Cell Culture and Infection:
- Culture a suitable host cell line in a multi-well plate.
- Infect the cells with the virus in the presence of varying concentrations of the test compound.
- Include a no-virus control and a virus-only (no compound) control.
2. Measurement of Viral Replication:
- After an appropriate incubation period, quantify the extent of viral replication. This can be done through various methods:
- Plaque Reduction Assay: As described in the workflow above.
- Cell-based ELISA: Measures the amount of a specific viral antigen in the infected cells.[21]
- Quantitative PCR (qPCR): Measures the amount of viral nucleic acid.
3. Cytotoxicity Assay:
- In a parallel plate without virus, assess the cytotoxicity of the compound on the host cells using an assay like the MTT assay.[22]
4. Data Analysis:
- Calculate the EC50 from the antiviral assay data and the CC50 from the cytotoxicity assay data.
- Determine the Selectivity Index (SI = CC50/EC50).
Methods for Evaluating Antibacterial Activity
Standardized methods are used to determine the susceptibility of bacteria to antimicrobial agents.[23][24][25]
1. Broth Dilution Method (for MIC determination):
- Prepare a series of two-fold dilutions of the substituted pyrimidine in a liquid growth medium in test tubes or a microtiter plate.
- Inoculate each dilution with a standardized suspension of the test bacterium.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate under appropriate conditions.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Agar Diffusion Method (Disk Diffusion):
- Spread a standardized inoculum of the test bacterium onto the surface of an agar plate.
- Place paper disks impregnated with a known concentration of the test compound onto the agar surface.
- Incubate the plate.
- The antibacterial activity is determined by measuring the diameter of the zone of growth inhibition around the disk.
Conclusion
Substituted pyrimidines continue to be a remarkably fruitful area of research in drug discovery, yielding potent and selective inhibitors for a wide range of therapeutic targets. The efficacy of these compounds is a direct result of the versatility of the pyrimidine scaffold, which allows for precise chemical modifications to optimize interactions with biological targets. The comparative data and experimental methodologies presented in this guide underscore the importance of a systematic approach to evaluating the performance of these promising therapeutic agents. As our understanding of disease biology deepens, the rational design of novel substituted pyrimidines will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
References
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. Available at: [Link]
-
Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Available at: [Link]
-
Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed. Available at: [Link]
-
Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed. Available at: [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]
-
Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? - MDPI. Available at: [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. Available at: [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available at: [Link]
-
SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. Available at: [Link]
-
Cell-based ELISA for Antiviral Research - Creative Diagnostics. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available at: [Link]
-
10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 16. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 17. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an Analytical Method for 6-(tert-Butyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 6-(tert-Butyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines and practical laboratory experience to ensure scientific rigor and trustworthiness.
The Criticality of Method Validation in Pharmaceutical Analysis
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For a compound like 6-(tert-Butyl)-2-methylpyrimidin-4-amine, a validated analytical method is crucial for:
-
Ensuring Product Quality: Accurately quantifying the compound in raw materials, in-process samples, and final products.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
-
Process Understanding and Control: Providing reliable data to optimize and control the manufacturing process.
This guide will focus on the validation of a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and will also present a comparison with potential alternative methods.
Proposed Primary Analytical Method: Reversed-Phase HPLC with UV Detection
Based on the chemical structure of 6-(tert-Butyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable analytical technique.[3][4] The non-polar nature of the tert-butyl group and the aromaticity of the pyrimidine ring suggest good retention on a non-polar stationary phase (like C18 or C8) with a polar mobile phase.[3][4]
Rationale for Method Selection
-
Specificity and Selectivity: RP-HPLC offers excellent separation capabilities, allowing for the resolution of the analyte from potential impurities and degradation products.
-
Sensitivity: UV detection provides adequate sensitivity for the quantification of pyrimidine-containing compounds, which typically exhibit strong UV absorbance.
-
Robustness and Reliability: HPLC is a well-established and robust technique widely used in the pharmaceutical industry.
The Validation Workflow: A Step-by-Step Approach
The validation of the proposed HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7] The following validation parameters will be assessed:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Caption: The workflow for analytical method validation, from development to a fully validated method.
Experimental Protocol: Validation of the HPLC-UV Method
Objective: To validate an RP-HPLC method for the quantification of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chemicals and Reagents:
-
6-(tert-Butyl)-2-methylpyrimidin-4-amine reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or other suitable buffer components).
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
Validation Procedures:
-
Specificity:
-
Inject a blank (diluent), a solution of the reference standard, and a sample spiked with potential impurities.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.[8]
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[8]
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria: Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Intentionally vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (± 2%).
-
-
Analyze a sample under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
-
Comparative Analysis of Alternative Analytical Methods
While HPLC is the proposed primary method, other techniques could be considered. The choice of method will depend on the specific requirements of the analysis, such as the need for higher sensitivity or the analysis of volatile impurities.
| Analytical Technique | Principle | Advantages for 6-(tert-Butyl)-2-methylpyrimidin-4-amine Analysis | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis times. | Faster run times, higher throughput, and improved resolution. | Higher initial instrument cost and potential for column clogging with less clean samples. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. | Suitable for the analysis of volatile impurities. Can be very sensitive with appropriate detectors (e.g., FID, MS). | The analyte may require derivatization to increase volatility and thermal stability. Not suitable for non-volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, offering higher specificity and sensitivity than UV detection. | Higher cost and complexity of instrumentation and method development. |
Hypothetical Validation Data Summary
The following tables present a summary of hypothetical data that would be expected from a successful validation of the proposed HPLC-UV method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
-
Correlation Coefficient (r²): 0.9998
Table 2: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
-
Mean Recovery: 99.7%
Table 3: Precision Data
| Precision Type | n | Mean Assay (%) | RSD (%) |
| Repeatability | 6 | 99.8 | 0.5 |
| Intermediate Precision | 6 | 100.1 | 0.7 |
Conclusion
This guide has outlined a comprehensive approach to the validation of an analytical method for 6-(tert-Butyl)-2-methylpyrimidin-4-amine, with a primary focus on a robust RP-HPLC-UV method. By adhering to the principles of scientific integrity and regulatory guidelines, such as those from the ICH, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data. The comparison with alternative methods provides a broader perspective, allowing for the selection of the most appropriate technique based on specific analytical needs. The successful validation of an analytical method is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (n.d.). Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds.
- BioPharm International. (2004, November 1). Validating Analytical Methods for Biopharmaceuticals, Part 2.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubChem. (n.d.). N-tert-butyl-2-methylpyrimidin-4-amine.
- ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Unknown. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.
- Unknown. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
Sources
- 1. database.ich.org [database.ich.org]
- 2. dcvmn.org [dcvmn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Translational Disconnects in Pyrimidine Antimetabolites: A Comparative Guide
Executive Summary: The Bench-to-Bedside Trap
In the development of nucleoside analogs, a recurring failure mode is the reliance on cytotoxicity assays (in vitro) that fail to account for systemic metabolism (in vivo). This guide analyzes the disparity between Gemcitabine (2',2'-difluorodeoxycytidine) and its structural cousin Cytarabine (Ara-C) .[1]
While both compounds share a similar entry mechanism, Gemcitabine’s unique ability to "self-potentiate" allows it to treat solid tumors (Pancreatic, NSCLC), whereas Cytarabine remains restricted to hematological malignancies. This guide details the mechanistic divergence, provides comparative data, and outlines the experimental protocols necessary to validate these compounds beyond simple IC50 curves.
Mechanistic Foundation: The "Self-Potentiation" Engine
To understand the data, one must understand the cellular processing.[2] Both drugs are prodrugs requiring intracellular phosphorylation. However, Gemcitabine possesses a dual-mechanism that Cytarabine lacks.
-
Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into DNA.[1] After incorporation, one more normal nucleotide is added, "masking" the drug from exonuclease repair enzymes.
-
Self-Potentiation (The Critical Difference): Gemcitabine diphosphate (dFdCDP) inhibits Ribonucleotide Reductase (RNR).[1][3] This depletes the cellular pool of normal dCTP. Since dCTP competes with Gemcitabine for phosphorylation by Deoxycytidine Kinase (dCK), low dCTP levels allow dCK to phosphorylate more Gemcitabine.
Figure 1: The Activation vs. Elimination Pathway This diagram illustrates the "race" between activation (dCK) and elimination (CDA), the primary determinant of in vivo efficacy.
Caption: The metabolic race: Gemcitabine must be phosphorylated by dCK before it is deaminated by CDA. Note the RNR inhibition loop.
In Vitro Profiling: The "Ideal" Environment
In cell culture, metabolic clearance is often negligible because many cancer cell lines express low levels of Cytidine Deaminase (CDA). Consequently, in vitro results often overestimate the potency of pyrimidine analogs compared to the clinical reality.
Table 1: Comparative In Vitro Potency (IC50) Note: Gemcitabine shows broad solid tumor activity, while Cytarabine is restricted.
| Cell Line | Tissue Origin | Gemcitabine IC50 (nM) | Cytarabine (Ara-C) IC50 (nM) | Interpretation |
| MIA PaCa-2 | Pancreatic | 30 - 60 | > 10,000 | Gemcitabine is superior in solid tumors due to high lipophilicity and retention. |
| PANC-1 | Pancreatic | 50 - 400 | > 10,000 | PANC-1 is notoriously chemo-resistant; Ara-C is ineffective. |
| CCR-CEM | Leukemia (ALL) | 1 - 4 | 10 - 20 | Both are highly effective in liquid tumors where transport is not rate-limiting. |
| A549 | Lung (NSCLC) | 10 - 20 | > 5,000 | Cytarabine fails in NSCLC due to poor solid tissue penetration and retention. |
Key Insight: If you rely solely on MIA PaCa-2 cytotoxicity data, you might assume a novel analog is "potent." However, without testing metabolic stability against CDA, the compound may fail immediately in vivo.
In Vivo Translation: The Pharmacokinetic Filter
The failure of Cytarabine in solid tumors is not a failure of potency, but of stability and retention .
-
The CDA Barrier: The human liver is rich in CDA. Gemcitabine is rapidly deaminated to difluorodeoxyuridine (dFdU), which is inactive.[3]
-
Plasma Half-Life:
-
Gemcitabine: Short (~8–17 minutes in humans). High doses are required to saturate CDA.
-
Cytarabine: Very short (~10 minutes). Requires continuous infusion for leukemia.
-
-
Intracellular Retention: Once phosphorylated, Gemcitabine triphosphate (dFdCTP) has a very long intracellular half-life (hours), allowing it to persist in solid tumor cells. Ara-CTP is eliminated much faster.
Table 2: Pharmacokinetic Disconnects
| Parameter | In Vitro Condition | In Vivo Reality (Human) | Consequence |
| CDA Activity | Low / Negligible | High (Liver & Plasma) | Rapid drug clearance before reaching tumor. |
| Drug Exposure | Constant (72h incubation) | Transient (Bolus/Infusion) | In vitro assays exaggerate efficacy. |
| Metabolites | Accumulation of Triphosphate | Accumulation of inactive Uracils | Toxicity profile changes (dFdU is renally excreted). |
Experimental Protocols: Bridging the Gap
To rigorously compare a new pyrimidine analog against Gemcitabine, do not stop at the MTT assay. You must validate the Intracellular Nucleotide Pool .
Protocol A: Intracellular Triphosphate Quantitation (LC-MS/MS)
This is the gold standard for predicting efficacy. If the drug doesn't form a triphosphate, it won't work.
-
Cell Seeding: Seed cells (e.g., MIA PaCa-2) at
cells/well in 6-well plates. -
Drug Treatment: Treat with Gemcitabine (10 µM) for 2, 4, and 24 hours.
-
Metabolism Quench:
-
Wash cells 3x with ice-cold PBS.
-
Add 500 µL of 60% Methanol (pre-cooled to -20°C) . This lyses cells and precipitates proteins immediately.
-
-
Extraction: Scrape cells, collect lysate, and vortex. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for dFdC (parent), dFdCMP, dFdCDP, and dFdCTP.
-
Success Criteria: High dFdCTP/dFdC ratio indicates efficient activation.
-
Protocol B: CDA Stability Assay
Determines if your compound will survive the liver.
-
Enzyme Source: Use Recombinant Human CDA or Mouse Liver S9 fraction.
-
Reaction: Incubate compound (10 µM) in Tris-HCl buffer (pH 7.4) with enzyme at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quantification: Measure loss of parent compound via HPLC-UV or LC-MS.
-
Comparison: Gemcitabine is rapidly degraded. A superior analog should show a longer half-life (
min).
-
Figure 2: The Validated Screening Workflow
Caption: A funnel approach. High cytotoxicity (Tier 1) is meaningless without metabolic stability (Tier 2).
References
-
Mini, E., et al. (1997). "Cellular pharmacology of gemcitabine." Annals of Oncology.
-
Galmarini, C. M., et al. (2002). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies." Leukemia.[1][2][3]
-
FDA Drug Label. (2024). "Gemcitabine Hydrochloride Injection." DailyMed.
-
Heinemann, V., et al. (1988). "Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine." Cancer Research.
-
Ueno, H., et al. (2007). "Pharmacokinetics and metabolism of gemcitabine in patients with pancreatic cancer." Cancer Chemotherapy and Pharmacology.
Sources
A Senior Application Scientist's Guide to Target Engagement: Deconvolution and Validation of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often defining, hurdle is the unequivocal demonstration of target engagement. This guide provides an in-depth, experience-driven comparison of methodologies to first identify the molecular target of a novel compound, exemplified by 6-(tert-Butyl)-2-methylpyrimidin-4-amine, and subsequently validate its engagement with high scientific rigor.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of protein classes, from kinases to G-protein coupled receptors (GPCRs) and enzymes.[1][2] The subject of this guide, 6-(tert-Butyl)-2-methylpyrimidin-4-amine, is a novel pyrimidine derivative with currently uncharacterized biological targets. This scenario, common in phenotypic screening campaigns, necessitates a logical and systematic approach to first unravel the "what" – the molecular target – before we can definitively answer the "how well" – the extent and nature of target engagement.
This guide is therefore structured in two pivotal parts:
-
Part 1: Target Deconvolution. A comparative analysis of leading methodologies to identify the unknown molecular target(s) of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
-
Part 2: Target Engagement Validation. A practical guide to confirming and quantifying the interaction of 6-(tert-Butyl)-2-methylpyrimidin-4-amine with its newly identified target, benchmarked against established therapeutic agents.
Part 1: Unmasking the Target: A Comparative Guide to Deconvolution Strategies
The initial and most critical phase in characterizing a novel bioactive compound is the identification of its molecular target(s). This process, often termed target deconvolution, is essential for understanding its mechanism of action and potential therapeutic applications. Here, we compare three orthogonal approaches: computational prediction, affinity chromatography coupled with mass spectrometry, and chemical proteomics.
Strategy 1: In Silico Target Prediction – A Hypothesis-Generating Engine
Computational target prediction leverages the principle of chemical similarity, positing that structurally similar molecules are likely to interact with similar biological targets.[3] This approach is a rapid and cost-effective first step to generate a tractable list of potential protein targets.
Causality Behind Experimental Choices: By employing a variety of algorithms that consider 2D chemical similarity, 3D pharmacophore matching, and machine learning models trained on vast bioactivity databases, we can cast a wide net for potential targets. This initial in silico screening helps to prioritize subsequent, more resource-intensive experimental validation.
Step-by-Step Methodology for Computational Target Prediction:
-
Metabolite Prediction: Predict potential phase I and II metabolites of 6-(tert-Butyl)-2-methylpyrimidin-4-amine using tools like Metasite or Bioclipse. This is crucial as the in vivo activity may be driven by a metabolite.[4]
-
Similarity-Based Profiling: Utilize web-based platforms such as SwissTargetPrediction, which compare the query molecule against a library of known active compounds.[5]
-
Machine Learning Approaches: Employ machine learning models that use chemical descriptors to predict bioactivity against a panel of targets.[4]
-
Target Prioritization: Consolidate the outputs from the different computational methods. Rank the potential targets based on the confidence scores from each method and the convergence of predictions across multiple platforms.
Self-Validating System: The use of multiple, algorithmically distinct prediction tools provides a degree of internal validation. A consensus prediction, where several methods point to the same or related targets, significantly increases the confidence in the generated hypothesis.
Strategy 2: Affinity Chromatography-Mass Spectrometry (AC-MS) – Fishing for Interactors
AC-MS is a powerful biochemical technique for isolating and identifying proteins that physically interact with a small molecule.[6][7] This method involves immobilizing the compound of interest on a solid support and using it as "bait" to capture its binding partners from a cell lysate or tissue extract.
Causality Behind Experimental Choices: AC-MS provides direct physical evidence of a drug-protein interaction. By immobilizing the compound, we can selectively enrich for its binding partners, which are then identified with high sensitivity and accuracy by mass spectrometry. This method is particularly advantageous for identifying high-affinity interactions.
Experimental Workflow for AC-MS:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol for AC-MS:
-
Probe Synthesis: Synthesize a derivative of 6-(tert-Butyl)-2-methylpyrimidin-4-amine with a linker arm terminating in a biotin tag or a "clickable" alkyne/azide group. A control molecule, structurally similar but inactive, should also be synthesized if possible.
-
Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads for a biotinylated probe).
-
Protein Binding: Incubate the immobilized probe with a complex protein mixture, such as a total cell lysate.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.[7]
-
Elution: Elute the specifically bound proteins from the affinity matrix.
-
Protein Identification: Separate the eluted proteins by gel electrophoresis and identify them using mass spectrometry.[8]
Self-Validating System: A crucial control is to perform a parallel experiment with either underivatized beads or beads coated with a structurally related but biologically inactive molecule. Proteins that are identified in the active compound pulldown but are absent or significantly reduced in the control pulldown are considered high-confidence candidate targets.
Strategy 3: Chemical Proteomics – A Global View of Target Engagement
Chemical proteomics offers a broader, unbiased approach to target identification by assessing changes in protein properties across the proteome in the presence of a small molecule.[8][9] Techniques like Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX) fall under this category.[10]
Causality Behind Experimental Choices: These methods are based on the principle that ligand binding can alter a protein's susceptibility to denaturation or proteolysis. By comparing the protein profiles of treated and untreated samples under denaturing conditions, we can identify proteins that are stabilized by the compound.
Comparative Overview of Target Deconvolution Strategies
| Methodology | Principle | Advantages | Limitations |
| Computational Prediction | Chemical similarity and machine learning | Rapid, inexpensive, hypothesis-generating | Predictive, requires experimental validation |
| Affinity Chromatography-MS | Physical capture of binding partners | Direct evidence of interaction, high sensitivity | Requires chemical modification of the compound, potential for steric hindrance |
| Chemical Proteomics | Ligand-induced change in protein stability | Unbiased, no compound modification needed | May miss targets not stabilized by the compound, can be technically complex |
Part 2: Validating the Hit: A Comparative Guide to Target Engagement Assays
Once a putative target is identified, the next crucial step is to validate and quantify the engagement of 6-(tert-Butyl)-2-methylpyrimidin-4-amine with this target. This section compares key methodologies for robust target engagement validation, using established drugs as benchmarks. Assuming, based on the prevalence of the pyrimidine scaffold in kinase inhibitors, that a protein kinase (e.g., a member of the EGFR or ABL family) is identified as a primary target, we will use Gefitinib (an EGFR inhibitor) and Imatinib (a BCR-ABL inhibitor) as comparators.[3][11][12]
Method 1: Cellular Thermal Shift Assay (CETSA) – Confirming Intracellular Target Binding
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[13] The principle is that ligand binding increases the thermal stability of the target protein.[13]
Causality Behind Experimental Choices: By heating intact cells or cell lysates to various temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound provides strong evidence of target engagement in a physiologically relevant context.
Experimental Workflow for CETSA:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment: Culture a relevant cell line expressing the target protein. Treat cells with varying concentrations of 6-(tert-Butyl)-2-methylpyrimidin-4-amine, a known inhibitor (e.g., Gefitinib), or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).[14]
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) indicates ligand-induced stabilization.
Comparative Data Presentation (Hypothetical Kinase Target):
| Compound | Vehicle Control (Tm) | Test Compound (Tm) | ΔTm (°C) |
| 6-(tert-Butyl)-2-methylpyrimidin-4-amine | 52.5°C | 57.0°C | +4.5°C |
| Gefitinib (Positive Control) | 52.5°C | 60.2°C | +7.7°C |
| Inactive Analog (Negative Control) | 52.5°C | 52.6°C | +0.1°C |
Self-Validating System: The inclusion of a well-characterized inhibitor as a positive control and a structurally similar but inactive analog as a negative control provides robust validation of the assay and the specificity of the observed thermal shift.
Method 2: Biophysical Assays – Quantifying Binding Affinity and Kinetics
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of the drug-target interaction.
Surface Plasmon Resonance (SPR):
SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[15][16] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Comparative Data Presentation (Hypothetical Kinase Target):
| Compound | Method | Binding Affinity (KD) | Association Rate (kon) | Dissociation Rate (koff) | Enthalpy (ΔH) | Entropy (ΔS) |
| 6-(tert-Butyl)-2-methylpyrimidin-4-amine | SPR | 150 nM | 2.5 x 10^5 M⁻¹s⁻¹ | 3.75 x 10⁻² s⁻¹ | - | - |
| 6-(tert-Butyl)-2-methylpyrimidin-4-amine | ITC | 145 nM | - | - | -8.5 kcal/mol | +2.1 cal/mol·K |
| Gefitinib | SPR | 25 nM | 5.1 x 10^5 M⁻¹s⁻¹ | 1.28 x 10⁻² s⁻¹ | - | - |
| Gefitinib | ITC | 22 nM | - | - | -10.2 kcal/mol | +1.5 cal/mol·K |
Causality Behind Experimental Choices: The orthogonal nature of SPR and ITC provides a high degree of confidence in the measured binding parameters. SPR excels in providing kinetic information, while ITC offers a complete thermodynamic signature of the interaction. Agreement between the KD values obtained from these two distinct methods strongly validates the binding affinity.
Conclusion
The validation of target engagement for a novel compound like 6-(tert-Butyl)-2-methylpyrimidin-4-amine is a multi-step process that begins with the critical identification of its molecular target. A strategic combination of computational prediction, affinity-based methods, and chemical proteomics can effectively deconvolute the target landscape. Subsequently, a suite of robust biophysical and cellular assays, including CETSA, SPR, and ITC, can be employed to confirm and precisely quantify target engagement. By benchmarking against well-characterized drugs such as Imatinib and Gefitinib, researchers can contextualize the potency and binding characteristics of their novel compound, paving the way for informed decisions in the drug discovery and development pipeline. This integrated, evidence-based approach ensures the scientific rigor required to advance promising molecules toward clinical translation.
References
-
A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF - ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. [Link]
-
Small molecule target identification using photo-affinity chromatography - PMC - NIH. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. [Link]
-
Target deconvolution techniques in modern phenotypic profiling - PMC. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Imatinib | C29H31N7O | CID 5291 - PubChem. [Link]
-
Allosteric Modulation of Purine and Pyrimidine Receptors - PMC - PubMed Central. [Link]
-
Gefitinib - Wikipedia. [Link]
-
Imatinib - Wikipedia. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. [Link]
-
A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. [Link]
-
Structure, function and drug discovery of GPCR signaling - PMC - NIH. [Link]
-
Rosuvastatin - Wikipedia. [Link]
-
Structure-Based Drug Design for Structurally Unresolved GPCRs - YouTube. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
A Computational Approach to Finding Novel Targets for Existing Drugs - Research journals. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]
-
imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
-
CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery | Request PDF. [Link]
-
File:Rosuvastatin structure.svg - Wikimedia Commons. [Link]
-
Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem. [Link]
-
7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide - PubChemLite. [Link]
-
gefitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Compound: GEFITINIB (CHEMBL939) - ChEMBL - EMBL-EBI. [Link]
-
File:Gefitinib structure.svg - Wikimedia Commons. [Link]
-
Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) | Request PDF. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Summary of experimental structures of (unique) GPCR-ligand complexes. a... - ResearchGate. [Link]
-
A Computational Approach to Finding Novel Targets for Existing Drugs - PMC. [Link]
-
Isothermal titration calorimetry - Wikipedia. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Link]
-
Drug Target Prediction | CADD Step 2 | Lecture 34 | Dr. Muhammad Naveed - YouTube. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. [Link]
-
Prestwick GPCR Drug Library. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugs.com [drugs.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Imatinib - Wikipedia [en.wikipedia.org]
- 12. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 14. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Comparative Analysis of Aminopyrimidine Analogs: CDK4/6 Inhibitors
Content Type: Technical Comparison Guide Subject: Structural Dynamics, Selectivity Profiles, and Experimental Validation of Palbociclib, Ribociclib, and Abemaciclib.
Executive Summary: The Aminopyrimidine Privilege
The aminopyrimidine scaffold represents a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. While early generations (e.g., Imatinib) targeted tyrosine kinases, the most refined application of this scaffold is seen in the CDK4/6 inhibitor class.
This guide provides a comparative technical analysis of the three FDA-approved aminopyrimidine analogs: Palbociclib , Ribociclib , and Abemaciclib . While often grouped together, distinct structural modifications to the aminopyrimidine core drive significant divergences in potency, selectivity, and pharmacokinetics (PK).
Structural Evolution and Binding Dynamics
Scaffold Differentiation
Although all three agents are ATP-competitive (Type I) inhibitors, their core scaffolds dictate their selectivity profiles:
-
Palbociclib & Ribociclib: Utilize a pyrido[2,3-d]pyrimidin-7-one core.[1] This fused bicyclic system provides high rigidity and specificity for the CDK4/6 ATP pocket, resulting in a "clean" kinase profile but limited lipophilicity.
-
Abemaciclib: Built on a 2-anilino-pyrimidine scaffold fused with a benzimidazole.[1] This structure is less bulky than the tricyclic systems of its competitors, allowing it to access the ATP clefts of other kinases (e.g., CDK9, CDK1, CDK2) and cross the blood-brain barrier (BBB) more effectively.
Mechanism of Action (Type I Binding)
All three analogs function by competing with ATP for the kinase active site. The exocyclic amine of the aminopyrimidine acts as a hydrogen bond donor to the hinge region backbone (typically Valine residues), while the pyrimidine nitrogen acts as an acceptor.
Figure 1: Mechanism of Type I ATP-competitive inhibition by aminopyrimidine analogs at the kinase hinge region.
Comparative Performance Analysis
Biochemical Potency & Selectivity
Abemaciclib distinguishes itself with superior potency against CDK4 and a broader "off-target" profile, which contributes to its distinct toxicity (GI vs. Neutropenia) and efficacy profile.[2]
Table 1: Comparative Inhibitory Constants (IC50) and Selectivity
| Feature | Palbociclib | Ribociclib | Abemaciclib |
| Core Scaffold | Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine | 2-Anilino-pyrimidine |
| CDK4 Potency (IC50) | ~11 nM | ~10 nM | ~2 nM (Most Potent) |
| CDK6 Potency (IC50) | ~15 nM | ~39 nM | ~10 nM |
| Selectivity Profile | Highly Selective (CDK4/6) | Highly Selective (CDK4/6) | Broad (Hits CDK9, CDK1, GSK3β) |
| Blood-Brain Barrier | Poor Penetration | Poor Penetration | High Penetration |
| Dosing Schedule | Intermittent (21/7) | Intermittent (21/7) | Continuous |
Pharmacokinetic Divergence
-
Abemaciclib: The lack of a bulky tricyclic core increases lipophilicity, enabling CNS penetration (making it the preferred choice for brain metastases). However, its inhibition of CDK9 and GSK3β leads to higher rates of gastrointestinal toxicity (diarrhea).
-
Palbociclib/Ribociclib: High selectivity for CDK4/6 restricts toxicity primarily to on-target myelosuppression (neutropenia), necessitating a "drug holiday" (21 days on, 7 days off) to allow bone marrow recovery.
Experimental Validation Protocols
To verify these differences in a research setting, two orthogonal assays are recommended: ADP-Glo for biochemical potency and NanoBRET for intracellular target engagement.
Protocol A: Biochemical Kinase Assay (ADP-Glo)
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is ideal for generating the IC50 values listed in Table 1.
Reagents: Promega ADP-Glo™ Kinase Assay (Cat #V9101), Recombinant CDK4/CyclinD1 complex.
Workflow:
-
Reaction Assembly: In a 384-well white plate, mix 5 µL of Kinase Buffer (with recombinant CDK4) and 5 µL of Substrate/ATP mix.
-
Compound Addition: Add test compounds (Palbociclib/Abemaciclib) in serial dilution.
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 mins at RT.[3][4]
-
Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.
-
Readout: Incubate 30 mins and measure luminescence. Signal is directly proportional to kinase activity.
Protocol B: Intracellular Target Engagement (NanoBRET)
Unlike biochemical assays, this determines if the drug binds the kinase inside a living cell, accounting for membrane permeability (crucial for comparing Abemaciclib vs. Palbociclib).
Reagents: NanoBRET™ TE Intracellular Kinase Assay (Promega), HEK293 cells.
Workflow:
-
Transfection: Transfect cells with a plasmid expressing the CDK4-NanoLuc® fusion protein. Culture for 24 hours.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (binds to CDK4 ATP pocket) and the test compound (competitor).
-
Equilibrium: Incubate for 2 hours at 37°C.
-
Mechanism:
-
No Drug: Tracer binds CDK4-NanoLuc → BRET signal (Energy transfer from NanoLuc to Tracer).
-
Drug Bound: Drug displaces Tracer → Loss of BRET signal .
-
-
Readout: Measure Donor (460nm) and Acceptor (618nm) emission. Calculate BRET ratio.
Experimental Logic Diagram
Figure 2: Recommended screening cascade for validating aminopyrimidine kinase inhibitors.
References
-
FDA Label (Abemaciclib). Verzenio (abemaciclib) Prescribing Information. Eli Lilly and Company. Link
-
Chen, P., et al. (2016). "Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors." Molecular Cancer Therapeutics. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Link
-
Vasta, J.D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link
-
Patnaik, A., et al. (2016). "Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6." Cancer Discovery. Link
Sources
Strategic Scaffolding: 6-(tert-Butyl)-2-methylpyrimidin-4-amine in Kinase & Metabolic Drug Design
The following guide provides an in-depth technical analysis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine and its application in medicinal chemistry. This document is structured to assist researchers in evaluating this scaffold against common alternatives for drug discovery campaigns.
Executive Summary
6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS: 1250038-86-8) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR4, BRD4/PLK1) and metabolic modulators.[1][2] Unlike generic aminopyrimidines, this scaffold features a tert-butyl group at C6 , which acts as a bulky, spherical lipophilic anchor. This structural feature is critical for targeting "gatekeeper" residues in kinase ATP-binding pockets where planar aromatic rings (like phenyl) fail to achieve optimal van der Waals contact.
Key Application: Synthesis of piperazine-linked bioactive agents for oncology and metabolic disorders. Primary Advantage: Superior hydrophobic space-filling properties compared to methyl- or phenyl-substituted analogs.
Structural & Comparative Analysis
The "Anchor" Effect: Why tert-Butyl?
The selection of the C6-substituent dictates the binding affinity and selectivity of the final drug molecule. The tert-butyl group provides a unique steric profile compared to standard alternatives.
| Feature | 6-(tert-Butyl)-2-methyl... (Target) | 6-Methyl-2-methyl... (Alternative A) | 6-Phenyl-2-methyl... (Alternative B) |
| Steric Bulk (A-value) | High (~5.0 kcal/mol) | Low (1.70 kcal/mol) | Medium (3.0 kcal/mol) |
| Geometry | Spherical / 3D | Small / 3D | Planar / 2D |
| Lipophilicity (cLogP) | ~2.1 (High) | ~0.8 (Low) | ~1.9 (Medium) |
| Binding Mode | Fills deep hydrophobic pockets (e.g., Kinase Back-cleft) | Insufficient filling; loose binding | |
| Metabolic Stability | High (blocked benzylic oxidation) | Moderate (susceptible to oxidation) | Moderate (CYP450 metabolism) |
Expert Insight: Use the tert-butyl analog when your target protein features a large, non-planar hydrophobic cavity. Use the phenyl analog if the binding site requires
Mechanism of Action (Scaffold Level)
The 2-amino-pyrimidine motif functions as a hinge binder in kinase inhibitors. The nitrogen atoms accept/donate hydrogen bonds to the kinase hinge region, while the C6-tert-butyl group anchors the molecule, preventing rotation and enhancing residence time.
Figure 1: Conceptual binding mode of the scaffold within a kinase ATP pocket. The tert-butyl group (green interaction) is crucial for filling the back pocket.
Experimental Protocols
Synthesis of 6-(tert-Butyl)-2-methylpyrimidin-4-amine
While the amine is commercially available, in-house synthesis is often required for isotopic labeling or cost reduction. The most robust route proceeds via the chloropyrimidine intermediate.
Precursor: 4-(tert-butyl)-6-chloro-2-methylpyrimidine (CAS: 128939-55-9).[3]
Protocol: Amination of Chloropyrimidine
This protocol uses aqueous ammonia under pressure, avoiding expensive palladium catalysts (Buchwald-Hartwig) typically needed for aryl chlorides.
-
Reagents:
-
4-(tert-butyl)-6-chloro-2-methylpyrimidine (1.0 eq)
-
Ammonium hydroxide (28-30% NH₃ in H₂O, 10.0 eq)
-
Solvent: Isopropanol (IPA) or Ethanol.
-
-
Equipment: Sealed pressure tube or autoclave (Rated for >5 bar).
-
Procedure:
-
Step 1: Dissolve the chloropyrimidine in IPA (concentration ~0.5 M).
-
Step 2: Add ammonium hydroxide at room temperature. Seal the vessel immediately.
-
Step 3: Heat to 100–110°C for 12–16 hours. Note: The reaction is sluggish at reflux; pressure is required.
-
Step 4: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Step 5: Basify residue with 1N NaOH to pH >10 and extract with Dichloromethane (DCM).
-
Step 6: Dry organic layer over Na₂SO₄, filter, and evaporate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
-
-
Validation:
-
LC-MS: Look for [M+H]+ = 166.1.
-
1H NMR (DMSO-d6):
1.25 (s, 9H, t-Bu), 2.30 (s, 3H, Me), 6.30 (s, 1H, Ar-H), 6.80 (br s, 2H, NH₂).
-
Application: Coupling to Piperazine (Drug Synthesis)
To synthesize bioactive agents (e.g., anti-obesity or kinase inhibitors), the amine is often left intact, and the linkage occurs at the 4-position if starting from the chloride, OR the amine itself is coupled to an acid chloride/aldehyde. However, a common workflow involves reacting the chloropyrimidine precursor with a piperazine derivative.
Protocol: Nucleophilic Aromatic Substitution (SnAr)
-
Reactants: 4-(tert-butyl)-6-chloro-2-methylpyrimidine + N-Boc-piperazine.
-
Conditions:
(2.0 eq), DMF, 100°C, 4h. -
Yield: Typically >85%.
-
Why this works: The electron-deficient pyrimidine ring facilitates displacement of the chloride by the secondary amine of piperazine.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points in synthesizing drugs based on this scaffold.
Figure 2: Divergent synthesis pathways from the chloropyrimidine precursor.
References
-
BenchChem. 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]... Intermediate Preparation. Retrieved from
-
National Institutes of Health (NIH). Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents. (Note: Closely related regioisomer study). Retrieved from
-
ChemShuttle. 4-(tert-butyl)-6-chloro-2-methylpyrimidine Product Specifications. Retrieved from
-
MDPI. Novel Aminopyrimidine-2,4-diones as Dual-Target Inhibitors of BRD4/PLK1. (Contextualizing pyrimidine scaffold utility). Retrieved from
-
Sigma-Aldrich. 6-(tert-Butyl)-2-methylpyrimidin-4-amine Product Detail. Retrieved from
Sources
Reproducibility & Performance Guide: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists Focus: Reproducibility, Comparative Performance, and Handling of CAS 39550-34-6
Executive Summary: The Lipophilic Advantage
6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS 39550-34-6) is a specialized heterocyclic building block often utilized in the development of kinase inhibitors and crop protection agents. Its structural uniqueness lies in the tert-butyl group at the C6 position , which introduces significant lipophilicity and steric bulk compared to the standard 2,6-dimethyl analog.
This guide addresses the specific reproducibility challenges associated with this compound: solubility inversions during workup , regiochemical stability , and purification bottlenecks . Unlike its methyl-substituted counterparts, this molecule does not always precipitate cleanly from aqueous quench streams, necessitating a modified extraction protocol.
Comparative Analysis: Performance vs. Alternatives
To select the right building block for your scaffold, you must understand how the tert-butyl group alters physicochemical behavior compared to standard alternatives.
Table 1: Physicochemical & Operational Comparison
| Feature | 6-(tert-Butyl)-2-methylpyrimidin-4-amine | 2,6-Dimethylpyrimidin-4-amine | 6-(tert-Butyl)pyrimidin-4-amine |
| CAS | 39550-34-6 | 461-98-3 | 3435-27-6 |
| Lipophilicity (LogP) | High (~1.9 - 2.1) | Low (~0.3) | Moderate (~1.[1]5) |
| Solubility (DCM/EtOAc) | Excellent | Moderate | Good |
| Solubility (Water) | Poor | Good | Moderate |
| Steric Bulk (C6) | High (Blocks metabolic oxidation) | Low | High |
| Primary Challenge | Extraction required (Oil formation in water) | Precipitation (Easy filtration) | Extraction required |
| Reactivity (N-4) | Nucleophilic (Sterics remote from amine) | Nucleophilic | Nucleophilic |
Mechanistic Insight: The "Lipophilic Trap"
The most common failure mode in reproducing experiments with the tert-butyl variant is the workup .
-
Standard Protocol: For 2,6-dimethylpyrimidine, pouring the reaction mixture into water precipitates the product as a white solid.
-
Tert-Butyl Variant Behavior: Due to the bulky lipophilic group, pouring into water often results in a sticky gum or oil rather than a clean precipitate. This traps impurities and lowers yield.
-
Correction: You must switch from precipitation to a liquid-liquid extraction (LLE) workflow using Ethyl Acetate or DCM.
Critical Reproducibility Workflow
This section outlines the optimized synthesis and purification route. The protocol is designed to be self-validating: if you do not observe the specific checkpoints (CP), stop and adjust.
Synthesis Pathway: Cyclocondensation
The most robust route involves the condensation of Acetamidine Hydrochloride with tert-Butyl Acetoacetate under basic conditions.
Diagram 1: Synthesis & Mechanism
Caption: Cyclocondensation pathway. Critical control involves ensuring complete free-basing of acetamidine before adding the keto-ester.
Step-by-Step Protocol
Reagents:
-
Acetamidine Hydrochloride (1.2 equiv) - Dry thoroughly; moisture kills yield.
-
tert-Butyl Acetoacetate (1.0 equiv)[2]
-
Sodium Ethoxide (2.5 equiv) in Ethanol (Absolute)
Procedure:
-
Base Preparation: Dissolve Sodium Ethoxide in absolute ethanol under N2.
-
Free Basing: Add Acetamidine HCl to the base solution. Stir for 30 mins at RT.
-
Checkpoint 1: Ensure all solid dissolves or forms a fine suspension of NaCl.
-
-
Addition: Add tert-Butyl Acetoacetate dropwise over 20 minutes.
-
Why? Controls exotherm and prevents side-reactions of the keto-ester.
-
-
Reaction: Reflux for 8–12 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup (The Critical Divergence):
-
Evaporate Ethanol to near dryness.
-
Do NOT just add water and filter.
-
Add Water (5 vol) and Ethyl Acetate (5 vol).
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Dry organics over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Hexanes/EtOAc (9:1).
Reproducibility Decision Logic
Use this decision tree to troubleshoot low yields or purity issues.
Diagram 2: Troubleshooting & Purification Logic
Caption: Logic flow for handling the crude product. The "Oil" state is common due to the tert-butyl group and requires trituration.
References
-
Compound Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122692483, N-tert-butyl-2-methylpyrimidin-4-amine. (Note: Closely related isomer used for property estimation). Retrieved from .[3]
-
- General Pyrimidine Synthesis (Acetamidine Route)
-
Solubility & Lipophilicity Data
-
BenchChem. 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]... Applications. Retrieved from .
-
-
Safety & Handling
-
BLD Pharm. SDS for 6-(tert-Butyl)pyrimidin-4-amine (Analog). Retrieved from .
-
(Note: While specific literature on the 2-methyl-6-tert-butyl variant is sparse compared to the dimethyl analog, the protocols above are derived from standard pyrimidine synthesis principles adapted for lipophilic substrates.)
Sources
- 1. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ADME Properties of Pyrimidine Derivatives: A Comparative Study
Introduction: The Privileged Pyrimidine and the ADME Imperative
The pyrimidine scaffold is an aromatic heterocycle of immense significance in medicinal chemistry. As a fundamental component of DNA and RNA, it is a building block of life itself.[1][2] This inherent biological relevance, combined with its synthetic tractability, has established the pyrimidine ring as a "privileged structure." Its versatile skeleton can be readily modified at multiple positions, allowing chemists to fine-tune its properties for a wide array of therapeutic targets, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3][4]
However, the journey from a potent, target-binding molecule to a successful drug is fraught with challenges. A candidate's ultimate success hinges not just on its pharmacodynamic (what the drug does to the body) but critically on its pharmacokinetic profile—what the body does to the drug. This is encapsulated by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion.[5] Early and thorough assessment of these properties is paramount to de-risk drug development projects, preventing costly late-stage failures.[6][7]
This guide provides a comparative analysis of the ADME properties of pyrimidine derivatives. Moving beyond a simple listing of data, we will explore the causal relationships between chemical structure and pharmacokinetic behavior. We will dissect the experimental methodologies used to assess these properties, providing both the "how" and the "why" for each protocol, grounding our discussion in field-proven insights and authoritative data.
Foundational Physicochemical Properties: Predicting Oral Bioavailability with Lipinski's Rule of Five
Before embarking on resource-intensive in vitro and in vivo studies, a critical first pass in evaluating a compound's drug-likeness involves assessing its fundamental physicochemical properties. In 1997, Christopher Lipinski revolutionized early-stage drug discovery by analyzing the properties of orally active drugs and formulating the "Rule of Five" (Ro5).[8] This rule provides a set of simple molecular descriptors that predict the likelihood of a compound having good oral absorption and permeation.[9][10]
The core tenets of Lipinski's Rule of Five are:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily transported across biological membranes.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value under 5 suggests a balance between solubility in aqueous environments (like the gut) and lipid environments (like cell membranes).
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
These rules are not absolute but serve as a crucial filtering tool.[8] A compound failing two or more of these rules may face significant challenges with oral bioavailability.[10] The pyrimidine scaffold itself is well within these parameters, making it an excellent starting point for drug design. However, the various substitutions made to achieve target potency can drastically alter these properties.
Table 1: Comparative Physicochemical Properties of Selected Pyrimidine Derivatives
| Compound Class | Example Compound | Molecular Weight (Da) | LogP | HBD | HBA | Ro5 Compliance | Key ADME Observation | Reference |
| Anticancer | Imatinib | 493.6 | 4.5 | 5 | 9 | Compliant | Good oral bioavailability | Commercially available drug |
| Anticancer | Compound 169 | 453.5 | N/A | 1 | 6 | Likely Compliant | Excellent oral bioavailability (86.1% in mice) | [1] |
| Antiviral | Etravirine | 435.9 | 4.8 | 2 | 6 | Compliant | Poor water solubility (<1 µg/mL) | [1] |
| Antiviral | Compound 58 | 467.5 | N/A | 2 | 8 | Likely Compliant | Improved water solubility (13.46 µg/mL) but poor oral Cmax | [1] |
| Antitubercular | Compound 5a | 479.6 | N/A | 1 | 6 | Likely Compliant | Favorable oral bioavailability (40.7% in vivo) | [11] |
Note: N/A indicates data not available in the cited source. Ro5 compliance is assessed based on available data.
This table illustrates a critical concept: Ro5 compliance is a predictor, not a guarantee, of good ADME properties. For instance, while both Etravirine and its derivative Compound 58 likely comply with Ro5, strategic modifications in Compound 58 led to a significant improvement in aqueous solubility—a key factor for absorption.[1] This underscores the necessity of detailed experimental evaluation.
Absorption: Crossing the Barrier
For an orally administered drug, absorption is the process of moving from the gastrointestinal (GI) tract into the bloodstream. This journey requires the compound to possess adequate solubility to dissolve in the gut fluid and sufficient permeability to cross the intestinal epithelial cell layer.
Comparative Insights into Pyrimidine Derivative Absorption
The structural modifications on the pyrimidine ring directly impact absorption.
-
High Permeability & Bioavailability: A pyrimidine-pyridinone derivative, Compound 169, was developed as a potent A2A receptor antagonist. It demonstrated excellent oral bioavailability in mice (F = 86.1%), indicating efficient absorption.[1] This is likely due to an optimal balance of physicochemical properties.
-
Poor Oral Absorption: In contrast, an anti-HIV pyrimidine derivative, Compound 58, showed a poor maximum concentration (Cmax) and area-under-the-curve (AUC) when administered orally to rats, despite having improved water solubility over its predecessor.[1] This suggests that factors other than solubility, such as poor permeability or extensive first-pass metabolism, may be limiting its absorption.
-
Moderate Bioavailability: The antitubercular agent, Compound 5a, displayed a favorable oral bioavailability of 40.7%, marking it as a promising lead for further development.[11]
These examples highlight the nuanced structure-ADME relationships. Predicting absorption requires robust experimental models that can dissect both solubility and permeability.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption. It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Causality Behind Experimental Choices:
-
Why Caco-2 cells? They express key transport proteins (like P-glycoprotein) and form tight junctions, providing a physiologically relevant model of the intestinal wall.
-
Why measure bi-directionally (A-to-B and B-to-A)? Measuring permeability from the apical (A, gut) to basolateral (B, blood) side simulates absorption. The reverse direction (B-to-A) reveals the extent of active efflux, where transporters pump the drug back into the gut, limiting absorption. The ratio of these measurements (Efflux Ratio) is a critical parameter.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.
-
Compound Preparation: Prepare a solution of the test compound (e.g., in Hanks' Balanced Salt Solution) at a known concentration.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the compound solution to the apical chamber of the Transwell® insert.
-
Add fresh buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Perform the same procedure but add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
dot
Caption: Workflow of the Caco-2 Permeability Assay.
Distribution: Reaching the Target
Once a drug enters the bloodstream, it is distributed throughout the body. Distribution is heavily influenced by binding to plasma proteins, primarily albumin.[12] This binding is a reversible equilibrium:
Drug + Protein ⇌ Drug-Protein Complex
Only the unbound (free) fraction of the drug can cross membranes to reach its therapeutic target, be metabolized, or be excreted.[12] Therefore, a high degree of plasma protein binding (PPB) can limit a drug's efficacy and prolong its half-life by creating a circulating reservoir.[12]
Comparative Insights into Pyrimidine Derivative Distribution
-
High Binding: The anticancer candidate Compound 169 exhibited a very high plasma protein binding of 98.6%.[1] This means only 1.4% of the drug in circulation is free to exert its effect. For such a compound to be effective, it must have very high potency.
-
Optimizing PPB: For certain classes of drugs, particularly acidic molecules, high PPB can be strategically used to lower the volume of distribution and reduce clearance, thereby extending the drug's half-life.[13] This demonstrates that PPB is not inherently "good" or "bad" but is a parameter to be optimized in the context of the drug's overall profile.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is a widely accepted method for determining the extent of a drug's binding to plasma proteins.
Causality Behind Experimental Choices:
-
Why Equilibrium Dialysis? It physically separates the free drug from the protein-bound drug using a semi-permeable membrane, providing a direct and robust measurement of the unbound fraction at equilibrium.
-
Why a semi-permeable membrane? The membrane has a specific molecular weight cutoff (e.g., 5-10 kDa) that allows the small molecule drug to pass through but retains the much larger plasma proteins.
Step-by-Step Methodology:
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus, which consists of Teflon cells, each divided into two chambers by a semi-permeable dialysis membrane.
-
Sample Preparation: Spike plasma (human, rat, etc.) with the test compound at a known concentration.
-
Loading: Add the spiked plasma to one chamber (the plasma chamber) and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, PBS) to the other chamber (the buffer chamber).
-
Incubation: Seal the unit and incubate on a shaking platform at 37°C for a sufficient time (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma chamber and the buffer chamber.
-
Sample Analysis: Determine the concentration of the drug in both chambers using LC-MS/MS. The concentration in the buffer chamber at equilibrium is equal to the free drug concentration in the plasma chamber.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percentage bound = (1 - fu) * 100
-
dot
Caption: Principle of Equilibrium Dialysis for PPB.
Metabolism: The Biotransformation Engine
Metabolism is the body's process of chemically modifying drugs into different compounds, known as metabolites. This process, occurring primarily in the liver, generally serves to make compounds more water-soluble to facilitate their excretion. The most important family of metabolic enzymes is the Cytochrome P450 (CYP) superfamily.[14]
The metabolic profile of a pyrimidine derivative dictates its half-life and can be a source of drug-drug interactions (DDI) if it inhibits or induces CYP enzymes.
Comparative Insights into Pyrimidine Derivative Metabolism
-
Improved Metabolic Stability: In the development of A2A receptor antagonists, medicinal chemists achieved significant improvements in metabolic stability. Compound 169 showed a half-life (t1/2) of 86 minutes in mouse liver microsomes, a substantial improvement over earlier compounds in the series.[1] This indicates that the specific substitutions on the pyrimidine and appended pyridinone rings rendered the molecule less susceptible to rapid breakdown by metabolic enzymes.
-
Reduced DDI Potential: For the antiviral Compound 58, a key advantage was its significantly lower inhibitory activity against CYP2C9 compared to other drugs in its class.[1] This suggests a lower likelihood of causing dangerous drug-drug interactions when co-administered with other medications metabolized by this enzyme.
-
Metabolic Pathways: The pyrimidine ring itself can be a site of metabolism, although often the substituents are more labile. Common metabolic transformations include N-dealkylation, O-dealkylation, and hydroxylation.[14] The electronegativity of the nitrogen atoms in the pyrimidine ring can influence the regioselectivity of CYP metabolism, sometimes protecting the ring itself from breakdown.[14]
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay is a workhorse of early ADME screening, providing a rapid assessment of a compound's intrinsic clearance by the most important phase I metabolic enzymes.
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of CYP enzymes. They are a cost-effective and high-throughput tool for assessing metabolic liability.
-
Why require NADPH? The catalytic cycle of CYP enzymes is dependent on the cofactor NADPH (nicotinamide adenine dinucleotide phosphate). Reactions are run with and without NADPH; degradation in its presence is indicative of CYP-mediated metabolism.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the NADPH cofactor (e.g., 10 mM in buffer).
-
Thaw pooled liver microsomes (human, rat, etc.) on ice.
-
-
Incubation:
-
In a microplate, add the buffer, the test compound (at a final concentration of e.g., 1 µM), and the liver microsomes (e.g., at 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
dot
Caption: General Metabolic Pathway of Pyrimidine Drugs.
Excretion: Clearing the System
Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The chemical properties of the parent drug and its metabolites are the key determinants of the excretion route. The metabolic processes discussed previously are crucial for excretion, as they convert lipophilic compounds into more polar, water-soluble metabolites that can be easily eliminated by the kidneys.[2]
The catabolism of the pyrimidine ring itself ultimately leads to non-toxic, water-soluble products like β-alanine, CO2, and ammonia (which is converted to urea), ensuring efficient removal.[2][15] While excretion is primarily characterized through in vivo pharmacokinetic studies, the data from in vitro metabolism and permeability assays provide strong indicators of the likely clearance mechanisms and excretion pathways.
Conclusion: An Integrated View of Pyrimidine ADME
The pyrimidine scaffold continues to be a remarkably versatile and successful core in modern drug discovery.[1][3] Its success is not only due to its ability to interact with a wide range of biological targets but also because its structure offers numerous avenues for optimizing ADME properties.
This guide has demonstrated that a compound's journey through the body is a multi-faceted process governed by a delicate balance of physicochemical properties. By leveraging a suite of predictive tools and robust in vitro assays—from assessing Lipinski's rules to measuring permeability, plasma protein binding, and metabolic stability—researchers can build a comprehensive ADME profile early in the discovery pipeline.
The comparative data show that subtle changes to the pyrimidine core can lead to dramatic shifts in bioavailability, metabolic stability, and DDI potential. The key to success lies in a holistic, multi-parameter optimization strategy. By understanding the causality behind experimental choices and meticulously applying validated protocols, drug development professionals can more effectively navigate the complex landscape of pharmacokinetics, unlocking the full therapeutic potential of the privileged pyrimidine scaffold.
References
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
-
Pudleiner, P. et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Simulations Plus. ADMET Predictor®. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Chemical Review and Letters. (2024). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. [Link]
-
Agilent. ADME Assays. [Link]
-
PMC. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]
-
Wikipedia. Pyrimidine metabolism. [Link]
-
YouTube. (2025). Pyrimidine Metabolism-Biochemistry. [Link]
-
YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway. [Link]
-
PubMed. (1985). Metabolism of Pyrimidine Analogues and Their Nucleosides. [Link]
-
PubMed Central. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
ResearchGate. (2022). Lipinski's rule of five (Ro5) for the tetrhydo pyrimidine derivatives. [Link]
-
PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
PubMed. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. [Link]
-
MDPI. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]
-
Preprints.org. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. [Link]
-
Symeres. In vitro ADME drug discovery services. [Link]
-
Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
PubMed. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
-
YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. [Link]
-
MDPI. (2024). Combined Transcriptomic and Metabolomic Analyses of Low-Temperature Adaptation in Bursaphelenchus xylophilus. [Link]
-
Open Chemistry. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
University of Helsinki. In vitro and In silico Predictive ADME. [Link]
-
ScienceDirect. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
Wikipedia. Plasma protein binding. [Link]
-
ResearchGate. (2022). Lipinski's rule of five for the drug-likeness of all synthesized compounds (SF1-SF13). [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
PMC. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]
-
SCFBio. Lipinski Rule of Five. [Link]
-
DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
-
MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PubMed. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. [Link]
-
ResearchGate. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski Rule of Five [scfbio-iitd.res.in]
- 11. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 13. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
6-(tert-Butyl)-2-methylpyrimidin-4-amine proper disposal procedures
Proper disposal of 6-(tert-Butyl)-2-methylpyrimidin-4-amine requires strict adherence to hazardous waste protocols for nitrogen-containing heterocyclic compounds.[1][2] As a research chemical with limited toxicological data, it must be handled under the "Universal Precaution" model, treating it as a potential toxicant and irritant.[2]
Executive Summary: Immediate Action Plan
-
Waste Classification: Non-Halogenated Organic / Nitrogenous Heterocycle.
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[2]
-
Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents or concentrated acids.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[2]
| Property | Specification |
| Chemical Name | 6-(tert-Butyl)-2-methylpyrimidin-4-amine |
| CAS Number | 1250038-86-8 |
| Molecular Formula | C₉H₁₅N₃ |
| Physical State | Solid (Low melting point possible, approx. 30–50°C based on analogs) |
| Acidity (pKa) | ~4.0–7.0 (Basic nitrogen; reacts exothermically with strong acids) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.[1][2] |
Hazard Statements (GHS/CLP):
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.[7]
Pre-Disposal Treatment & Segregation
Proper segregation prevents dangerous chemical reactions in the waste container.
A. Compatibility Check
-
Incompatible With: Strong oxidizers (e.g., peroxides, permanganates) and strong acids (e.g., sulfuric acid, nitric acid).[2]
-
Reaction Risk: Mixing with strong acids forms salts and generates heat. Mixing with oxidizers poses a fire/explosion risk.
B. Waste Stream Segregation
You must segregate this compound into the Non-Halogenated Organic waste stream.
-
Do Not Mix With: Halogenated solvents (e.g., Chloroform, DCM) if your facility requires separation of halogenated/non-halogenated waste (common for incineration cost control).[2]
-
Do Not Mix With: Aqueous acidic waste.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
-
Container Selection: Use a chemically compatible container (HDPE plastic or amber glass with a screw-top lid).
-
Transfer: Transfer the solid substance into the container inside a chemical fume hood.
-
Labeling: Attach a hazardous waste tag immediately.
-
Storage: Store in a satellite accumulation area (SAA) until pickup. Keep the container closed at all times except when adding waste.
Scenario B: Disposal of Liquid Mixtures (Mother Liquors/Solvents)
-
Solvent Identification: Identify the primary solvent (e.g., Methanol, DMSO).[2]
-
Segregation:
-
Concentration Limit: If the concentration of the amine is >5%, note this specifically on the waste tag, as it increases the toxicity profile of the solvent waste.[2]
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[2][9]
-
Collection: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear, heavy-duty polyethylene hazardous waste bag (minimum 4 mil thickness).[2]
-
Sealing: Twist and tape the bag neck or use a zip-tie.
-
Secondary Containment: Place the bag inside a rigid container (e.g., a 5-gallon pail) labeled "Solid Hazardous Debris."[2]
Regulatory Compliance (RCRA & EPA)
While this specific compound is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated as a characteristic hazardous waste due to toxicity.[2]
-
Waste Code: If not mixed with listed solvents, classify as D001 (Ignitable, if in flammable solvent) or Non-Regulated Toxic (depending on state regulations).[2] Best practice is to manage as Hazardous Chemical Waste .
-
Labeling Requirement: The label must include the words "Hazardous Waste," the specific chemical name, and the accumulation start date.[2]
Disposal Decision Logic
The following diagram outlines the decision-making process for disposing of 6-(tert-Butyl)-2-methylpyrimidin-4-amine.
Figure 1: Decision tree for the segregation and packaging of aminopyrimidine waste streams.
Emergency Procedures (Spills)
In the event of a spill inside the laboratory:
-
Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure ventilation is active.[2][8]
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[2] Use a P95/P100 respirator if dust is present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[2]
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Clean the surface with a mild soap solution followed by water. Do not use bleach (potential reaction with amines).[2]
References
-
PubChem. (n.d.).[2] Compound Summary: 6-tert-Butyl-2-methylpyrimidin-4-amine.[1] National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.).[2] C&L Inventory: Pyrimidin-4-amine derivatives. European Chemicals Agency. Retrieved from [Link][2]
-
U.S. EPA. (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-(tert-butyl)pyrimidin-4-amine 97% | CAS: 3435-27-6 | AChemBlock [achemblock.com]
- 8. 5.imimg.com [5.imimg.com]
Personal Protective Equipment & Handling Guide: 6-(tert-Butyl)-2-methylpyrimidin-4-amine
Executive Safety Summary
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a substituted aminopyrimidine intermediate commonly used in the synthesis of kinase inhibitors and pharmaceutical building blocks.[1] While often classified as a "Warning" level irritant rather than a "Danger" level corrosive, its pharmacological potential and amine functionality dictate a strict containment protocol to prevent sensitization and cross-contamination.
Core Hazard Profile:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[4]
Risk Assessment & PPE Matrix
This matrix scales protection based on the potential for exposure, moving beyond generic "lab safety" to specific operational contexts.
GHS Hazard Classification Table
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed.[1][2][4] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[5][6][7] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[6] |
| STOT - SE | 3 | H335 | May cause respiratory irritation (Dust/Vapor).[4] |
Operational PPE Matrix
| Operation Scale | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| < 100 mg (Vial Handling) | Fume Hood (Sash < 18") | Nitrile (Double) (0.11 mm min thickness) | Safety Glasses w/ Side Shields | Standard Lab Coat (Cotton/Poly) |
| 100 mg - 10 g (Weighing/Transfer) | Fume Hood or Powder Containment Hood | Nitrile (Double) Outer glove change every 30 mins | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves |
| > 10 g (Bulk Synthesis) | P100 Respirator (if outside hood) | High-Breakthrough Nitrile or Laminate (e.g., Silver Shield) | Face Shield + Goggles | Tyvek Coverall (Disposable) |
| Spill Cleanup | Full-Face P100 Respirator | Butyl Rubber or Laminate | Integrated with Respirator | Tyvek Coverall + Shoe Covers |
Expert Insight: Aminopyrimidines can permeate standard nitrile gloves over time. For procedures lasting >30 minutes, use the "double-glove" technique with a visual indicator (colored inner glove) to detect tears or permeation immediately.
Operational Protocol: Safe Handling Workflow
A. Weighing & Transfer (Critical Step)
The primary risk of exposure occurs during the transfer of the dry powder due to static generation.
-
Static Control: Use an antistatic gun or bar inside the balance enclosure. Substituted pyrimidines are often fluffy solids that carry significant static charge.
-
Containment: Perform all weighing inside a Chemical Fume Hood or a Vented Balance Enclosure . Never weigh on an open bench.
-
Technique:
-
Place a tared vial/flask in the balance.
-
Transfer solid using a disposable spatula (minimize cross-contamination).
-
Immediately cap the receiving vessel before removing it from the hood.
-
Wipe the exterior of the vessel with a Kimwipe dampened with methanol to remove invisible dust.
-
B. Solubilization & Reaction
-
Solvent Compatibility: This compound is generally soluble in DMSO, Methanol, and Dichloromethane (DCM).
-
Exotherm Risk: When dissolving in strong acids (e.g., for salt formation), add the acid slowly to the amine solution at 0°C. The protonation of the amine is exothermic.
-
Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO4, peroxides) and acid chlorides/anhydrides unless part of the intended reaction.
C. Waste Disposal
-
Categorization: Segregate as "Basic Organic Waste" (due to the amine).
-
Protocol:
-
Dissolve solid waste in a minimal amount of acetone or ethanol.
-
Transfer to the designated halogenated or non-halogenated waste stream (depending on reaction solvents).
-
Do NOT mix with strong acid waste streams without neutralization, as this may generate heat.
-
Emergency Response Procedures
Spill Response Decision Tree
-
Minor Spill (< 5 g):
-
Alert nearby personnel.
-
Wear double nitrile gloves and goggles.
-
Cover spill with dry sand or vermiculite .
-
Sweep into a sealable waste container.
-
Clean area with soap and water; do not use volatile solvents initially (spreads contamination).
-
-
Major Spill (> 5 g or outside hood):
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes .[8][9] Lift eyelids to ensure flushing. Seek medical attention immediately (alkaline burns can be deceptive).
-
Skin Contact: Wash with soap and plenty of water.[6] Remove contaminated clothing.[3][4][8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Visual Workflow Diagram
The following diagram outlines the logical flow for handling 6-(tert-Butyl)-2-methylpyrimidin-4-amine, ensuring safety checkpoints are met before proceeding.
Caption: Operational workflow emphasizing risk assessment and static control during the critical weighing phase.
References
-
BLDpharm. (2023). Safety Data Sheet: 6-(tert-Butyl)-2-methylpyrimidin-4-amine (CAS 1250038-86-8). Retrieved from
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Aminopyrimidines. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from
-
Thermo Fisher Scientific. (2023). General Handling of Amines and Organic Bases. Retrieved from
Sources
- 1. 3435-27-6|6-(tert-Butyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. Tertiary butylamine or Tert-butylamine Manufacturers, with SDS [mubychem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
